Brinerdine
Description
Properties
CAS No. |
55128-93-3 |
|---|---|
Molecular Formula |
C83H104ClN10O20S2- |
Molecular Weight |
1661.4 g/mol |
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;4-chloro-N-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-3-sulfamoylbenzamide;methanesulfonate;methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C35H41N5O5.C33H40N2O9.C14H20ClN3O3S.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;1-9-4-3-5-10(2)18(9)17-14(19)11-6-7-12(15)13(8-11)22(16,20)21;1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3;6-10H,3-5H2,1-2H3,(H,17,19)(H2,16,20,21);1H3,(H,2,3,4)/p-1/t23-,25-,27-,28+,29+,34-,35+;18-,22+,24-,27-,28+,31+;9-,10+;/m11../s1 |
InChI Key |
WJNSNWBQNIJBPS-QHUIZQASSA-M |
SMILES |
CC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C.CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.CS(=O)(=O)[O-] |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C.CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.CS(=O)(=O)[O-] |
Canonical SMILES |
CC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C.CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.CS(=O)(=O)[O-] |
Synonyms |
Brinerdine Briserin clopamide - dihydroergotoxine - reserpine clopamide, dihydroergotoxine, reserpine drug combination Kristepin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Alpha-2 Adrenergic Agonists on the Sympathetic Nervous System, with a focus on Brimonidine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is for technical and informational purposes only. The user-mentioned "Brinerdine" is a combination drug product containing clopamide (B1669225) (a diuretic), dihydroergocristine (B93913) (a vasodilator), and reserpine (B192253) (a sympatholytic that depletes catecholamines). Due to the multifaceted nature of this combination, this guide will focus on the well-defined mechanism of a selective alpha-2 adrenergic agonist, Brimonidine (B1667796) , which is phonetically similar and aligns with the core request for a detailed analysis of sympathetic nervous system modulation.
Executive Summary
The sympathetic nervous system (SNS) is a critical regulator of cardiovascular homeostasis and other physiological processes. Alpha-2 adrenergic receptors (α2-ARs) are key modulators of SNS outflow. As a highly selective α2-AR agonist, brimonidine provides a valuable pharmacological tool to study and modulate sympathetic activity. This technical guide elucidates the core mechanism of action of brimonidine on the sympathetic nervous system, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. Brimonidine's primary action is the activation of presynaptic α2-ARs on sympathetic neurons, which inhibits the release of norepinephrine (B1679862), thereby reducing sympathetic tone. This guide will provide an in-depth exploration of this mechanism for a scientific audience.
Core Mechanism of Action on the Sympathetic Nervous System
Brimonidine exerts its effects by selectively binding to and activating α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). These receptors are found in both the central nervous system (CNS) and on presynaptic nerve terminals in the periphery.
Presynaptic Inhibition: The primary mechanism of brimonidine's action on the sympathetic nervous system is the activation of presynaptic α2-ARs located on the axon terminals of noradrenergic neurons. This activation initiates an intracellular signaling cascade that leads to the inhibition of norepinephrine release into the synaptic cleft. By reducing the amount of norepinephrine available to act on postsynaptic α1 and β1 adrenergic receptors on effector organs, brimonidine effectively dampens sympathetic outflow. This leads to physiological responses such as a decrease in blood pressure and heart rate.
Central Nervous System Effects: In the CNS, brimonidine can cross the blood-brain barrier and activate α2-ARs in the brainstem, particularly in the locus coeruleus. This central action contributes to a decrease in sympathetic outflow from the brain to the periphery, further reducing overall sympathetic tone and contributing to its sedative and hypotensive effects.[1]
Intracellular Signaling Pathway
The activation of α2-adrenergic receptors by brimonidine initiates a well-characterized intracellular signaling cascade:
-
Receptor Binding and G-protein Activation: Brimonidine binds to the α2-AR, inducing a conformational change in the receptor. This allows the receptor to interact with and activate an associated inhibitory G-protein (Gi/o).
-
Inhibition of Adenylyl Cyclase: The activated αi subunit of the G-protein dissociates and inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). This, in turn, modulates the function of various downstream targets, including voltage-gated calcium channels. The inhibition of these channels reduces calcium influx into the presynaptic terminal, which is a critical step for the fusion of norepinephrine-containing vesicles with the presynaptic membrane and subsequent neurotransmitter release.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of brimonidine with the sympathetic nervous system.
Table 1: Brimonidine Binding Affinities (Ki) for Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| Alpha-2A | 3.7 | [2] |
| Alpha-2B | 41 | [2] |
| Alpha-2C | 11 | [2] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Effects of Brimonidine on Aqueous Humor Dynamics in Humans
| Parameter | Change with Brimonidine (0.2% BID for 1 week) | P-value | Reference |
| Intraocular Pressure (IOP) | ↓ 4.7 ± 0.7 mm Hg | < 0.001 | [3] |
| Aqueous Flow | ↓ 20% | 0.002 | [3] |
| Uveoscleral Outflow | ↑ (P = 0.04) | 0.04 | [3] |
Table 3: In Vivo Effects of Brimonidine on Sympathetic Tone (Pupillometry Study)
| Subject Group | Mean Difference in Pupil Diameter (Brimonidine-treated vs. Control Eye) at 30 min | 95% Confidence Interval | P-value | Reference |
| Awake Volunteers (n=15) | -1.31 mm | [-1.51, -1.11] | < 0.001 | [4] |
| Comatose Patients (n=15) | 0.09 mm | [-0.12, 0.30] | > 0.99 | [4] |
Note: Miosis (pupil constriction) in awake subjects indicates a reduction in sympathetic tone to the iris dilator muscle.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of alpha-2 adrenergic agonists like brimonidine.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the affinity of brimonidine for α2-adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the α2-AR subtype of interest in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes) to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend it to a specific protein concentration.[5]
-
-
Assay Procedure:
-
In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add membrane preparation, a fixed concentration of a radiolabeled α2-AR antagonist (e.g., [3H]Rauwolscine), and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled α2-AR antagonist (e.g., 10 µM yohimbine) to saturate the receptors.
-
Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of brimonidine.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the brimonidine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of brimonidine that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This is a functional assay that measures the activation of G-proteins following receptor stimulation by an agonist.
Objective: To determine the potency (EC50) and efficacy of brimonidine in activating Gi-proteins coupled to α2-ARs.
Methodology:
-
Membrane Preparation: Prepare membranes from cells expressing α2-ARs as described in the radioligand binding assay protocol.
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, GDP (e.g., 10 µM), and serial dilutions of brimonidine.
-
Pre-incubate for 15-20 minutes on ice.
-
Initiate the binding reaction by adding [35S]GTPγS (a non-hydrolyzable GTP analog) to a final concentration of 0.1-0.5 nM.
-
Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[6]
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the filter-bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Define basal binding (no agonist) and stimulated binding (agonist alone).
-
Plot the amount of [35S]GTPγS bound against the log concentration of brimonidine.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values from the resulting dose-response curve.
-
Cyclic AMP (cAMP) Immunoassay
This assay measures the intracellular concentration of cAMP, providing a downstream functional readout of α2-AR activation.
Objective: To quantify the decrease in intracellular cAMP levels in response to brimonidine treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing α2-ARs in a 96-well plate.
-
Treat the cells with varying concentrations of brimonidine. To measure the inhibitory effect on cAMP production, cells are typically co-stimulated with an adenylyl cyclase activator like forskolin.
-
-
Cell Lysis:
-
After incubation, lyse the cells using a lysis buffer provided in a commercial cAMP immunoassay kit.
-
-
cAMP Measurement:
-
Perform a competitive enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay according to the kit manufacturer's instructions.
-
In a competitive EIA, cAMP in the cell lysate competes with a fixed amount of labeled cAMP for binding to a limited number of anti-cAMP antibody sites. The amount of signal is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Use the standard curve to determine the concentration of cAMP in the cell lysates.
-
Plot the cAMP concentration against the log concentration of brimonidine to determine the IC50 for the inhibition of forskolin-stimulated cAMP production.
-
Conclusion
Brimonidine serves as a quintessential example of a selective alpha-2 adrenergic receptor agonist that effectively modulates the sympathetic nervous system. Its primary mechanism of action, the inhibition of norepinephrine release from presynaptic nerve terminals through a Gi-protein coupled signaling pathway, is well-established and quantifiable through a variety of in vitro and in vivo experimental approaches. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working in the field of autonomic pharmacology. A thorough understanding of these mechanisms and experimental designs is crucial for the continued development of novel therapeutics targeting the sympathetic nervous system.
References
- 1. An electrophysiological in-vivo study on the effects of nerve stimulation, drugs and denervation in the parotid gland of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The [35S]GTPγS binding assay: approaches and applications in pharmacology | Semantic Scholar [semanticscholar.org]
- 3. [35S]GTPgammaS binding in G protein-coupled receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Use of microneurography to evaluate sympathetic activity in hypertension: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synergistic Antihypertensive Effects of Clopamide and Reserpine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the synergistic antihypertensive effects observed with the combination of Clopamide, a thiazide-like diuretic, and Reserpine (B192253), a sympatholytic agent. Historically, this combination has demonstrated significant efficacy in the management of hypertension, often exceeding the effects of either agent used as monotherapy. This document synthesizes key findings from clinical studies, details the underlying mechanisms of action, and presents experimental protocols to facilitate further research and development in this area. Quantitative data are summarized in tabular format for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to enhance understanding of the core concepts.
Introduction
The management of hypertension, a primary risk factor for cardiovascular disease, often necessitates a multi-faceted therapeutic approach. Combining antihypertensive agents with different mechanisms of action is a well-established strategy to enhance efficacy and potentially minimize adverse effects by using lower doses of each component. The combination of Clopamide and Reserpine represents a classic example of such a synergistic interaction, targeting two fundamental pillars of blood pressure regulation: fluid volume and sympathetic nervous system activity. This guide explores the scientific basis for this synergy and provides a comprehensive resource for professionals in the field of cardiovascular drug development.
Mechanisms of Action
Clopamide: Thiazide-Like Diuretic
Clopamide exerts its antihypertensive effect primarily by acting on the kidneys.[1][2] It inhibits the sodium-chloride (Na+/Cl-) symporter located in the distal convoluted tubule of the nephron.[1][2] This inhibition prevents the reabsorption of sodium and chloride ions, leading to their increased excretion in the urine, a process known as natriuresis.[1][2] Water follows the excreted sodium, resulting in diuresis and a subsequent reduction in extracellular fluid and plasma volume. This decrease in blood volume lowers cardiac output and, consequently, blood pressure.[2] Additionally, some evidence suggests that thiazide-like diuretics may have a vasodilatory effect, further contributing to blood pressure reduction, although the exact mechanism is not fully understood.[2]
Reserpine: Sympatholytic Agent
Reserpine is an alkaloid derived from the Rauwolfia serpentina plant that acts as an adrenergic uptake inhibitor.[3] Its primary mechanism of action involves the irreversible blockade of the vesicular monoamine transporter (VMAT).[4][5] VMAT is responsible for transporting monoamine neurotransmitters, including norepinephrine (B1679862), dopamine, and serotonin, from the cytoplasm of presynaptic neurons into storage vesicles.[4] By inhibiting VMAT, Reserpine leads to the depletion of these neurotransmitters at nerve terminals, as the unprotected monoamines are degraded by monoamine oxidase (MAO) in the cytoplasm. The depletion of norepinephrine in peripheral sympathetic nerve endings results in decreased sympathetic tone, leading to reduced heart rate, decreased force of cardiac contraction, and vasodilation, all of which contribute to a lowering of blood pressure.[4][6]
Synergistic Interaction
The synergistic antihypertensive effect of combining Clopamide and Reserpine stems from their complementary mechanisms of action. Clopamide initiates a reduction in blood pressure by decreasing plasma volume. This can, however, trigger compensatory mechanisms, such as an increase in sympathetic nervous system activity and renin release, which can counteract the antihypertensive effect. Reserpine, by depleting catecholamine stores and thus reducing sympathetic outflow, directly mitigates this compensatory response.[1]
Essentially, Clopamide reduces the "volume" component of blood pressure, while Reserpine addresses the "vasoconstriction" and "cardiac output" components driven by the sympathetic nervous system. This dual approach leads to a more pronounced and sustained reduction in blood pressure than can be achieved with either agent alone. Linear regression modeling from clinical studies has indicated that the combined effect of Reserpine and Clopamide is more than additive, confirming a synergistic relationship.[4][6][7]
Quantitative Data from Clinical Studies
The following tables summarize the quantitative data from key clinical trials investigating the efficacy of the Clopamide and Reserpine combination.
Table 1: Comparison of Reserpine/Clopamide Combination with Enalapril[4]
| Parameter | Reserpine/Clopamide (R/C) Group | Enalapril Group | p-value |
| Baseline SBP/DBP (mmHg) | 156 / 104 | 156 / 104 | NS |
| SBP/DBP Reduction after 3 Weeks (mmHg) | -19.6 / -17.0 | -6.1 / -9.5 | < 0.01 |
| DBP Normalization Rate (<90 mmHg) after 3 Weeks | 64.1% | 28.6% | < 0.01 |
| Drug-Related Adverse Events | 17.2% | 14.3% | NS |
NS: Not Significant
Table 2: Comparison of Reserpine-Clopamide Combination with Monotherapies and Nitrendipine[5][7]
| Parameter | Reserpine-Clopamide | Reserpine | Clopamide | Nitrendipine |
| Baseline SBP/DBP (mmHg) | 158-160 / 103-104 | 158-160 / 103-104 | 158-160 / 103-104 | 158-160 / 103-104 |
| SBP/DBP Reduction after 6 Weeks (mmHg) | -23.0 / -17.1 | -14.0 / -11.7 | -13.6 / -11.9 | -11.6 / -12.3 |
| DBP Normalization Rate (<90 mmHg) after 6 Weeks | 55% | 40% | 36% | 33% |
| SBP/DBP Reduction after 12 Weeks (mmHg) | -25.7 / -18.1 | -14.6 / -12.2 | -17.7 / -13.4 | -14.9 / -15.3 |
| DBP Normalization Rate (<90 mmHg) after 12 Weeks | 69% | 35% | 39% | 45% |
| Adverse Experiences | 27% | 28% | 29% | 48% |
| Premature Discontinuation due to Adverse Effects | 3% | 3% | 7% | 13% |
Experimental Protocols
The following sections detail the methodologies employed in the key clinical trials cited.
Study Design: Reserpine/Clopamide vs. Enalapril[4]
-
Study Type: Double-blind, randomized, parallel-group clinical trial.
-
Patient Population: 127 adult outpatients with mild-to-moderate hypertension (diastolic blood pressure between 100 and 114 mmHg).
-
Procedure:
-
A 2-week wash-out period was implemented.
-
This was followed by a 2-week placebo run-in period.
-
Patients were then randomized to receive either a combination of 0.1 mg Reserpine and 5 mg Clopamide (R/C) once daily, or 5 mg Enalapril once daily.
-
If diastolic blood pressure was not normalized (< 90 mmHg) after 3 weeks, the dosage was doubled for weeks 4 to 6.
-
-
Primary Efficacy Variables: Change from baseline in mean sitting diastolic and systolic blood pressure after 3 weeks of therapy.
-
Secondary Variables: Change in blood pressure after 6 weeks, blood pressure normalization rates at 3 and 6 weeks, and incidence of adverse events.
Study Design: Reserpine-Clopamide vs. Monotherapies and Nitrendipine[7]
-
Study Type: Multicenter, randomized, active-controlled, four-arm, parallel-group, double-blind trial.
-
Patient Population: 273 hypertensive patients with diastolic blood pressure between 100 and 114 mmHg.
-
Procedure:
-
A 2-week placebo period was initiated.
-
Patients were then randomized into four treatment groups:
-
Fixed combination of 0.1 mg Reserpine and 5 mg Clopamide.
-
0.1 mg Reserpine monotherapy.
-
5 mg Clopamide monotherapy.
-
20 mg Nitrendipine monotherapy.
-
-
Patients received one capsule daily for the first 6 weeks.
-
If blood pressure was not normalized at 6 weeks, the dosage was doubled (two capsules once daily) from weeks 7 to 12.
-
-
Efficacy Measurement: Reductions in sitting blood pressure from baseline at 24 hours after dosing at weeks 6 and 12. Blood pressure normalization was defined as a diastolic BP < 90 mmHg.
-
Statistical Analysis: Linear regression modeling was used to assess for additive or synergistic effects.
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: Mechanism of Action of Clopamide
Caption: Mechanism of action of Clopamide in the kidney.
Diagram 2: Mechanism of Action of Reserpine
Caption: Mechanism of action of Reserpine at the sympathetic nerve terminal.
Diagram 3: Synergistic Antihypertensive Effect
Caption: Logical relationship of the synergistic effects of Clopamide and Reserpine.
Diagram 4: Experimental Workflow of a Comparative Clinical Trial
Caption: Generalized workflow for a comparative clinical trial.
Conclusion
The combination of Clopamide and Reserpine provides a potent antihypertensive therapy through a well-defined synergistic mechanism. By targeting both fluid volume and sympathetic vascular tone, this combination achieves a greater therapeutic effect than either component alone. The clinical data robustly support the enhanced efficacy of this combination in reducing blood pressure and achieving normalization in a significant proportion of patients with mild-to-moderate hypertension. While the precise molecular signaling pathways of their synergy warrant further investigation, the established individual mechanisms provide a strong rationale for their combined use. The experimental protocols and data presented in this guide offer a valuable resource for researchers and clinicians in the ongoing effort to optimize hypertension management.
References
- 1. Physiological and pharmacological interactions of antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loperamide: studies on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 4. Reserpine - Wikipedia [en.wikipedia.org]
- 5. reserpine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Reserpine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Clopamide? [synapse.patsnap.com]
The Vascular Dynamics of Brinerdine: Elucidating the Pivotal Role of Dihydroergocristine
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the vascular effects of Brinerdine, a combination antihypertensive medication, with a specific focus on the integral role of its constituent, Dihydroergocristine (B93913). This compound's efficacy in managing hypertension stems from the synergistic action of its three active components: the diuretic Clopamide, the sympatholytic agent Reserpine (B192253), and the ergot alkaloid Dihydroergocristine. This document consolidates quantitative data from clinical and preclinical studies, details the experimental methodologies employed in key research, and visualizes the complex signaling pathways involved. Through a comprehensive examination of the available scientific literature, this guide aims to furnish researchers, scientists, and drug development professionals with a thorough understanding of Dihydroergocristine's contribution to the overall therapeutic profile of this compound.
Introduction: The Tripartite Antihypertensive Strategy of this compound
This compound represents a multifaceted approach to the management of hypertension, leveraging the distinct yet complementary mechanisms of its three active ingredients to achieve effective blood pressure control.[1][2] The combination of Clopamide, a thiazide-like diuretic; Reserpine, a Rauwolfia alkaloid; and Dihydroergocristine, a semi-synthetic ergot alkaloid, targets different physiological pathways involved in the regulation of vascular tone and blood volume.[1][3]
-
Clopamide : As a diuretic, Clopamide primarily acts on the kidneys to increase the excretion of sodium and water, thereby reducing the circulating blood volume and cardiac preload.[4][5] Some evidence also suggests a direct vasodilatory action on vascular smooth muscle.[4]
-
Reserpine : Reserpine exerts its antihypertensive effect by depleting catecholamine (norepinephrine, dopamine, and serotonin) stores in peripheral sympathetic nerve endings.[6][7][8] This leads to a reduction in sympathetic tone, resulting in decreased peripheral vascular resistance and heart rate.[6][8]
-
Dihydroergocristine : This ergot alkaloid is a key contributor to this compound's vascular effects through its interaction with adrenergic receptors.[1][9][10] It exhibits a complex pharmacological profile, acting as a vasodilator and modulating vascular tone.[10][11]
This guide will now delve into the specific vascular effects of Dihydroergocristine and its central role within the this compound formulation.
The Vascular Pharmacology of Dihydroergocristine
Dihydroergocristine's primary influence on the vasculature is mediated through its interaction with alpha-adrenergic receptors on vascular smooth muscle cells.[9][10] Preclinical studies have elucidated a dualistic mechanism of action, highlighting its role as both an antagonist at alpha-1 adrenoceptors and a partial agonist at alpha-2 adrenoceptors.[12][13]
Alpha-1 Adrenoceptor Antagonism: The Basis of Vasodilation
Dihydroergocristine competitively blocks alpha-1 adrenoceptors on vascular smooth muscle.[12] The binding of endogenous catecholamines like norepinephrine (B1679862) to these receptors typically triggers a signaling cascade that leads to vasoconstriction. By antagonizing this interaction, Dihydroergocristine inhibits this constrictive effect, leading to vasodilation and a subsequent reduction in peripheral vascular resistance.[1][9] This is a cornerstone of its contribution to lowering blood pressure within the this compound combination.
A Complex Interaction with Alpha-2 Adrenoceptors
Research has also demonstrated that Dihydroergocristine acts as a partial agonist at alpha-2 adrenoceptors.[12][13] The physiological consequence of this interaction is more complex. While postsynaptic alpha-2 adrenoceptor activation can contribute to vasoconstriction, presynaptic alpha-2 adrenoceptors are involved in a negative feedback loop that inhibits further norepinephrine release from sympathetic nerve terminals. The net effect of Dihydroergocristine's alpha-2 agonism on overall vascular tone is a subject of ongoing investigation and may depend on the specific vascular bed and prevailing sympathetic tone.
Interactions with Other Receptor Systems
Beyond its effects on adrenergic receptors, Dihydroergocristine has been shown to interact with dopaminergic and serotonergic receptors.[9] These interactions may also contribute to its overall cardiovascular and neuropharmacological profile, although their specific role in the vascular effects of this compound is less well-defined.
Quantitative Analysis of Vascular Effects
Clinical and preclinical studies have provided quantitative data on the antihypertensive efficacy of this compound and the vascular effects of its components.
Clinical Efficacy of this compound
The following table summarizes the blood pressure reductions observed in clinical trials of this compound.
| Study | Dosage | Baseline Blood Pressure (mmHg) (Systolic/Diastolic) | Post-Treatment Blood Pressure (mmHg) (Systolic/Diastolic) | Mean Reduction (mmHg) (Systolic/Diastolic) |
| Stein et al., 1990[3] | Clopamide 5 mg, Dihydroergocristine 0.5 mg, Reserpine 0.1 mg (CDR) | 163.9 ± 16.3 / 105.9 ± 6.7 | 140.3 ± 15.1 / 87.8 ± 9.3 | 23.6 / 18.1 |
| Controlled Trial with Brinerdin[9] | 1-3 tablets daily (each tablet: Dihydroergocristine 0.5mg, Clopamide 5.0mg, Reserpine 0.1mg) | 184.3 / 110.7 | 149.3 / 96.0 | 35.0 / 14.7 |
Data presented as mean ± standard deviation where available.
Preclinical Data on Dihydroergocristine's Vascular Activity
The following table presents key findings from a preclinical study investigating the effects of Dihydroergocristine on vascular adrenoceptors.
| Experimental Model | Agonist/Stimulation | Antagonist/Inhibitor | Key Finding | Reference |
| Pithed Rats | (-)-Phenylephrine | Dihydroergocristine | Dihydroergocristine reduced the pressor response, suggesting competitive alpha-1 adrenoceptor antagonism. | Roquebert et al., 1984[12] |
| Pithed Rats | Dihydroergocristine | Yohimbine | The pressor response to Dihydroergocristine was competitively reduced, indicating alpha-2 adrenoceptor agonism. | Roquebert et al., 1984[12] |
Experimental Protocols
In Vivo Assessment of Dihydroergocristine's Vascular Effects in Pithed Rats
Objective: To characterize the effects of Dihydroergocristine on peripheral alpha-adrenoceptors and blood pressure.
Methodology:
-
Animal Model: Male Wistar rats are used.
-
Surgical Preparation: The rats are pithed by inserting a rod through the orbit and foramen magnum (B12768669) into the spinal canal to destroy the central nervous system, thus eliminating central cardiovascular regulation. This allows for the direct study of peripheral vascular effects. The animals are artificially ventilated.
-
Blood Pressure Measurement: A carotid artery is cannulated for the continuous measurement of arterial blood pressure.
-
Drug Administration: Drugs are administered intravenously via a cannulated jugular vein.
-
Experimental Design:
-
To assess alpha-1 adrenoceptor antagonism, dose-response curves to the selective alpha-1 agonist phenylephrine (B352888) are constructed in the absence and presence of increasing doses of Dihydroergocristine.
-
To evaluate alpha-2 adrenoceptor agonism, the pressor response to Dihydroergocristine is measured in the presence of the selective alpha-2 antagonist yohimbine.
-
The effects on presynaptic alpha-2 adrenoceptors are studied by measuring the tachycardic response to electrical stimulation of the cardioaccelerator sympathetic nerves.
-
(Based on the methodology described in Roquebert et al., 1984)[12]
In Vitro Assessment of Vascular Reactivity in Isolated Aortic Strips
Objective: To determine the direct effect of Dihydroergocristine on vascular smooth muscle contractility.
Methodology:
-
Tissue Preparation: The thoracic aorta is excised from rats and cut into helical strips.
-
Organ Bath Setup: The aortic strips are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Tension Measurement: The strips are connected to isometric force transducers to record changes in tension.
-
Experimental Protocol:
-
The aortic strips are pre-contracted with an agonist such as norepinephrine or ergotamine to induce a stable level of vascular tone.
-
Cumulative concentration-response curves to Dihydroergocristine are then generated to assess its ability to induce relaxation.
-
(Based on the methodology described in "Actions and interactions of ergotamine and dihydroergocristine in rat aortic strips")[10]
Signaling Pathways and Visualizations
The vascular effects of Dihydroergocristine within this compound are a result of its modulation of specific intracellular signaling pathways.
Dihydroergocristine's Antagonism of Alpha-1 Adrenergic Signaling
Caption: Dihydroergocristine's antagonism of the α1-adrenergic receptor signaling pathway.
Synergistic Antihypertensive Mechanisms of this compound
Caption: The synergistic mechanisms of this compound's components leading to blood pressure reduction.
Conclusion
Dihydroergocristine is a critical component of the antihypertensive agent this compound, contributing significantly to its vascular effects. Its primary mechanism of action involves the blockade of alpha-1 adrenoceptors, leading to vasodilation and a reduction in peripheral vascular resistance. This action is complemented by a more complex interaction with alpha-2 adrenoceptors. The synergistic combination of Dihydroergocristine's vasodilatory properties with the volume-reducing effects of Clopamide and the sympatholytic action of Reserpine results in a potent and effective treatment for hypertension. The quantitative data from clinical trials confirm the significant blood pressure-lowering capacity of this combination therapy. A thorough understanding of the distinct yet complementary roles of each component, particularly the nuanced vascular pharmacology of Dihydroergocristine, is essential for the continued development of effective antihypertensive strategies.
References
- 1. Effect of dihydroergocristine on blood pressure and activity at peripheral alpha-adrenoceptors in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods to evaluate vascular function: a crucial approach towards predictive, preventive, and personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of a thiazide, a vasodilator and reserpine compared with methyldopa plus hydrochlorothiazide in the treatment of hypertension in Zimbabwe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Dihydroergocristine. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dehydrogenated alkaloids of ergot in treatment of peripheral vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. um.edu.mt [um.edu.mt]
- 9. Actions and interactions of ergotamine and dihydroergocristine in rat aortic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for measuring vascular and nonvascular alpha-receptor sensitivity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Dihydroergotamine inhibits the vasodepressor sensory CGRPergic outflow by prejunctional activation of α2-adrenoceptors and 5-HT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Antihypertensive Action of Brinerdine: A Deep Dive into the Pharmacokinetics and Pharmacodynamics of its Components
For Immediate Release
This technical whitepaper provides a comprehensive analysis of the pharmacokinetic and pharmacodynamic properties of the constituent components of Brinerdine, a fixed-dose combination antihypertensive agent. This compound's formulation, consisting of Clopamide, Dihydroergocristine (B93913), and Reserpine (B192253), offers a multi-pronged therapeutic approach to the management of hypertension. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the individual and synergistic actions of these three active pharmaceutical ingredients.
This compound leverages the distinct mechanisms of its components to achieve effective blood pressure control.[1][2] Clopamide, a thiazide-like diuretic, reduces plasma volume by promoting salt and water excretion.[2] Dihydroergocristine, a hydrogenated ergot alkaloid, induces vasodilation through its effects on various receptor systems.[1][2] Reserpine, a Rauwolfia alkaloid, depletes catecholamine stores, leading to a reduction in sympathetic tone.[2] The combination of these three agents in relatively low doses results in a potent, well-tolerated antihypertensive effect with a minimum of side effects.[2][3]
Pharmacokinetics: A Quantitative Overview
The pharmacokinetic profiles of Clopamide, Dihydroergocristine, and Reserpine have been characterized in several studies. The following tables summarize the key quantitative parameters for each component.
Table 1: Pharmacokinetic Properties of Clopamide
| Parameter | Value | Reference |
| Absorption | Rapid and almost completely (>90%) absorbed from the gastrointestinal tract. | [3] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [3] |
| Elimination Half-Life (t½) | Approximately 6-10 hours. | [3][4] |
| Protein Binding | 46% | [3] |
| Volume of Distribution (Vd) | 1.5 L/kg | [3] |
| Excretion | Mainly via the kidney, with about 30% excreted as unchanged drug. | [3] |
Table 2: Pharmacokinetic Properties of Dihydroergocristine
| Parameter | Value | Reference |
| Absorption | Approximately 25% absorbed after oral administration. | [3] |
| Time to Peak Plasma Concentration (Tmax) | 0.6 hours | [3] |
| Elimination Half-Life (t½) | Biphasic: α-phase of 2 hours and β-phase of 14 hours. | [3] |
| Protein Binding | 68% | [3] |
| Volume of Distribution (Vd) | 16 L/kg | [3] |
| Clearance | Total clearance of 1800 mL/minute. | [3] |
| Metabolism | Extensively metabolized in the liver to its major metabolite, 8'-hydroxy-dihydroergocristine. | [5] |
| Excretion | Less than 1% is excreted as unchanged drug in the urine, with the principal route of excretion being via the bile into the feces. | [3] |
Table 3: Pharmacokinetic Properties of Reserpine
| Parameter | Value | Reference |
| Absorption | About 40% absorbed after oral administration. | [3] |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | [3] |
| Elimination Half-Life (t½) | Biphasic: α-phase of 4.5 hours and a longer β-phase of about 50-168 hours. | [3][6] |
| Metabolism | Extensively metabolized by the liver. | [3] |
| Excretion | Less than 1% of the dose is excreted unchanged in the urine, with metabolites primarily excreted in the urine. | [3] |
Experimental Protocols for Pharmacokinetic Analysis
The pharmacokinetic data presented above were derived from clinical studies employing robust and validated methodologies. A general overview of the experimental protocols is provided below.
Study Design: Pharmacokinetic parameters for the individual components of this compound have been determined in healthy volunteers and patient populations using single-dose, two-treatment, two-period crossover in vivo studies. For drugs with long elimination half-lives like reserpine, a parallel study design is sometimes considered.
Subject Population: Studies typically involve healthy male and non-pregnant, non-lactating female subjects. For specific investigations, patients with conditions such as renal failure have been included to assess the impact on drug disposition.
Drug Administration and Sampling: Following oral administration of a single dose of the drug, serial blood samples are collected at predefined time points. Urine samples are also collected over specified intervals to determine the extent of renal excretion.
Analytical Methods: The concentrations of the parent drug and its metabolites in plasma and urine are quantified using highly sensitive and specific analytical techniques. These methods include:
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of drugs like clopamide.
-
Radioimmunoassay (RIA): A sensitive method that has been used for the determination of dihydroergocristine plasma levels.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive method used for the simultaneous determination of parent drugs and their metabolites, such as for dihydroergocristine and its 8'-hydroxy metabolite, and for the quantification of reserpine.[8]
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using compartmental and non-compartmental pharmacokinetic models to determine key parameters such as absorption rate, peak plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t½), volume of distribution (Vd), and clearance (CL).
Pharmacodynamics: Unraveling the Mechanisms of Action
The synergistic antihypertensive effect of this compound is a direct consequence of the distinct and complementary pharmacodynamic actions of its three components.
Clopamide: Diuresis through Sodium-Chloride Symporter Inhibition
Clopamide is a thiazide-like diuretic that exerts its effect on the distal convoluted tubule (DCT) of the nephron.[9] It competitively inhibits the sodium-chloride (Na+/Cl-) symporter on the luminal membrane of the DCT epithelial cells.[9] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water excretion, resulting in diuresis and a reduction in blood volume and, consequently, blood pressure.[9]
Dihydroergocristine: A Multi-Receptor Approach to Vasodilation
Dihydroergocristine is a semi-synthetic ergot alkaloid with a complex pharmacological profile. Its antihypertensive effect is primarily attributed to its interaction with several receptor systems, leading to vasodilation.[5][10] It exhibits a dual partial agonist/antagonist activity at dopaminergic and adrenergic receptors and a noncompetitive antagonistic effect on serotonin (B10506) receptors.[5][10] In the periphery, it acts as a competitive alpha-1 adrenoceptor blocker and an alpha-2 adrenoceptor agonist.[11] The blockade of alpha-1 adrenergic receptors on vascular smooth muscle cells prevents vasoconstriction, while the agonistic activity at presynaptic alpha-2 adrenergic receptors in the central nervous system is thought to reduce sympathetic outflow, further contributing to its blood pressure-lowering effect.
Reserpine: Depletion of Monoamine Neurotransmitters
Reserpine is an indole (B1671886) alkaloid that exerts its antihypertensive and sympatholytic effects by irreversibly blocking the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for transporting monoamine neurotransmitters (norepinephrine, dopamine, and serotonin) from the cytoplasm into synaptic vesicles in presynaptic nerve terminals. By inhibiting VMAT2, reserpine prevents the storage of these neurotransmitters, leaving them vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm. The resulting depletion of monoamines in synaptic vesicles leads to a reduced release of these neurotransmitters upon nerve stimulation. The depletion of norepinephrine (B1679862) at peripheral sympathetic nerve endings results in decreased cardiac output and reduced peripheral vascular resistance, ultimately lowering blood pressure.
Conclusion
The combination of Clopamide, Dihydroergocristine, and Reserpine in this compound provides a multifaceted and effective approach to the management of hypertension. The distinct pharmacokinetic profiles of each component ensure a sustained therapeutic effect, while their complementary pharmacodynamic mechanisms of action — diuresis, vasodilation, and sympatholysis — result in a synergistic reduction in blood pressure. This in-depth understanding of the pharmacokinetic and pharmacodynamic properties of this compound's components is crucial for optimizing its therapeutic use and for the future development of combination antihypertensive therapies.
References
- 1. pillintrip.com [pillintrip.com]
- 2. medicarcp.com [medicarcp.com]
- 3. medicarcp.com [medicarcp.com]
- 4. Clopamide: plasma concentrations and diuretic effect in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reserpine (PIM 467) [inchem.org]
- 7. [The pharmacokinetics of dihydroergocristine in free-will subjects after oral administration of three formulations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Clopamide? [synapse.patsnap.com]
- 10. [Dihydroergocristine. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of dihydroergocristine on blood pressure and activity at peripheral alpha-adrenoceptors in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical and Technical Overview of the Clinical Use of Brinerdine in the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive historical perspective on the clinical application of Brinerdine, a combination antihypertensive agent. The document details its mechanism of action, summarizes key clinical findings, and outlines the experimental protocols from notable studies, offering valuable insights for researchers and professionals in the field of drug development.
Historical Perspective and Clinical Evolution
This compound, a fixed-dose combination of Clopamide, Dihydroergocristine, and Reserpine (B192253), emerged as a therapeutic option for hypertension in the mid to late 20th century.[1][2] The rationale behind this combination was to achieve a synergistic antihypertensive effect by targeting multiple physiological pathways involved in blood pressure regulation, thereby potentially reducing the required dosage of each component and minimizing side effects.[2][3]
Early clinical investigations in the 1970s sought to establish the efficacy and safety profile of this combination therapy. A notable double-blind, placebo-controlled study conducted in 1972 on 40 patients with mild to moderate hypertension demonstrated a statistically significant reduction in blood pressure in the this compound group compared to placebo. This study highlighted the gradual and sustained antihypertensive effect of the combination.
Further clinical experience was documented in a 1973 study focusing on Ghanaian hypertensive patients.[4] This research provided insights into the drug's performance in different patient populations. Later, in 1990, a comparative clinical trial in Zimbabwe evaluated this compound against a combination of methyldopa (B1676449) and hydrochlorothiazide (B1673439).[5] The findings suggested that this compound had a comparable antihypertensive effect but was better tolerated, with fewer withdrawals due to adverse effects.[5]
The use of this compound has declined in contemporary clinical practice with the advent of newer classes of antihypertensive agents with more favorable side-effect profiles, particularly concerning the reserpine component. However, the historical data from its clinical use provides a valuable case study in the development and evaluation of combination therapies for hypertension.
Mechanism of Action: A Synergistic Approach
This compound's antihypertensive effect stems from the distinct yet complementary actions of its three active ingredients: Clopamide, Dihydroergocristine, and Reserpine.[1]
-
Clopamide: A thiazide-like diuretic that acts on the distal convoluted tubules of the kidneys to inhibit the reabsorption of sodium and chloride ions. This leads to increased excretion of water and salt, resulting in a reduction in blood volume and cardiac output.[1]
-
Dihydroergocristine: A hydrogenated ergot alkaloid that exhibits alpha-adrenoceptor blocking activity.[1][6] This action leads to peripheral vasodilation, reducing peripheral vascular resistance. It is also suggested to have a central mechanism of action that contributes to the lowering of arterial tone.[2][6]
-
Reserpine: A Rauwolfia alkaloid that depletes catecholamine (norepinephrine, dopamine, and serotonin) stores in central and peripheral sympathetic nerve endings.[1][7] It irreversibly blocks the vesicular monoamine transporter (VMAT), preventing the storage of these neurotransmitters and leading to their degradation.[7] This results in decreased sympathetic tone, leading to a reduction in heart rate, cardiac contractility, and peripheral vascular resistance.[1]
The combination of these three agents provides a multi-pronged attack on the pathophysiological mechanisms of hypertension.
References
- 1. gomed.ng [gomed.ng]
- 2. Combination of a thiazide, a vasodilator and reserpine compared with methyldopa plus hydrochlorothiazide in the treatment of hypertension in Zimbabwe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blood pressure‐lowering efficacy of reserpine for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 5. Clinical experience with dihydroergocristine-reserpine-clopamide combination (brinerdin) in Ghanaian hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clopamide: plasma concentrations and diuretic effect in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The antihypertensive combination DCR (dihydroergocristine, clopamide, reserpine)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular and Molecular Targets of Brinerdine's Active Ingredients: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice. Brinerdine is a combination pharmaceutical product, and its use and formulations may vary by region.
Introduction
This compound is a combination antihypertensive medication designed to manage high blood pressure through the synergistic action of multiple active pharmaceutical ingredients. Two primary formulations have been identified: one containing Clopamide, Dihydroergocristine (B93913), and Reserpine, and another substituting Dihydralazine for Dihydroergocristine. This technical guide provides a detailed examination of the known cellular and molecular targets of these active components, presenting quantitative data, experimental methodologies, and visual representations of their mechanisms of action.
Active Ingredient: Clopamide
Clopamide is a thiazide-like diuretic that primarily targets the kidneys to reduce blood volume.
Molecular Target: Sodium-Chloride Cotransporter (NCC)
The principal molecular target of Clopamide is the Sodium-Chloride Cotransporter (NCC) , also known as Solute Carrier Family 12 Member 3 (SLC12A3).[1] This transporter is located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.
Mechanism of Action
Clopamide inhibits the reabsorption of sodium (Na⁺) and chloride (Cl⁻) ions from the tubular fluid back into the bloodstream by blocking the NCC.[2] This leads to an increase in the excretion of these ions, and consequently water, resulting in a diuretic effect that lowers blood volume and blood pressure.[2] Some evidence also suggests that thiazide-like diuretics may have a direct vasodilatory effect on vascular smooth muscle, further contributing to their antihypertensive action.[2]
Quantitative Data
Experimental Protocols
Sodium Uptake Assay for NCC Inhibition:
A common method to assess the inhibitory activity of compounds on NCC is the sodium uptake assay in a cell line stably expressing the transporter, such as HEK293 cells.
-
Cell Culture: HEK293 cells stably transfected with the human NCC gene are cultured to confluence.
-
Assay Initiation: The cells are washed and incubated in a buffer containing a radioactive isotope of sodium (e.g., ²²Na⁺) and the test compound (Clopamide) at various concentrations.
-
Incubation: The incubation is carried out for a short period to measure the initial rate of sodium uptake.
-
Termination and Measurement: The uptake is stopped by washing the cells with an ice-cold buffer. The intracellular radioactivity is then measured using a scintillation counter.
-
Data Analysis: The inhibition of sodium uptake by the test compound is calculated relative to a control group without the inhibitor. The IC50 value, representing the concentration of the compound that inhibits 50% of the specific sodium uptake, can then be determined.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of Clopamide.
Caption: Experimental workflow for a sodium uptake assay.
Active Ingredient: Dihydroergocristine
Dihydroergocristine is a dihydrogenated ergot alkaloid with a complex pharmacological profile, exhibiting activity at multiple receptor systems.
Molecular Targets
Dihydroergocristine interacts with several classes of receptors, primarily:
-
Alpha-Adrenergic Receptors: It acts as a competitive antagonist at α1-adrenoceptors and a partial agonist at α2-adrenoceptors.[3]
-
Dopamine (B1211576) Receptors: It displays agonist activity at D2 dopamine receptors.
-
Serotonin (B10506) (5-HT) Receptors: It shows a preference for 5-HT1 receptors.[1]
Mechanism of Action
The antihypertensive effect of Dihydroergocristine is attributed to its peripheral vasodilation caused by the blockade of α1-adrenergic receptors on vascular smooth muscle. Its partial agonism at presynaptic α2-adrenoceptors may also contribute by reducing norepinephrine (B1679862) release. The interaction with dopamine and serotonin receptors likely contributes to its broader pharmacological effects.
Quantitative Data
| Target Receptor | Ligand | Species | Assay Type | Ki (nM) | Reference |
| α-Adrenergic Receptors | |||||
| α2-Adrenergic Receptor | [³H]Dihydroergocryptine | Steer | Radioligand Binding | 1.78 ± 0.22 (Kd) | [4] |
| Dopamine Receptors | |||||
| D2 Dopamine Receptor | Dihydroergocristine | Bovine | [³H]Spiperone Displacement | ~100-1000 | [5] |
| D3 Dopamine Receptor | Dihydroergocristine | Bovine | [³H]Dopamine Displacement | >1000 | [5] |
| Serotonin Receptors | |||||
| 5-HT1 Receptor | Dihydroergocryptine | Rat | Radioligand Binding | More selective for 5-HT1 | [1] |
| 5-HT2 Receptor | Dihydroergocryptine | Rat | Radioligand Binding | Less selective for 5-HT2 | [1] |
Note: Dihydroergocryptine is a closely related ergot alkaloid often used in binding studies and provides an indication of the affinity of Dihydroergocristine.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity:
This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing the receptor of interest (e.g., rat brain cortex for adrenergic, dopaminergic, and serotonergic receptors).
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]Prazosin for α1, [³H]Yohimbine for α2, [³H]Spiperone for D2, [³H]5-HT for 5-HT1) and varying concentrations of the unlabeled test compound (Dihydroergocristine).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filter is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Signaling Pathway
Caption: Dihydroergocristine's interactions with multiple receptor systems.
Active Ingredient: Reserpine
Reserpine is an indole (B1671886) alkaloid that acts as a sympatholytic agent by depleting neurotransmitter stores.
Molecular Target: Vesicular Monoamine Transporter 2 (VMAT2)
The primary and well-established molecular target of Reserpine is the Vesicular Monoamine Transporter 2 (VMAT2) , an integral membrane protein responsible for transporting monoamines (dopamine, norepinephrine, serotonin, and histamine) from the cytoplasm into synaptic vesicles.[4][6]
Mechanism of Action
Reserpine irreversibly binds to and inhibits VMAT2.[4] This blockade prevents the uptake and storage of monoamine neurotransmitters into synaptic vesicles. The unprotected neurotransmitters in the cytoplasm are then degraded by monoamine oxidase (MAO).[6] This leads to a depletion of monoamine stores in presynaptic neurons, resulting in reduced neurotransmitter release and decreased sympathetic nervous system activity, which lowers blood pressure.[4][6]
Quantitative Data
| Target | Ligand | Assay Type | Ki | Reference |
| VMAT2 | Reserpine | Radioligand Binding | Subnanomolar | [7] |
| VMAT2 | Reserpine | [³H]Dihydrotetrabenazine Competition | 161-173 nM | [8] |
Experimental Protocols
[³H]Reserpine Binding Assay:
This assay directly measures the binding of radiolabeled Reserpine to VMAT2.
-
Vesicle Preparation: Synaptic vesicles are isolated from a tissue rich in VMAT2, such as rat brain striatum.
-
Binding Reaction: The vesicle preparation is incubated with [³H]Reserpine at various concentrations.
-
Separation of Bound and Free Ligand: The reaction is terminated, and bound [³H]Reserpine is separated from the free radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the vesicles is measured.
-
Analysis: Scatchard analysis or non-linear regression is used to determine the binding affinity (Kd) and the density of binding sites (Bmax).
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of Reserpine.
Caption: Experimental workflow for a [³H]Reserpine binding assay.
Active Ingredient: Dihydralazine
Dihydralazine is a direct-acting vasodilator that relaxes arterial smooth muscle. Its mechanism of action is complex and not fully elucidated but is thought to involve multiple molecular pathways.
Molecular Targets and Mechanisms
Dihydralazine's vasodilatory effect is likely a result of its combined actions on:
-
Calcium Mobilization: It is proposed to inhibit the influx of calcium ions (Ca²⁺) into vascular smooth muscle cells.[9]
-
Nitric Oxide (NO) Signaling: It may stimulate the release of nitric oxide (NO) from endothelial cells, which then activates guanylate cyclase in smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and relaxation.[9]
-
Potassium Channels: It may open potassium (K⁺) channels in vascular smooth muscle, leading to hyperpolarization and relaxation.
Quantitative Data
Specific binding affinities (Ki) or IC50/EC50 values for the direct interaction of Dihydralazine with these molecular targets are not well-defined in the literature. Its potency is typically characterized by its vasodilatory effect in functional assays. One study reported an EC50 of 3.6 ± 0.3 μM for Dihydralazine-induced relaxation of phenylephrine-constricted mesenteric arteries from pregnant rats.[10]
Experimental Protocols
Patch-Clamp Electrophysiology for Ion Channel Activity:
This technique can be used to study the effects of Dihydralazine on potassium and calcium channels in isolated vascular smooth muscle cells.
-
Cell Isolation: Single vascular smooth muscle cells are isolated from arterial tissue.
-
Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell configuration). This allows for the control of the membrane potential and the recording of ion channel currents.
-
Drug Application: Dihydralazine is applied to the cell at various concentrations.
-
Data Acquisition: Changes in potassium or calcium channel currents in response to the drug are recorded.
-
Analysis: The effect of Dihydralazine on channel opening probability and current amplitude is analyzed to determine its mechanism of action and potency.
Signaling Pathway
Caption: The multifaceted proposed mechanisms of Dihydralazine's vasodilatory action.
Conclusion
The active ingredients of this compound exert their antihypertensive effects through distinct and complementary cellular and molecular mechanisms. Clopamide targets the renal sodium-chloride cotransporter to induce diuresis. Dihydroergocristine interacts with a range of adrenergic, dopaminergic, and serotonergic receptors to produce vasodilation. Reserpine depletes monoamine neurotransmitter stores by irreversibly inhibiting VMAT2. Dihydralazine, in an alternative formulation, acts as a direct vasodilator through multiple proposed pathways. A thorough understanding of these molecular targets and their downstream signaling pathways is crucial for the rational design and development of novel antihypertensive therapies. Further research is warranted to fully elucidate the quantitative pharmacology and intricate interplay of these active components.
References
- 1. Selectivity of some ergot derivatives for 5-HT1 and 5-HT2 receptors of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effect of dihydroergocristine on blood pressure and activity at peripheral alpha-adrenoceptors in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopaminergic activity of some ergot alkaloid derivatives: relationship to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Agonist versus antagonist binding to alpha-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Brinerdine's Impact on the Renin-Angiotensin-Aldosterone System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the multifaceted impact of Brinerdine, a combination antihypertensive medication, on the renin-angiotensin-aldosterone system (RAAS). This compound is typically composed of three active ingredients: clopamide (B1669225), a thiazide-like diuretic; reserpine (B192253), a sympatholytic agent; and dihydroergocristine (B93913), an alpha-adrenoceptor antagonist. This document elucidates the distinct and synergistic mechanisms by which each component modulates the RAAS, a critical pathway in blood pressure regulation and fluid and electrolyte balance. This guide also presents available, albeit limited, quantitative data on the effects of these drug classes on RAAS components, outlines detailed experimental protocols for the measurement of key RAAS hormones, and provides visual representations of the relevant physiological and experimental pathways.
Introduction
The renin-angiotensin-aldosterone system is a hormonal cascade that plays a pivotal role in the pathophysiology of hypertension. Pharmacological modulation of the RAAS is a cornerstone of antihypertensive therapy. This compound, a combination drug, offers a multi-pronged therapeutic approach. Understanding its intricate interactions with the RAAS is crucial for optimizing its clinical application and for the development of novel antihypertensive strategies. This document serves as a comprehensive resource for researchers and drug development professionals, detailing the known and inferred effects of this compound's components on renin, angiotensin II, and aldosterone (B195564).
Mechanisms of Action of this compound's Components
This compound's antihypertensive effect is the result of the synergistic actions of its three components, each influencing the RAAS through different pathways.
-
Clopamide: As a thiazide-like diuretic, clopamide inhibits the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water. This reduction in plasma volume is a primary mechanism of its antihypertensive effect. The resulting hypovolemia and decreased sodium delivery to the macula densa stimulate the release of renin from the juxtaglomerular cells of the kidney, thereby activating the RAAS.
-
Reserpine: Reserpine is an adrenergic-depleting agent that irreversibly blocks the vesicular monoamine transporter (VMAT). This action depletes catecholamines (norepinephrine, dopamine, and serotonin) from central and peripheral sympathetic nerve endings. Since the sympathetic nervous system stimulates renin secretion via β1-adrenergic receptors on the juxtaglomerular cells, reserpine's sympatholytic action is expected to decrease renin release. This effect may counteract the renin-stimulating effect of clopamide.
-
Dihydroergocristine: Dihydroergocristine is an ergot alkaloid that acts as an antagonist at α-adrenergic receptors. This leads to vasodilation of peripheral blood vessels, reducing total peripheral resistance and contributing to the overall blood pressure-lowering effect. There is currently limited direct evidence detailing the specific impact of dihydroergocristine on the RAAS.
Quantitative Impact on the Renin-Angiotensin-Aldosterone System
Direct quantitative data from clinical trials specifically measuring the impact of this compound or its individual components on the plasma levels of renin, angiotensin II, and aldosterone are scarce in publicly available literature. The following tables summarize the expected effects based on the pharmacological class of each component and include proxy data from studies on similar drugs.
Table 1: Expected Effects of this compound's Components on RAAS Hormones
| Component | Drug Class | Expected Effect on Renin | Expected Effect on Angiotensin II | Expected Effect on Aldosterone |
| Clopamide | Thiazide-like Diuretic | Increase | Increase | Increase |
| Reserpine | Sympatholytic | Decrease | Decrease | Decrease |
Note: The net effect of the this compound combination on RAAS components will depend on the relative potencies and dosages of clopamide and reserpine.
Table 2: Quantitative Data on the Effect of a Thiazide-like Diuretic (Indapamide) on RAAS Components
| Parameter | Baseline (Placebo) | After Indapamide (2.5 mg/day) |
| Plasma Renin Activity | Not specified | Increased |
| Plasma Aldosterone Concentration | Not specified | Increased |
Source: Adapted from a study on indapamide, a drug with a similar mechanism to clopamide.[1] The exact quantitative values were not provided in the abstract.
Table 3: Data from an Animal Study on a Combination Therapy Including Reserpine
| Treatment Group | Plasma Renin Activity | Plasma Angiotensin II |
| Triple-drug therapy (hydralazine, reserpine, and hydrochlorothiazide) | Not markedly affected | Not markedly affected |
Source: A study in double transgenic rats.[2] These findings in an animal model with a different combination of drugs may not be directly extrapolated to humans using this compound.
Experimental Protocols for Measuring RAAS Components
Accurate quantification of renin, angiotensin II, and aldosterone is essential for research into the effects of drugs like this compound. The following are detailed methodologies for key assays.
Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay (RIA)
Principle: This assay measures the enzymatic activity of renin in plasma by quantifying the rate of angiotensin I generation from endogenous angiotensinogen. The generated angiotensin I is then measured by a competitive radioimmunoassay.
Methodology:
-
Blood Collection and Plasma Preparation:
-
Collect whole blood in a pre-chilled tube containing EDTA as an anticoagulant.
-
Immediately centrifuge the blood at 4°C to separate the plasma.
-
Store the plasma frozen at -20°C or below until the assay is performed.
-
-
Angiotensin I Generation:
-
Thaw the plasma sample on ice.
-
Divide the plasma into two aliquots.
-
Incubate one aliquot at 37°C for a defined period (e.g., 1-3 hours) to allow renin to generate angiotensin I.
-
Keep the second aliquot at 4°C during the incubation period to serve as a baseline (non-generation) control.
-
Stop the enzymatic reaction in the 37°C sample by placing it on ice.
-
-
Radioimmunoassay for Angiotensin I:
-
Prepare a standard curve using known concentrations of angiotensin I.
-
In assay tubes, add the plasma samples (both 37°C and 4°C), standards, and quality controls.
-
Add a specific antibody against angiotensin I to all tubes.
-
Add a known amount of radiolabeled (e.g., ¹²⁵I) angiotensin I to all tubes.
-
Incubate the tubes to allow for competitive binding between the labeled and unlabeled angiotensin I for the antibody.
-
Separate the antibody-bound angiotensin I from the free angiotensin I (e.g., using a second antibody or charcoal dextran).
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
-
Calculation:
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the angiotensin I standards.
-
Determine the concentration of angiotensin I in the plasma samples from the standard curve.
-
Calculate the PRA by subtracting the angiotensin I concentration of the 4°C sample from the 37°C sample and expressing the result as ng of angiotensin I generated per mL of plasma per hour of incubation (ng/mL/hr).
-
Measurement of Plasma Angiotensin II by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: This method provides a highly specific and sensitive quantification of angiotensin II in plasma. It involves solid-phase extraction to isolate the peptide, followed by separation using liquid chromatography and detection by tandem mass spectrometry.
Methodology:
-
Sample Preparation:
-
Collect blood in a tube containing a protease inhibitor cocktail to prevent the degradation of angiotensin II.
-
Centrifuge to obtain plasma.
-
To a known volume of plasma, add a stable isotope-labeled internal standard of angiotensin II.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the angiotensin II.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separate angiotensin II from other plasma components on a C18 reversed-phase column using a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).
-
The eluent from the LC is introduced into a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both native angiotensin II and the internal standard.
-
-
Quantification:
-
Create a calibration curve by analyzing standards of known angiotensin II concentrations.
-
Calculate the concentration of angiotensin II in the plasma samples by comparing the peak area ratio of the native angiotensin II to the internal standard with the calibration curve.
-
Measurement of Plasma Aldosterone by Radioimmunoassay (RIA)
Principle: This assay quantifies the concentration of aldosterone in plasma using a competitive binding radioimmunoassay.
Methodology:
-
Sample Preparation:
-
Collect blood into a tube containing EDTA or heparin.
-
Separate the plasma by centrifugation.
-
Extract aldosterone from the plasma using an organic solvent (e.g., dichloromethane).
-
Purify the extract using column chromatography (e.g., Sephadex LH-20) to remove cross-reacting steroids.
-
-
Radioimmunoassay:
-
Prepare a standard curve with known amounts of aldosterone.
-
In assay tubes, add the purified plasma extracts, standards, and quality controls.
-
Add a specific anti-aldosterone antibody.
-
Add a known amount of radiolabeled (e.g., ³H or ¹²⁵I) aldosterone.
-
Incubate to allow for competitive binding.
-
Separate the bound and free aldosterone.
-
Measure the radioactivity of the bound fraction.
-
-
Calculation:
-
Construct a standard curve and determine the aldosterone concentration in the samples as described for the PRA assay.
-
Visualizations
Signaling Pathways
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.
This compound's Proposed Mechanism of Impact
Caption: Proposed mechanisms of this compound's components on the RAAS.
Experimental Workflow for RAAS Analysis
Caption: General experimental workflow for assessing this compound's impact on RAAS.
Conclusion
This compound exerts a complex and potentially counter-regulatory influence on the renin-angiotensin-aldosterone system. The diuretic action of clopamide is expected to stimulate the RAAS, while the sympatholytic effect of reserpine is likely to inhibit it. The net impact of this compound on the circulating levels of renin, angiotensin II, and aldosterone will be determined by the interplay of these opposing mechanisms. Dihydroergocristine's primary contribution is through vasodilation, with its direct effects on the RAAS remaining to be fully elucidated. Further clinical research with direct and quantitative measurement of RAAS components in patients treated with this compound is warranted to fully characterize its endocrine-pharmacological profile. The experimental protocols provided herein offer a robust framework for conducting such investigations.
References
An In-depth Technical Guide on the Long-Term Physiological Effects of Brinerdine Administration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brinerdine is a combination antihypertensive medication composed of three active pharmaceutical ingredients: Clopamide (B1669225), a thiazide-like diuretic; Dihydroergocristine, an ergot alkaloid with vasodilatory properties; and Reserpine (B192253), a Rauwolfia alkaloid that acts as a sympatholytic agent.[1] This guide provides a comprehensive overview of the long-term physiological effects of this compound administration, drawing from available clinical data and the established pharmacology of its components. The synergistic action of these three compounds targets multiple mechanisms of blood pressure regulation, including renal volume control, peripheral vascular resistance, and sympathetic nervous system activity. This document details the pharmacokinetics, pharmacodynamics, long-term efficacy, and safety profile of this compound, supported by quantitative data, experimental protocols, and visualizations of the core signaling pathways.
Pharmacological Profile
Mechanism of Action
The therapeutic effect of this compound is achieved through the complementary actions of its three components:
-
Clopamide: As a thiazide-like diuretic, clopamide primarily acts on the distal convoluted tubule of the nephron. It inhibits the sodium-chloride (Na+/Cl-) symporter (NCC), preventing the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[2] This leads to increased excretion of sodium and water (diuresis), which reduces blood volume and, consequently, blood pressure.[2] There is also evidence to suggest that clopamide may have a direct vasodilatory effect on blood vessels.[2]
-
Dihydroergocristine: This semisynthetic ergot alkaloid functions as a vasodilator. Its primary mechanism involves the blockade of alpha-adrenoceptors on vascular smooth muscle, leading to relaxation of the blood vessels and a decrease in peripheral resistance. Dihydroergocristine has been shown to act as a competitive alpha-1 adrenoceptor blocker and a partial alpha-2 adrenoceptor agonist.[3]
-
Reserpine: Reserpine is an irreversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[4][5][6] By blocking VMAT2, reserpine prevents the uptake and storage of monoamine neurotransmitters (such as norepinephrine, dopamine, and serotonin) into presynaptic vesicles in neurons.[4][6] This leads to the depletion of these neurotransmitters, reducing sympathetic nerve activity, which in turn decreases heart rate, cardiac output, and peripheral vascular resistance.[7]
Pharmacokinetics
The pharmacokinetic properties of the individual components of this compound are summarized in the table below. It is important to note that comprehensive pharmacokinetic data for the specific combination formulation of this compound is limited in publicly available literature.
| Parameter | Clopamide | Dihydroergocristine | Reserpine |
| Bioavailability | ~90% | <25% | ~30-40% |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | ~0.6 hours | 1-3 hours |
| Protein Binding | ~46% | ~68% | Data not readily available |
| Volume of Distribution | 1.5 L/kg | 16 L/kg | Data not readily available |
| Elimination Half-life | ~6 hours | Biphasic: 2 hours (alpha), 14 hours (beta) | Biphasic: 4.5 hours (alpha), ~271 hours (beta) |
| Metabolism | Hepatic | Hepatic | Hepatic |
| Excretion | Primarily renal (~30% unchanged) | Primarily biliary/fecal (<1% unchanged in urine) | Primarily renal (metabolites) |
Long-Term Physiological Effects
Efficacy in Blood Pressure Control
Clinical studies have demonstrated the efficacy of this compound in the long-term management of mild to moderate hypertension. A notable crossover trial compared this compound (Clopamide 5 mg, Dihydroergocristine 0.5 mg, Reserpine 0.1 mg) with a combination of methyldopa (B1676449) and hydrochlorothiazide (B1673439). The study reported a significant reduction in both systolic and diastolic blood pressure in patients treated with this compound.
| Treatment Group | Baseline Mean Systolic BP (mmHg) | Baseline Mean Diastolic BP (mmHg) | Post-treatment Mean Systolic BP (mmHg) | Post-treatment Mean Diastolic BP (mmHg) |
| This compound (CDR) | 163.9 ± 16.3 | 105.9 ± 6.7 | 140.3 ± 15.1 | 87.8 ± 9.3 |
| Methyldopa + HCT | 163.9 ± 16.3 | 105.9 ± 6.7 | 138.5 ± 16.9 | 88.9 ± 10.3 |
Data from a comparative study in Zimbabwe.[8]
Another double-blind, placebo-controlled trial involving 40 patients with mild to moderate hypertension showed a highly significant fall in blood pressure in the this compound group compared to placebo.[9] The mean sitting blood pressure in the this compound group fell from 184.3/110.7 mmHg to 149.3/96 mmHg after a 6-week treatment period.[9]
Adverse Effects and Safety Profile
The long-term administration of this compound is associated with a range of potential adverse effects, primarily related to the pharmacological actions of its individual components.
| System Organ Class | Common Adverse Effects | Serious Adverse Effects |
| Nervous System | Drowsiness, dizziness, headache, nightmares | Depression (can be severe and lead to suicidal ideation), extrapyramidal symptoms (parkinsonism) |
| Cardiovascular | Orthostatic hypotension, bradycardia | Chest pain, arrhythmias |
| Gastrointestinal | Dry mouth, diarrhea, nausea, increased gastric acid secretion | Peptic ulcer, gastrointestinal bleeding |
| Metabolic and Nutritional | Electrolyte imbalances (hypokalemia, hyponatremia), hyperuricemia | |
| Respiratory | Nasal congestion | |
| Reproductive System | Decreased libido, erectile dysfunction |
The risk of depression is a significant concern with long-term reserpine use and requires careful patient monitoring.[7] Electrolyte disturbances, particularly hypokalemia, are a known class effect of thiazide-like diuretics like clopamide and necessitate regular monitoring.[2]
Experimental Protocols
Detailed protocols from the original clinical trials of this compound are not extensively available. However, based on the published study designs and current regulatory guidelines for antihypertensive drug trials, a representative experimental protocol can be outlined.
Representative Clinical Trial Protocol for this compound Efficacy and Safety
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult patients (18-65 years) with a diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure of 95-110 mmHg).
-
Inclusion Criteria:
-
Signed informed consent.
-
Diagnosis of essential hypertension.
-
Willingness to comply with study procedures.
-
-
Exclusion Criteria:
-
Secondary hypertension.
-
History of severe depression or peptic ulcer disease.
-
Severe renal or hepatic impairment.
-
Recent myocardial infarction or stroke.
-
Known hypersensitivity to any of the drug components.
-
-
Study Phases:
-
Washout Period (2-4 weeks): All previous antihypertensive medications are discontinued. Patients receive a placebo.
-
Treatment Period (12 weeks): Patients are randomized to receive either this compound (e.g., one tablet daily) or a matching placebo.
-
Follow-up Period (Long-term): Patients may continue on active treatment in an open-label extension phase for long-term safety and efficacy assessment.
-
-
Assessments:
-
Blood Pressure: Measured at trough (24 hours post-dose) at each study visit using a standardized method (e.g., mean of three seated measurements). 24-hour ambulatory blood pressure monitoring (ABPM) may also be employed.
-
Safety Labs: Serum electrolytes (sodium, potassium, chloride), renal function tests (BUN, creatinine), and liver function tests at baseline and regular intervals.
-
Adverse Events: Systematically recorded at each visit through patient interviews and clinical examination. Standardized questionnaires for assessing symptoms of depression should be used.
-
-
Statistical Analysis: The primary efficacy endpoint would be the change from baseline in mean sitting diastolic and systolic blood pressure at the end of the treatment period, compared between the this compound and placebo groups using an analysis of covariance (ANCOVA). Safety data would be summarized descriptively.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the core signaling pathways targeted by the components of this compound.
Caption: Mechanism of action of Clopamide on the Na+/Cl- Symporter in the distal convoluted tubule.
Caption: Antagonistic action of Dihydroergocristine at the α1-adrenoceptor.
Caption: Reserpine's irreversible inhibition of the VMAT2 transporter.
Experimental Workflow
The following diagram outlines a typical workflow for a crossover clinical trial evaluating an antihypertensive agent like this compound.
Caption: Workflow for a randomized crossover clinical trial of this compound.
Conclusion
This compound is an effective combination antihypertensive agent that targets three distinct physiological pathways involved in blood pressure regulation. Its long-term administration can provide sustained blood pressure control in patients with mild to moderate hypertension. However, its use is associated with a significant risk of adverse effects, most notably depression and electrolyte imbalances, which necessitates careful patient selection and monitoring. The development of newer antihypertensive agents with more favorable safety profiles has led to a decline in the use of reserpine-containing combinations like this compound in many regions. Nevertheless, an understanding of its pharmacology and long-term effects remains valuable for researchers and clinicians, particularly in the context of refractory hypertension and for historical perspective in drug development.
References
- 1. gomed.ng [gomed.ng]
- 2. What is the mechanism of Clopamide? [synapse.patsnap.com]
- 3. Alpha 2-adrenergic agonist and alpha 1-adrenergic antagonist activity of ergotamine and dihydroergotamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters [frontiersin.org]
- 6. The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reserpine: A New Consideration of an Old Drug for Refractory Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of a thiazide, a vasodilator and reserpine compared with methyldopa plus hydrochlorothiazide in the treatment of hypertension in Zimbabwe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. um.edu.mt [um.edu.mt]
The Discovery and Development of Brinerdine: A Synergistic Approach to Hypertension Management
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Brinerdine, a fixed-dose combination antihypertensive agent, represents a strategic approach to managing mild to moderate hypertension by concurrently targeting multiple physiological pathways involved in blood pressure regulation. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, a combination of Clopamide, Dihydroergocristine, and Reserpine (B192253). This document details the individual and synergistic effects of its components, summarizes key clinical trial data, outlines experimental protocols, and visualizes the intricate signaling pathways involved. The development of this compound by Sandoz was rooted in the principle that combining drugs with complementary mechanisms could offer enhanced antihypertensive efficacy and improved patient tolerance compared to monotherapy.
Introduction: The Rationale for a Triple Combination Therapy
The management of hypertension, a primary risk factor for cardiovascular disease, often necessitates a multi-faceted therapeutic strategy. Monotherapy can be insufficient for a significant portion of patients, and achieving blood pressure control frequently requires the use of multiple medications. The development of fixed-dose combinations (FDCs) in antihypertensive therapy has been driven by the need to simplify treatment regimens, enhance patient compliance, and provide a synergistic effect that maximizes efficacy while potentially minimizing side effects.
This compound emerged from this therapeutic philosophy, combining three active pharmaceutical ingredients with distinct and complementary mechanisms of action:
-
Clopamide: A thiazide-like diuretic that reduces blood volume.
-
Dihydroergocristine: An ergot alkaloid derivative that acts as a vasodilator.
-
Reserpine: A Rauwolfia alkaloid that functions as a sympatholytic agent.
This triple combination was designed to address three key pillars of blood pressure control: fluid volume, peripheral vascular resistance, and sympathetic nervous system activity.
Discovery and Development by Sandoz
The Sandoz brand, with a history dating back to 1886, has a long-standing reputation for pharmaceutical innovation.[1][2][3] The development of this compound was a logical progression in the field of cardiovascular medicine, reflecting a deeper understanding of the complex pathophysiology of hypertension. While specific timelines for the initial discovery and preclinical development of the this compound combination are not extensively detailed in publicly available literature, its clinical use and the rationale for its composition are well-documented. The combination of a diuretic, a vasodilator, and a sympatholytic agent in a single tablet was a strategic decision by Sandoz to provide a comprehensive treatment for hypertension.[4]
Mechanism of Action: A Multi-pronged Attack on Hypertension
The efficacy of this compound lies in the synergistic interplay of its three components, each targeting a different aspect of blood pressure regulation.
Clopamide: Targeting Renal Sodium Reabsorption
Clopamide is a thiazide-like diuretic that primarily acts on the distal convoluted tubule (DCT) of the nephron. Its mechanism involves the inhibition of the Na+/Cl- cotransporter (NCC), which is responsible for reabsorbing sodium and chloride ions from the tubular fluid back into the bloodstream.
-
Downstream Signaling and Physiological Effect: By blocking the NCC, Clopamide increases the excretion of sodium and water, leading to a reduction in extracellular fluid and plasma volume. This, in turn, decreases cardiac output and lowers blood pressure. The regulation of NCC activity is complex and involves the WNK-SPAK/OSR1 kinase signaling pathway.[5][6][7][8] WNK (With-No-Lysine [K]) kinases phosphorylate and activate SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1), which then directly phosphorylate and activate NCC.[5][6] The action of Clopamide effectively counters this pathway's effect on sodium retention.
Dihydroergocristine: Vasodilation through Adrenergic Blockade
Dihydroergocristine is a dihydrogenated ergot alkaloid with a complex pharmacological profile. Its primary antihypertensive effect is mediated through its antagonist activity at α-adrenergic receptors (adrenoceptors) on vascular smooth muscle. It acts as a competitive α1-adrenoceptor blocker and a partial α2-adrenoceptor agonist.[9][10]
-
Downstream Signaling and Physiological Effect:
-
α1-Adrenoceptor Blockade: α1-adrenoceptors are Gq-protein coupled receptors. Their activation by catecholamines (e.g., norepinephrine) leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C, both of which contribute to smooth muscle contraction and vasoconstriction. By blocking these receptors, Dihydroergocristine prevents this signaling cascade, leading to vasodilation and a reduction in peripheral resistance.
-
α2-Adrenoceptor Agonism: α2-adrenoceptors are Gi-protein coupled receptors. Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. In the central nervous system, presynaptic α2-adrenoceptor activation inhibits the release of norepinephrine (B1679862), contributing to a decrease in sympathetic outflow. Peripherally, postsynaptic α2-adrenoceptor activation can cause vasoconstriction; however, the predominant effect of Dihydroergocristine in the context of this compound is vasodilation due to its potent α1-blockade.
-
Reserpine: Depletion of Neurotransmitter Stores
Reserpine is an irreversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[9][11][12][13][14] VMAT2 is responsible for packaging monoamine neurotransmitters (norepinephrine, dopamine, and serotonin) into presynaptic vesicles for storage and subsequent release.
-
Downstream Signaling and Physiological Effect: By irreversibly binding to VMAT2, Reserpine prevents the uptake of monoamines into storage vesicles.[11][12] The unprotected neurotransmitters in the cytoplasm are then degraded by monoamine oxidase (MAO). This leads to a gradual depletion of monoamine stores in sympathetic nerve endings, the central nervous system, and the adrenal medulla. The depletion of norepinephrine at sympathetic nerve endings results in reduced sympathetic tone, leading to decreased heart rate, reduced cardiac contractility, and vasodilation, all of which contribute to a lowering of blood pressure.[11]
Clinical Efficacy and Safety: Evidence from Clinical Trials
Clinical studies have demonstrated the efficacy and tolerability of this compound in the treatment of mild to moderate hypertension.
Data Presentation
The following tables summarize quantitative data from key clinical trials investigating this compound.
Table 1: Comparative Efficacy of this compound (CDR) vs. Methyldopa (B1676449) + Hydrochlorothiazide (B1673439) (MD + HCT) in Hypertension [4]
| Parameter | Baseline (on HCT 50 mg) | After CDR Treatment | After MD + HCT Treatment |
| Systolic Blood Pressure (mmHg) | 163.9 ± 16.3 | 140.3 ± 15.1 | 138.5 ± 16.9 |
| Diastolic Blood Pressure (mmHg) | 105.9 ± 6.7 | 87.8 ± 9.3 | 88.9 ± 10.3 |
| Compliance (%) | - | 98.2% | 94.7% |
Data presented as mean ± standard deviation. CDR: Clopamide, Dihydroergocristine, Reserpine.
Table 2: Blood Pressure Reduction in a Double-Blind, Placebo-Controlled Trial of this compound [15]
| Parameter (Sitting Position) | End of Wash-out Period (Placebo) | After Brinerdin Treatment | Change from Wash-out |
| Systolic Blood Pressure (mmHg) | 184.3 | 149.3 | -35.0 |
| Diastolic Blood Pressure (mmHg) | 110.7 | 96.0 | -14.7 |
Safety and Tolerability
In clinical trials, this compound has been generally well-tolerated.[4] Adverse effects are typically mild and related to the known pharmacological properties of its components. As with other diuretics, a slight elevation in uric acid levels has been observed in some patients.[15] In a comparative trial, this compound was associated with fewer withdrawals due to adverse effects and better patient preference compared to a combination of methyldopa and hydrochlorothiazide.[4]
Experimental Protocols: A Framework for Clinical Investigation
The clinical development of this compound involved rigorous testing through well-designed clinical trials. While complete, unabridged protocols are proprietary, the methodologies can be reconstructed from published studies.
Double-Blind, Placebo-Controlled Trial Protocol[15]
-
Objective: To evaluate the efficacy and safety of this compound in reducing blood pressure in patients with mild to moderate hypertension.
-
Study Design: A double-blind, randomized, placebo-controlled trial with a preliminary dose-adjustment period.
-
Patient Population: Ambulant patients aged 35-67 years with mild to moderate hypertension.
-
Experimental Workflow:
-
Dose-Adjustment Period (4 weeks): Patients received increasing doses of this compound (1-3 tablets daily) to determine the effective dose for each individual.
-
Wash-out Period (3 weeks): All patients received a placebo to establish a baseline blood pressure.
-
Double-Blind Treatment Period (6 weeks): Patients were randomized to receive either their established effective dose of this compound or a matching placebo.
-
-
Outcome Measures:
-
Primary: Change in systolic and diastolic blood pressure (measured weekly in standing, sitting, and supine positions).
-
Secondary: Subjective symptoms of hypertension, incidence of side effects, and laboratory investigations (hemoglobin, full blood count, blood urea, serum electrolytes, blood cholesterol, uric acid).
-
Open-Label, Crossover Comparative Trial Protocol[4]
-
Objective: To compare the antihypertensive effect, adverse reactions, compliance, and patient preference of this compound with methyldopa plus hydrochlorothiazide.
-
Study Design: An open-label, crossover trial.
-
Patient Population: Patients with hypertension.
-
Experimental Workflow:
-
Baseline: Blood pressure was measured while patients were on hydrochlorothiazide 50 mg daily.
-
Crossover Treatment Periods: Patients were randomly assigned to receive either this compound or methyldopa plus hydrochlorothiazide for a specified period, followed by a switch to the other treatment after a washout period.
-
-
Outcome Measures:
-
Primary: Change in systolic and diastolic blood pressure.
-
Secondary: Incidence of adverse reactions, patient compliance, and patient treatment preference.
-
Conclusion
The discovery and development of this compound as a fixed-dose combination therapy for hypertension exemplifies a rational approach to drug development, targeting multiple pathophysiological mechanisms to achieve effective blood pressure control. The synergistic action of Clopamide, Dihydroergocristine, and Reserpine offers a comprehensive treatment strategy that has been validated in clinical trials. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting the intricate signaling pathways and the clinical evidence that supports its use. Future research may focus on further elucidating the long-term cardiovascular protective effects of this combination therapy.
References
- 1. cac.sandoz.com [cac.sandoz.com]
- 2. sandoz.com [sandoz.com]
- 3. sandoz.com.au [sandoz.com.au]
- 4. Combination of a thiazide, a vasodilator and reserpine compared with methyldopa plus hydrochlorothiazide in the treatment of hypertension in Zimbabwe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of the renal NaCl cotransporter by the WNK/SPAK pathway: lessons learned from genetically altered animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The WNK-SPAK-NCC cascade revisited: WNK1 stimulates the activity of the NaCl cotransporter via SPAK, an effect antagonized by WNK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological Processes Modulated by the Chloride-Sensitive WNK-SPAK/OSR1 Kinase Signaling Pathway and the Cation-Coupled Chloride Cotransporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Reserpine-induced Reduction in Norepinephrine Transporter Function Requires Catecholamine Storage Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. um.edu.mt [um.edu.mt]
A Technical Guide to the Diuretic and Natriuretic Properties of Clopamide in Brinerdine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the diuretic and natriuretic properties of Clopamide, a key active component in the combination antihypertensive drug, Brinerdine. Clopamide, a thiazide-like diuretic, exerts its effects by targeting specific ion transport mechanisms within the renal tubules. This document details its mechanism of action, summarizes key quantitative data from clinical studies, outlines relevant experimental protocols for assessing its efficacy, and provides visualizations of its cellular mechanism and experimental workflows. The information is intended to serve as a comprehensive resource for professionals in pharmaceutical research and development.
Introduction
This compound is a fixed-dose combination medication used in the management of hypertension.[1][2] Its efficacy stems from the synergistic action of its components, which typically include Clopamide, reserpine, and dihydroergocristine.[1][3] Clopamide is responsible for the diuretic and natriuretic effects of this compound, contributing significantly to blood pressure reduction by decreasing extracellular fluid volume.[1][4]
As a thiazide-like diuretic, Clopamide's primary pharmacological action is to increase the excretion of sodium (natriuresis) and water (diuresis) by the kidneys.[5][6] Understanding the precise mechanisms, quantitative effects, and experimental validation of these properties is critical for drug development and clinical application.
Core Mechanism of Action
Clopamide's therapeutic effect is localized to the distal convoluted tubule (DCT) of the nephron, the primary site for sodium reabsorption under the influence of diuretics of its class.[5][7] The core mechanism involves the inhibition of the sodium-chloride symporter (NCC), a protein also known as SLC12A3, located on the apical (luminal) membrane of DCT epithelial cells.[5][7][8]
By binding to the chloride site of this transporter, Clopamide prevents the reabsorption of sodium (Na⁺) and chloride (Cl⁻) ions from the tubular fluid back into the bloodstream.[5][7] This inhibition leads to a higher concentration of these ions in the filtrate. Consequently, through osmosis, more water is retained within the tubule to maintain iso-osmotic balance, leading to increased urine volume.[5][9] This dual effect of enhanced sodium and water excretion is the foundation of Clopamide's role in reducing blood volume and, subsequently, arterial blood pressure.[4]
Signaling and Ion Transport Pathway
The following diagram illustrates the action of Clopamide at the cellular level within the distal convoluted tubule.
Quantitative Data on Diuretic and Natriuretic Effects
Clinical studies have quantified the pharmacodynamic effects of Clopamide. A key study by McNeil et al. (1987) provides comparative data on urinary electrolyte excretion following different oral doses of Clopamide and a comparison with Chlorothiazide. The findings are summarized below.[9][10]
| Drug & Dosage | Sodium (Na⁺) & Chloride (Cl⁻) Excretion | Potassium (K⁺) Excretion | Key Findings & Remarks |
| Clopamide (5 mg) | High | Moderate | This dose was observed to be near the top of the dose-response curve for natriuresis.[9] |
| Clopamide (10 mg) | High (Similar to 5 mg dose) | Moderate | During chronic administration, this dose led to more pronounced hypokalemia compared to the 5 mg dose.[9] |
| Clopamide (20 mg) | High (Similar to 5 mg dose) | Moderate | Showed little difference in total sodium and chloride output compared to the 5 mg and 10 mg doses.[9] |
| Chlorothiazide (500 mg) | Moderate | Moderate | Caused less total sodium and chloride output compared to all tested doses of Clopamide.[9] |
A separate double-blind study on the this compound combination product confirmed its efficacy as an anti-hypertensive agent, noting a gradual and significant fall in blood pressure.[11] While specific electrolyte excretion values were not the focus, it was noted that, as with other saluretic drugs, some patients experienced slightly raised uric acid levels.[11]
Experimental Protocols
The assessment of diuretic and natriuretic properties requires standardized in vivo and clinical trial methodologies.
In Vivo Animal Model: Diuretic and Saluretic Activity Assay
This protocol is a standard method for evaluating the diuretic and natriuretic activity of a test compound like Clopamide in a rat model.[12][13]
1. Animals:
-
Male Wistar rats (body weight 150-200 g) are used.
-
Animals are housed in standard laboratory conditions and acclimatized to metabolic cages for at least 24 hours prior to the experiment to minimize stress-induced variations.[12]
2. Pre-treatment:
-
Rats are fasted for 18 hours before the experiment, though water is provided ad libitum to ensure normal hydration status.[12]
3. Experimental Groups (n=6 per group):
-
Control Group: Receives the vehicle only (e.g., 0.9% normal saline).
-
Standard Group: Receives a standard diuretic (e.g., Furosemide, 5 mg/kg) for comparative analysis.[14]
-
Test Group(s): Receive the test compound (Clopamide) at various desired dosages.
4. Procedure:
-
A priming dose of normal saline (e.g., 25 ml/kg) is administered orally to all animals to ensure a uniform state of hydration and promote urine flow.[14]
-
Immediately following the saline load, the respective treatments (vehicle, standard, or test compound) are administered via oral gavage.[12]
-
Animals are placed individually in metabolic cages designed for the separate collection of urine and feces.[13]
-
Urine is collected at specified time intervals over a period of several hours (e.g., every hour for 5 hours, and a final collection at 24 hours).[9][10]
5. Analysis:
-
Diuretic Activity: The total volume of urine collected for each animal at each time point is measured.
-
Natriuretic and Saluretic Activity: The concentration of electrolytes (Na⁺, K⁺, and Cl⁻) in the urine samples is determined using a flame photometer or ion-selective electrodes.[12]
-
Data Evaluation: The diuretic index, natriuretic index, and other parameters are calculated and compared between the test and control groups. Statistical analysis (e.g., ANOVA) is performed to determine significance.[12]
Human Clinical Trial Protocol Outline
Based on studies evaluating Clopamide in humans, a typical protocol to assess diuretic and natriuretic effects would involve the following steps.[9][10]
1. Study Population:
-
Healthy adult volunteers or patients with stable hypertension.
-
Exclusion criteria would include renal impairment, electrolyte abnormalities, and use of confounding medications.
2. Study Design:
-
A randomized, crossover, or parallel-group design.
-
Dosages of Clopamide (e.g., 5 mg, 10 mg, 20 mg) are compared against a placebo and/or a standard diuretic like chlorothiazide.
3. Procedure:
-
Subjects maintain a standardized diet and fluid intake for a period before and during the study days to ensure consistent baseline electrolyte status.
-
A baseline 24-hour urine collection is often performed before drug administration.
-
On the study day, the assigned drug is administered orally.
-
Urine is collected fractionally (e.g., 0-4h, 4-8h, 8-12h, 12-24h) and as a total 24-hour collection.
-
Blood samples are drawn at concurrent time points to measure plasma concentrations of the drug and electrolytes.[10]
4. Analysis:
-
The volume of each urine fraction is recorded.
-
Urine samples are analyzed for Na⁺, Cl⁻, and K⁺ concentrations.
-
The total amount of each electrolyte excreted over 24 hours is calculated.
-
The time course of diuretic and natriuretic action is plotted against plasma drug concentrations to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[9]
Visualized Experimental Workflow
The following diagram provides a high-level overview of the workflow for the in vivo animal model protocol described in section 4.1.
Conclusion
Clopamide is an effective thiazide-like diuretic that constitutes the primary saluretic and diuretic component of this compound. Its mechanism, centered on the inhibition of the Na⁺-Cl⁻ cotransporter in the distal convoluted tubule, is well-established.[5][7] Quantitative studies demonstrate that a 5 mg dose achieves near-maximal natriuretic effect, with higher doses not significantly increasing sodium and chloride output but potentially increasing the risk of side effects like hypokalemia during chronic use.[9] The standardized experimental protocols detailed herein provide a robust framework for the non-clinical and clinical evaluation of Clopamide and other diuretic agents. This guide consolidates the core technical information essential for researchers and professionals engaged in the study and development of diuretic-based therapies.
References
- 1. pillintrip.com [pillintrip.com]
- 2. pillintrip.com [pillintrip.com]
- 3. medicarcp.com [medicarcp.com]
- 4. What is Clopamide used for? [synapse.patsnap.com]
- 5. What is the mechanism of Clopamide? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Clopamide - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Clopamide: plasma concentrations and diuretic effect in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. um.edu.mt [um.edu.mt]
- 12. benchchem.com [benchchem.com]
- 13. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 14. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
An In-Depth Technical Guide on Dihydroergocristine's Alpha-Adrenoceptor Blocking Activity in Brinerdine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Brinerdine is a fixed-dose combination antihypertensive agent composed of clopamide, reserpine, and dihydroergocristine (B93913). Dihydroergocristine, a dihydrogenated ergot alkaloid, plays a pivotal role in this compound's therapeutic effect through its interaction with alpha-adrenoceptors. This technical guide elucidates the alpha-adrenoceptor blocking activity of dihydroergocristine, providing a comprehensive overview of its pharmacological profile, quantitative data from preclinical and clinical studies, and detailed experimental methodologies. Dihydroergocristine exhibits a dualistic interaction with the alpha-adrenergic system, functioning as a competitive antagonist at postsynaptic α1-adrenoceptors and a partial agonist at presynaptic α2-adrenoceptors. This mechanism contributes to peripheral vasodilation and a subsequent reduction in blood pressure.
Dihydroergocristine's Mechanism of Action at Alpha-Adrenoceptors
Dihydroergocristine's antihypertensive effect is significantly attributed to its modulation of the alpha-adrenergic signaling pathways.
-
α1-Adrenoceptor Antagonism: Located on vascular smooth muscle, α1-adrenoceptors, upon stimulation by norepinephrine (B1679862) and epinephrine, mediate vasoconstriction through the Gq protein signaling cascade. Dihydroergocristine competitively blocks these receptors, inhibiting this vasoconstrictive response and leading to vasodilation and a decrease in peripheral resistance.
-
α2-Adrenoceptor Partial Agonism: Presynaptic α2-adrenoceptors are part of a negative feedback loop that regulates the release of norepinephrine from sympathetic nerve terminals. By acting as a partial agonist at these receptors, dihydroergocristine can reduce the amount of norepinephrine released into the synaptic cleft, further contributing to a decrease in sympathetic tone and blood pressure.
Quantitative Data
The following tables summarize the available quantitative data on dihydroergocristine's alpha-adrenoceptor activity and the clinical antihypertensive efficacy of this compound.
Table 1: Preclinical In Vitro and In Vivo Data for Dihydroergocristine
| Parameter | Value | Receptor/System | Model | Description |
| pA2 | 7.78 | Postsynaptic α-adrenoceptor | Rat Isolated Vas Deferens | Antagonism against Noradrenaline |
| pA2 | 7.76 | Postsynaptic α-adrenoceptor | Rat Isolated Vas Deferens | Antagonism against Phenylephrine (B352888) |
| pD2 | 5.70 | Presynaptic α-adrenoceptors | Rat Isolated Vas Deferens | Partial agonist activity |
| Receptor Interaction | Competitive α1-adrenoceptor blocker and α2-adrenoceptor agonist | Peripheral α-adrenoceptors | Pithed Rat | In vivo assessment of pressor and heart rate responses |
Table 2: Clinical Data on Blood Pressure Reduction with this compound
| Study | Baseline Blood Pressure (mmHg) | Blood Pressure Reduction (mmHg) |
| Stein et al. | Systolic: 163.9 ± 16.3, Diastolic: 105.9 ± 6.7 | Systolic: -23.6, Diastolic: -18.1 |
| Controlled Trial with Brinerdin | Mean Sitting: 184.3 / 110.7 | Mean Sitting: Fall to 149.3 / 96 |
Signaling Pathways
α1-Adrenoceptor Signaling and Blockade by Dihydroergocristine
Activation of the α1-adrenoceptor by agonists like norepinephrine initiates a signaling cascade through the Gq protein, leading to smooth muscle contraction. Dihydroergocristine acts as a competitive antagonist at this receptor, preventing the initiation of this cascade.
α2-Adrenoceptor Presynaptic Inhibition
Dihydroergocristine's partial agonism at presynaptic α2-adrenoceptors activates the Gi protein signaling pathway. This leads to an inhibition of adenylyl cyclase, a decrease in cAMP levels, and ultimately, a reduction in norepinephrine release.
Detailed Experimental Protocols
Radioligand Binding Assay for Alpha-Adrenoceptors
This protocol provides a representative method for determining the binding affinity (Ki) of dihydroergocristine for α1 and α2-adrenoceptors using radioligand competition binding assays.
Objective: To quantify the binding affinity of dihydroergocristine for α1 and α2-adrenoceptors.
Materials:
-
Tissue source rich in α-adrenoceptors (e.g., rat cerebral cortex)
-
[3H]Prazosin (for α1-adrenoceptors)
-
[3H]Rauwolscine or [3H]Yohimbine (for α2-adrenoceptors)
-
Unlabeled prazosin (B1663645) and yohimbine (B192690) (for non-specific binding determination)
-
Dihydroergocristine (competitor ligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Homogenize tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine protein concentration using a standard assay (e.g., Bradford).
-
-
Competition Binding Assay:
-
In a series of tubes, add a fixed concentration of radioligand ([3H]Prazosin or [3H]Rauwolscine).
-
Add increasing concentrations of dihydroergocristine.
-
To determine non-specific binding, add a high concentration of unlabeled prazosin or yohimbine to a separate set of tubes.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specified temperature (e.g., 25°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the dihydroergocristine concentration.
-
Determine the IC50 value (the concentration of dihydroergocristine that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Model: Pithed Rat
This protocol describes a method to evaluate the in vivo alpha-adrenoceptor blocking activity of dihydroergocristine.
Objective: To assess the effect of dihydroergocristine on blood pressure and heart rate responses mediated by α1 and α2-adrenoceptors in a pithed rat model.
Materials:
-
Male Wistar rats
-
Anesthetic (e.g., pentobarbital)
-
Pithing rod
-
Tracheal cannula and ventilator
-
Femoral artery and vein catheters
-
Blood pressure transducer and data acquisition system
-
Bipolar stimulating electrodes
-
Phenylephrine (α1-agonist)
-
Dihydroergocristine
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and cannulate the trachea for artificial ventilation.
-
Pith the rat by inserting a rod through the orbit and down the spinal canal to destroy the central nervous system, thus eliminating central cardiovascular reflexes.
-
Catheterize the femoral artery for blood pressure measurement and the femoral vein for drug administration.
-
Place stimulating electrodes to stimulate the spinal sympathetic outflow.
-
-
α1-Adrenoceptor Blockade:
-
Record baseline blood pressure and heart rate.
-
Administer intravenous bolus injections of the α1-agonist phenylephrine to obtain a dose-response curve for the pressor effect.
-
Administer dihydroergocristine intravenously.
-
Repeat the phenylephrine dose-response curve to assess the antagonistic effect of dihydroergocristine.
-
-
α2-Adrenoceptor Agonist Effect:
-
Stimulate the cardioaccelerator sympathetic nerves to elicit a tachycardic response.
-
Administer dihydroergocristine and observe its effect on the stimulation-induced tachycardia.
-
Data Analysis:
-
Compare the pressor responses to phenylephrine before and after dihydroergocristine administration to determine α1-adrenoceptor blockade.
-
Analyze the change in heart rate in response to sympathetic stimulation in the presence of dihydroergocristine to evaluate its α2-adrenoceptor activity.
Clinical Trial Protocol for an Antihypertensive Agent
This represents a generalized protocol for a clinical trial to evaluate the efficacy and safety of an antihypertensive drug like this compound.
Objective: To assess the antihypertensive efficacy and safety of this compound in patients with mild to moderate essential hypertension.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population: Adult male and female patients (aged 18-75 years) with a diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure 95-114 mmHg).
Procedure:
-
Screening and Washout:
-
Participants undergo a screening visit to assess eligibility.
-
Eligible participants currently on antihypertensive medication enter a washout period (e.g., 2-4 weeks) where they receive a placebo.
-
-
Randomization and Treatment:
-
Participants are randomly assigned to receive either this compound (e.g., one tablet daily) or a matching placebo.
-
The treatment duration is typically 8-12 weeks.
-
-
Blood Pressure Measurement:
-
Blood pressure is measured at baseline and at regular intervals throughout the study (e.g., weeks 2, 4, 8, 12).
-
Measurements are taken in a standardized manner (e.g., after 5 minutes of rest in a sitting position).
-
Ambulatory blood pressure monitoring may also be used to assess 24-hour blood pressure control.
-
-
Safety Assessments:
-
Adverse events are recorded at each visit.
-
Laboratory tests (e.g., serum electrolytes, renal function) are performed at baseline and at the end of the study.
-
Primary Efficacy Endpoint: The change from baseline in mean sitting diastolic blood pressure at the end of the treatment period.
Statistical Analysis: The primary efficacy endpoint is analyzed using an analysis of covariance (ANCOVA) with treatment as a factor and baseline blood pressure as a covariate.
Conclusion
Dihydroergocristine is a key component of this compound, contributing to its antihypertensive effect through a dual mechanism of action on alpha-adrenoceptors. Its competitive antagonism at α1-adrenoceptors and partial agonism at α2-adrenoceptors lead to a reduction in peripheral vascular resistance and sympathetic outflow. The quantitative data from preclinical and clinical studies support its efficacy in lowering blood pressure. The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of dihydroergocristine and other compounds with similar pharmacological profiles. This in-depth technical guide serves as a valuable resource for researchers and professionals in the field of cardiovascular drug development.
Unveiling the Off-Target Landscape of Brinerdine: A Technical Guide to Its Secondary Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brinerdine is a combination antihypertensive medication comprising three active pharmaceutical ingredients: Clopamide, a thiazide-like diuretic; Dihydroergocristine (B93913), a hydrogenated ergot alkaloid; and Reserpine (B192253), a Rauwolfia alkaloid. While the primary therapeutic effects of these components are well-established, a thorough understanding of their potential off-target interactions and secondary pharmacology is critical for a comprehensive safety and efficacy assessment. This technical guide provides an in-depth analysis of the known and potential off-target effects of each constituent of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows. The information herein is intended to support further research and inform drug development strategies.
Introduction: The Multifaceted Pharmacology of a Combination Drug
The clinical efficacy of this compound in managing hypertension stems from the synergistic actions of its three components, each targeting a different aspect of blood pressure regulation. Clopamide addresses fluid volume, Dihydroergocristine modulates vascular tone, and Reserpine controls sympathetic nerve activity.[1] However, the molecular targets of these drugs are not exclusively confined to their primary mechanisms of action. Off-target interactions can lead to a range of secondary pharmacological effects, some of which may be beneficial, while others can contribute to adverse drug reactions. A detailed exploration of this secondary pharmacology is paramount for predicting potential drug-drug interactions, understanding patient variability in response, and identifying opportunities for drug repurposing.
Clopamide: Beyond Diuresis
Clopamide's primary role is to inhibit the sodium-chloride symporter in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and water.[2] While comprehensive screening for off-target interactions is not extensively published, its known side effects suggest a pharmacological profile that may extend beyond its primary diuretic function.
Potential Off-Target Profile and Secondary Effects
The secondary pharmacology of Clopamide is primarily inferred from its clinical side-effect profile, which includes electrolyte imbalances, hyperglycemia, and hyperuricemia. These effects, while often linked to its primary diuretic action, may also involve interactions with other ion transporters or cellular metabolic pathways.
| Adverse Effect | Potential Secondary Pharmacology |
| Hypokalemia, Hyponatremia | Direct or indirect effects on other renal ion channels/transporters. |
| Hyperglycemia | Potential interference with insulin (B600854) secretion or glucose metabolism. |
| Hyperuricemia (Gout) | Effects on uric acid transport and excretion in the kidneys. |
Experimental Protocols for Assessing Off-Target Effects
2.2.1. In Vitro Ion Transporter Selectivity Assay
-
Objective: To determine the selectivity of Clopamide for the sodium-chloride symporter over other renal and extra-renal ion transporters.
-
Methodology:
-
Cell Culture: Utilize stable cell lines expressing a panel of human ion transporters (e.g., NKCC1, KCC cotransporters, various ion channels).
-
Transport Assay: Employ ion-sensitive fluorescent dyes or radioactive ion uptake assays to measure the activity of each transporter in the presence of varying concentrations of Clopamide.
-
Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) for each transporter and compare it to the IC50 for the primary target (sodium-chloride symporter) to establish a selectivity profile.
-
Dihydroergocristine: A Complex Receptor Interaction Profile
Dihydroergocristine, a semi-synthetic ergot alkaloid, exhibits a complex pharmacology characterized by its interaction with multiple receptor systems, primarily adrenergic and dopaminergic receptors. It also demonstrates effects on the serotonergic system.[3][4]
Quantitative Off-Target Binding Data
| Target | Ligand | Species | Assay Type | Affinity (Ki, nM) | Reference |
| Alpha-2 Adrenergic Receptor | [³H]rauwolscine | Rat | Radioligand Binding | 35 | [5] |
| Dopamine (B1211576) D1 Receptor | - | - | - | ~30 | [6] |
| Dopamine D2 Receptor | - | - | - | 5-8 | [6] |
| Dopamine D3 Receptor | - | - | - | ~30 | [6] |
| γ-secretase | - | Human | Surface Plasmon Resonance | 25.7 (Kd) | [6] |
| Nicastrin | - | Human | Surface Plasmon Resonance | 9800 (Kd) | [6] |
Signaling Pathways
Dihydroergocristine's dual agonistic/antagonistic activity on dopaminergic and adrenergic receptors, along with its antagonistic effect on serotonin (B10506) receptors, leads to a complex modulation of downstream signaling cascades.
Experimental Protocols
3.3.1. Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinity of Dihydroergocristine for a specific receptor.
-
Methodology:
-
Membrane Preparation: Isolate cell membranes from tissues or cell lines overexpressing the target receptor (e.g., rat cerebral cortex for adrenergic receptors).
-
Incubation: Incubate the membranes with a specific radiolabeled ligand (e.g., [³H]rauwolscine for alpha-2 adrenergic receptors) and a range of concentrations of unlabeled Dihydroergocristine.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Reserpine: From VMAT2 Inhibition to Broad Neuromodulation
Reserpine's primary mechanism of action is the irreversible inhibition of the Vesicular Monoamine Transporter 2 (VMAT2), leading to the depletion of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) from nerve terminals.[7] This depletion is the principal driver of its therapeutic and adverse effects. However, direct interactions with other receptors have also been reported.
Quantitative Off-Target Binding Data
The following table summarizes the binding affinities of Reserpine for various off-target receptors.
| Target | Action | Type | Activity (Ki, -log[M]) | Reference |
| Synaptic vesicular amine transporter (VMAT2) | INHIBITOR | Ki | 7.90 | [2] |
| Chromaffin granule amine transporter (VMAT1) | INHIBITOR | Ki | 7.45 | [2] |
| D(2) dopamine receptor | - | Ki | 6.23 | [2] |
| D(3) dopamine receptor | - | Ki | 6.22 | [2] |
| 5-hydroxytryptamine receptor 1A | - | Ki | 5.74 | [2] |
| D(1A) dopamine receptor | - | Ki | 5.42 | [2] |
| Multidrug resistance protein 1 | - | Ki | 7.00 | [2] |
| Mu-type opioid receptor | - | Ki | <5.0 | [2] |
| Sodium channel alpha subunits; brain (Types I, II, III) | - | IC50 | 5.80 | [2] |
| ATP-binding cassette sub-family G member 2 | - | IC50 | 4.58 | [2] |
Signaling Pathways and Mechanism of Action
Reserpine's primary effect is the depletion of neurotransmitters, which indirectly affects a multitude of signaling pathways postsynaptically.
Experimental Protocols
4.3.1. [³H]Reserpine Binding Assay for VMAT2
-
Objective: To measure the direct binding of Reserpine to VMAT2.
-
Methodology:
-
Cell Preparation: Use cells recombinantly expressing VMAT2.
-
Membrane Permeabilization: Treat cells with a mild detergent (e.g., digitonin) to allow ligand access to the intracellular domains of VMAT2.
-
Binding Reaction: Incubate the permeabilized cells with [³H]Reserpine.
-
Termination and Separation: Stop the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Perform saturation binding analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competitive binding, include a range of concentrations of an unlabeled competitor.
-
Conclusion and Future Directions
This technical guide provides a consolidated overview of the secondary pharmacology and potential off-target effects of the individual components of this compound. The data presented highlight the complex and multifaceted nature of this combination therapy. Dihydroergocristine and Reserpine, in particular, exhibit significant interactions with a range of receptors beyond their primary targets, which likely contribute to both their therapeutic profiles and adverse effects. For Clopamide, a more extensive off-target screening against a broad panel of ion transporters and other potential targets is warranted to fully characterize its secondary pharmacology.
For drug development professionals, this information underscores the importance of early and comprehensive in vitro safety and pharmacology profiling. Understanding the off-target landscape of drug candidates can aid in the selection of molecules with more favorable safety profiles and can help in predicting potential clinical outcomes. For researchers, the data and protocols provided herein can serve as a foundation for further investigation into the nuanced mechanisms of action of these long-standing therapeutic agents, potentially uncovering new therapeutic applications or strategies to mitigate adverse effects. Future research should focus on integrated approaches, combining in vitro screening with in silico modeling and in vivo studies, to build a more complete and predictive picture of the pharmacological effects of complex drug combinations like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. reserpine [drugcentral.org]
- 3. [Dihydroergocristine. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ion channels and drug transporters as targets for anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The FDA-approved natural product dihydroergocristine reduces the production of the Alzheimer's disease amyloid-β peptides. [sonar.ch]
- 7. reserpine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
High-performance liquid chromatography (HPLC) methods for Brinerdine analysis
These application notes provide a comprehensive overview and detailed protocols for the simultaneous determination of the active pharmaceutical ingredients (APIs) in Brinerdine tablets—Clopamide, Dihydroergocristine, and Reserpine (B192253)—using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a combination antihypertensive medication containing Clopamide (a diuretic), Dihydroergocristine (a peripheral vasodilator), and Reserpine (a sympatholytic). Accurate and reliable analytical methods are crucial for the quality control of this compound formulations, ensuring the identity, purity, and potency of the active ingredients. This document outlines a validated Reversed-Phase HPLC (RP-HPLC) method for the simultaneous quantification of these three components.
Chromatographic Method and Validation Summary
A stability-indicating RP-HPLC method has been developed and validated for the simultaneous determination of Clopamide, Dihydroergocristine Mesylate, and Reserpine in tablet dosage forms. The method demonstrates good resolution, accuracy, precision, and linearity.
Chromatographic Conditions
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Phosphate Buffer |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 279 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.
| Validation Parameter | Clopamide | Dihydroergocristine Mesylate | Reserpine |
| Linearity Range (µg/mL) | 10 - 90 | - | - |
| Correlation Coefficient (R²) | 0.999 | - | - |
| Limit of Detection (LOD) (µg/mL) | 0.261 | - | - |
| Limit of Quantitation (LOQ) (µg/mL) | 0.791 | - | - |
| Accuracy (% Recovery) | Within acceptable limits | Within acceptable limits | Within acceptable limits |
| Precision (% RSD) | < 2% | < 2% | < 2% |
Note: Detailed quantitative data for Dihydroergocristine and Reserpine linearity, LOD, and LOQ were not available in the provided search results but were validated as per the source. The method was found to be linear for all three components.
Experimental Protocols
Preparation of Standard Solutions
3.1.1. Standard Stock Solution:
-
Accurately weigh and transfer appropriate amounts of Clopamide, Dihydroergocristine Mesylate, and Reserpine working standards into a volumetric flask.
-
Dissolve the standards in a suitable diluent (e.g., mobile phase).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Make up to the final volume with the diluent to obtain a known concentration of each analyte.
3.1.2. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range of the method.
Preparation of Sample Solutions (from Tablets)
-
Weigh and finely powder a representative number of this compound tablets.
-
Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a volumetric flask.
-
Add a suitable volume of diluent and sonicate for 30 minutes to extract the active ingredients.
-
Make up to the final volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
Chromatographic Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Record the chromatograms and integrate the peak areas for each analyte.
-
The retention times for the analytes are typically observed in the following order: Dihydroergocristine, Reserpine, and Clopamide.
Data Analysis
The concentration of each active ingredient in the sample is calculated using the peak areas obtained from the chromatograms of the standard and sample solutions. The following formula can be used:
The amount of each drug per tablet can then be calculated based on the dilution factors and the average tablet weight.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound tablets.
Caption: General workflow for the HPLC analysis of this compound tablets.
Stability-Indicating Aspects
The developed HPLC method has been shown to be stability-indicating. Forced degradation studies were performed under acidic, basic, neutral, thermal, and oxidative stress conditions. The results indicated that the method could effectively separate the peaks of the active ingredients from those of the degradation products, demonstrating its specificity and stability-indicating nature.[1]
Alternative Advanced Method
For bioanalytical applications, such as pharmacokinetic studies in human plasma, a more sensitive and selective method using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has been developed.[2][3] This method offers a lower limit of quantification (LLOQ) in the range of 0.04-1 ng/mL for the different components.[2][3]
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the simultaneous determination of Clopamide, Dihydroergocristine, and Reserpine in pharmaceutical dosage forms. Its stability-indicating nature makes it suitable for routine quality control and stability studies of this compound tablets.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated liquid chromatography-tandem mass spectrometry method for simultaneous determination of clopamide, reserpine and dihydroergotoxine: Application to pharmacokinetics in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Brinerdine's Antihypertensive Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of relevant animal models and detailed protocols for evaluating the antihypertensive efficacy of Brinerdine, a combination therapy for hypertension. This compound's multi-faceted approach, targeting fluid volume, vascular tone, and neurogenic drive, makes its preclinical assessment in appropriate animal models crucial for understanding its therapeutic potential.[1]
Introduction to this compound
This compound is a fixed-dose combination antihypertensive agent.[1] Its therapeutic effect is achieved through the synergistic action of its three active components:
-
Clopamide: A thiazide-like diuretic that reduces blood volume by promoting the excretion of sodium and water.[2][3] It may also have a direct vasodilatory effect.[2]
-
Dihydroergocristine: A hydrogenated ergot alkaloid that blocks alpha-adrenoceptors, leading to peripheral vasodilation and reduced vascular resistance.[2][4] It also has a mild central sedative effect.[4]
-
Reserpine: A rauwolfia alkaloid that lowers blood pressure by depleting catecholamine stores in peripheral nerve endings.[2]
This triple-action formula provides comprehensive control over arterial tension by simultaneously addressing fluid management, vascular tone, and neuro-hormonal modulation.[1]
Recommended Animal Models for Hypertension
The selection of an appropriate animal model is critical for elucidating the antihypertensive effects of this compound.[5][6] Given its multifaceted mechanism, several models are suitable for these investigations. Commonly used and well-characterized rodent models include:
-
Spontaneously Hypertensive Rat (SHR): A genetic model of essential hypertension that closely mimics the human condition.[7][8] Hypertension develops gradually, starting around 5-6 weeks of age, with sustained high blood pressure in adulthood.[7] This model is ideal for studying drugs that interfere with the sympathetic nervous system and vascular tone.
-
Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Hypertensive Rat: A model of volume-dependent and salt-sensitive hypertension.[5][9] This model is induced by uninephrectomy followed by administration of DOCA and a high-salt diet.[10][11] It is particularly relevant for evaluating the diuretic component of this compound (Clopamide).
-
Nω-Nitro-L-arginine methyl ester (L-NAME)-Induced Hypertensive Rat: A model of hypertension induced by the inhibition of nitric oxide synthase (NOS).[12][13] This leads to endothelial dysfunction and increased vascular resistance, making it suitable for assessing the vasodilatory effects of this compound's components.
-
Renovascular Hypertensive (Two-Kidney, One-Clip; 2K1C) Rat: A model that mimics hypertension caused by renal artery stenosis.[14] This model is characterized by activation of the renin-angiotensin-aldosterone system (RAAS) and is useful for studying drugs that affect this pathway or have broader cardiovascular effects.
Experimental Protocols
The following are detailed protocols for inducing hypertension in the recommended animal models and for subsequently evaluating the antihypertensive efficacy of this compound.
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used for induced hypertension models, while SHR and their normotensive Wistar-Kyoto (WKY) counterparts are used for the genetic model.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water (unless otherwise specified in the protocol).
-
Blood Pressure Measurement: Blood pressure can be measured non-invasively using the tail-cuff method or invasively via carotid artery cannulation for continuous monitoring.[15]
This protocol is designed to assess the long-term efficacy of this compound in a genetic model of hypertension.
Experimental Workflow:
Caption: Workflow for evaluating this compound in SHR model.
Methodology:
-
Animal Selection: Use male SHRs and age-matched normotensive Wistar-Kyoto (WKY) rats as controls, starting at an age where hypertension is developing (e.g., 6-8 weeks).[7]
-
Acclimatization and Baseline Measurement: Acclimatize animals for at least one week. Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) using the tail-cuff method.
-
Grouping and Treatment: Randomly assign SHRs to either a vehicle control group or a this compound treatment group. WKY rats will serve as a normotensive control group receiving the vehicle. Administer this compound or vehicle daily via oral gavage for a period of 4 to 8 weeks. The dosage of this compound should be determined based on allometric scaling from human clinical doses.
-
Monitoring: Monitor blood pressure and heart rate weekly.
-
Endpoint Analysis: At the end of the treatment period, perform a final blood pressure measurement. Euthanize the animals and collect heart and aorta for further analysis. Assess for cardiac hypertrophy (heart weight to body weight ratio) and vascular remodeling.
This protocol evaluates this compound's efficacy in a model of salt- and volume-dependent hypertension.
Experimental Workflow:
Caption: Workflow for evaluating this compound in DOCA-salt model.
Methodology:
-
Hypertension Induction: Perform a unilateral nephrectomy on male Sprague-Dawley rats.[10] After a one-week recovery period, administer deoxycorticosterone acetate (DOCA) subcutaneously (e.g., 25 mg/kg twice weekly) and provide 1% NaCl in the drinking water for 4-6 weeks.[11]
-
Grouping and Treatment: A sham-operated group receiving a normal diet and water will serve as a normotensive control. The DOCA-salt treated rats will be randomized into a vehicle control group and a this compound treatment group. Treatment with this compound or vehicle will commence at the start of the DOCA-salt administration.
-
Monitoring: Measure blood pressure, heart rate, body weight, and water intake weekly.
This protocol assesses this compound's ability to counteract hypertension caused by endothelial dysfunction.
Experimental Workflow:
Caption: Workflow for evaluating this compound in L-NAME model.
Methodology:
-
Hypertension Induction: Administer L-NAME in the drinking water (e.g., 40 mg/kg/day) to male Sprague-Dawley rats for 4-5 weeks.[12][16]
-
Grouping and Treatment: A control group will receive regular drinking water. The L-NAME treated rats will be randomized to receive either vehicle or this compound daily via oral gavage concurrently with the L-NAME administration.
-
Monitoring: Monitor blood pressure and heart rate weekly.
-
Endpoint Analysis: At the end of the study, assess vascular function by measuring the relaxation response of isolated aortic rings to acetylcholine. The expression of endothelial nitric oxide synthase (eNOS) in the aorta can also be determined.[12]
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Hemodynamic Parameters in SHR Model
| Group | N | Baseline SBP (mmHg) | Final SBP (mmHg) | Final DBP (mmHg) | Final HR (bpm) |
| WKY + Vehicle | |||||
| SHR + Vehicle | |||||
| SHR + this compound |
Table 2: Hemodynamic and Renal Parameters in DOCA-Salt Model
| Group | N | Final SBP (mmHg) | Final DBP (mmHg) | Plasma Creatinine (mg/dL) | Plasma Urea (mg/dL) |
| Sham Control | |||||
| DOCA-Salt + Vehicle | |||||
| DOCA-Salt + this compound |
Table 3: Hemodynamic and Vascular Parameters in L-NAME Model
| Group | N | Final SBP (mmHg) | Final DBP (mmHg) | ACh-induced Relaxation (%) | Aortic eNOS Expression (relative units) |
| Control | |||||
| L-NAME + Vehicle | |||||
| L-NAME + this compound |
Signaling Pathways
The antihypertensive effects of this compound are mediated through multiple signaling pathways.
This compound's Triple-Action Mechanism:
Caption: Synergistic mechanism of action of this compound.
These application notes and protocols provide a framework for the preclinical evaluation of this compound's antihypertensive efficacy. The selection of the most appropriate animal model and endpoints will depend on the specific research questions being addressed. Careful experimental design and execution are essential for obtaining reliable and translatable results.
References
- 1. pillintrip.com [pillintrip.com]
- 2. pillintrip.com [pillintrip.com]
- 3. medicarcp.com [medicarcp.com]
- 4. um.edu.mt [um.edu.mt]
- 5. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 8. Spontaneously hypertensive rat as a model of vascular brain disorder: microanatomy, neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved cardiovascular function with aminoguanidine in DOCA-salt hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of morin, a flavonoid against DOCA-salt hypertensive rats: a dose dependent study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kidney intrinsic mechanisms as novel targets in renovascular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of once daily nitrendipine in essential hypertension--a study using ambulatory blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Hypertensive Rats Treated Chronically With Nω-Nitro-L-Arginine Methyl Ester (L-NAME) Induced Disorder of Hepatic Fatty Acid Metabolism and Intestinal Pathophysiology [frontiersin.org]
Protocol for the Isolation and Quantification of Brinerdine's Metabolites in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brinerdine is a combination antihypertensive medication consisting of clopamide, dihydroergocristine (B93913), and reserpine (B192253). Understanding the metabolic fate of these individual components is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments in drug development and clinical research. This document provides a detailed protocol for the isolation and quantification of the major metabolites of this compound's active ingredients from human plasma using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathways Overview
The metabolism of this compound is a composite of the biotransformation of its three active components:
-
Clopamide: Undergoes complex metabolism primarily in the liver. While specific major metabolites are not extensively detailed in publicly available literature, its metabolism is known to occur.[1]
-
Dihydroergocristine: Is extensively metabolized in the liver, with the major metabolite identified as 8'-hydroxy-dihydroergocristine.[2][3][4][5][6] The parent drug is almost entirely eliminated through metabolism.[3][4]
-
Reserpine: Is primarily metabolized through hydrolysis to form methylreserpate and trimethoxybenzoic acid (TMBA).[7][8] Further metabolism, including microsomal oxidation and conjugation with glucuronic acid or sulfate, also occurs in the liver.[7]
Based on this, the target analytes for this protocol are:
-
8'-hydroxy-dihydroergocristine
-
Methylreserpate
-
Trimethoxybenzoic acid
-
Parent compounds: clopamide, dihydroergocristine, and reserpine (for pharmacokinetic comparison)
Experimental Protocols
1. Plasma Sample Preparation and Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for the extraction of drug metabolites from biological matrices.[9]
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample, such as indapamide[9])
-
Phosphoric acid (0.1 M)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
To a 1.0 mL aliquot of plasma, add 50 µL of the internal standard solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1 M phosphoric acid to acidify the sample and precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for SPE.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove interfering substances. A second wash with a mild organic solvent (e.g., 2 mL of 5% methanol in water) may be performed to remove less polar interferences.
-
Elution: Elute the analytes and the internal standard with 2 mL of a suitable elution solvent (e.g., methanol or acetonitrile). The choice of solvent may need to be optimized based on the specific SPE sorbent and analytes.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantification
This method is based on a published assay for the simultaneous quantification of clopamide, dihydroergotoxine, and reserpine.[9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 4.6 mm, 4 µm) is suitable.[9]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water). The exact composition should be optimized for the best separation of the analytes.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for each analyte and the internal standard must be determined by direct infusion of standard solutions into the mass spectrometer. The collision energy and other MS parameters should be optimized for each transition to achieve maximum sensitivity.
Data Presentation
Table 1: Optimized MRM Transitions and Retention Times for this compound Metabolites and Parent Drugs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Clopamide | To be determined | To be determined | To be determined | To be determined |
| Dihydroergocristine | To be determined | To be determined | To be determined | To be determined |
| 8'-hydroxy-dihydroergocristine | To be determined | To be determined | To be determined | To be determined |
| Reserpine | To be determined | To be determined | To be determined | To be determined |
| Methylreserpate | To be determined | To be determined | To be determined | To be determined |
| Trimethoxybenzoic acid | To be determined | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined | To be determined |
Note: The exact m/z values and retention times need to be experimentally determined.
Table 2: Quantitative Parameters of the LC-MS/MS Method
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| Clopamide | 1 - 100 | 1 | 90 - 110 | < 15 | > 85 |
| Dihydroergocristine | 0.05 - 50 | 0.05 | 90 - 110 | < 15 | > 85 |
| 8'-hydroxy-dihydroergocristine | To be determined | To be determined | To be determined | To be determined | To be determined |
| Reserpine | 0.05 - 50 | 0.05 | 90 - 110 | < 15 | > 85 |
| Methylreserpate | To be determined | To be determined | To be determined | To be determined | To be determined |
| Trimethoxybenzoic acid | To be determined | To be determined | To be determined | To be determined | To be determined |
Note: The quantitative parameters for the metabolites need to be established through method validation. The values for the parent drugs are based on published data.[9]
Mandatory Visualizations
Caption: Experimental workflow for metabolite isolation and quantification.
Caption: Simplified metabolic pathway of Reserpine.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What is the mechanism of Dihydroergocristine Mesilate? [synapse.patsnap.com]
- 3. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dihydroergocristine | Dosing, Uses & Side Effects | medtigo [medtigo.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Pharmacokinetics of Dihydroergocristine and Its Major Metabolite ...: Ingenta Connect [ingentaconnect.com]
- 7. The biological fate of reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Validated liquid chromatography-tandem mass spectrometry method for simultaneous determination of clopamide, reserpine and dihydroergotoxine: Application to pharmacokinetics in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Brinerdine's Active Component, Reserpine, in Neuroscience Research for Catecholamine Depletion
For Researchers, Scientists, and Drug Development Professionals
Introduction
While Brinerdine is a combination therapeutic agent, its profound effects on the central nervous system, particularly catecholamine depletion, are primarily attributed to its active component, reserpine (B192253) . In neuroscience research, reserpine has been a cornerstone tool for decades, enabling the investigation of the roles of catecholamines—dopamine (B1211576) and norepinephrine (B1679862)—in a vast array of physiological and pathological processes. By irreversibly inhibiting the vesicular monoamine transporter 2 (VMAT2), reserpine prevents the storage of these neurotransmitters in synaptic vesicles, leading to their degradation by monoamine oxidase in the cytoplasm and a subsequent profound and long-lasting depletion from nerve terminals.[1][2] This pharmacological action has made reserpine an invaluable agent for developing animal models of neurodegenerative and psychiatric disorders, most notably Parkinson's disease and depression.
These application notes provide a comprehensive overview of the use of reserpine for catecholamine depletion in a research setting. Detailed protocols for its preparation and administration, quantitative data on its effects, and its primary applications in neuroscience are presented to guide researchers in their experimental design.
Mechanism of Action: VMAT2 Inhibition
Reserpine's mechanism of action is centered on its irreversible inhibition of VMAT2, a transport protein located on the membrane of synaptic vesicles in monoaminergic neurons.[1] VMAT2 is responsible for sequestering cytoplasmic catecholamines (dopamine and norepinephrine) and serotonin (B10506) into these vesicles for storage and subsequent release into the synapse.
By binding to and inactivating VMAT2, reserpine effectively leaves these neurotransmitters vulnerable to enzymatic degradation by monoamine oxidase (MAO) within the neuronal cytoplasm. This leads to a dramatic and sustained depletion of releasable catecholamines from nerve endings. The functional consequence is a significant reduction in catecholaminergic neurotransmission throughout the central and peripheral nervous systems.
Data Presentation: Quantitative Effects of Reserpine on Catecholamine Levels
The following tables summarize the dose-dependent and time-course effects of reserpine on dopamine and norepinephrine levels in key brain regions of rodents, as reported in various studies. It is important to note that the exact magnitude of depletion can vary based on the animal species, strain, age, and the specific analytical methods used.
Table 1: Dose-Dependent Depletion of Dopamine and Norepinephrine in Rodent Brain
| Dose (mg/kg) | Route | Time Post-Administration | Brain Region | Dopamine (% of Control) | Norepinephrine (% of Control) | Reference |
| 0.1 | s.c. | 3 hours | Striatum | ~80% | N/A | [3] |
| 1.0 | s.c. | 3 hours | Striatum | ~50% | N/A | [3] |
| 2.5 | i.p. | 24 hours | Caudate Putamen | ~10% | N/A | [3] |
| 5.0 | i.p. | 24 hours | Whole Brain | ~10% | ~10% | [4] |
| 10.0 | i.p. | 48 hours | Locus Coeruleus | N/A | Significant Depletion | [5] |
N/A: Not Assessed in the cited study.
Table 2: Time-Course of Catecholamine Depletion and Recovery Following a Single Reserpine Dose (5 mg/kg, i.p.) in Rats
| Time Post-Administration | Brain Region | Dopamine (% of Control) | Norepinephrine (% of Control) | Reference |
| 24 hours | Striatum | ~10% | ~15% | [6] |
| 7 days | Striatum | ~20% | ~25% | [6] |
| 14 days | Striatum | ~35% | ~40% | [6] |
| 21 days | Striatum | ~50% | ~55% | [6] |
| 30 days | Striatum | ~50% | N/A | [7] |
| 60 days | Striatum | ~50% | N/A | [7] |
Recovery of catecholamine levels is slow due to the irreversible nature of VMAT2 inhibition, requiring the synthesis of new vesicles.[4]
Experimental Protocols
Protocol 1: Preparation of Reserpine for Injection
Materials:
-
Reserpine powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile, light-resistant glass vials
-
Vortex mixer
-
Sonicator bath
-
Sterile 0.22 µm PVDF filter
Procedure for a 100 mg/mL Stock Solution:
-
In a sterile, light-resistant glass vial, combine 100 µL of DMSO and 400 µL of PEG400.
-
Add 100 mg of reserpine powder to the solvent mixture.
-
Vortex thoroughly to begin mixing.
-
Sonicate the vial for 5-15 minutes, or until the reserpine is fully dissolved. Gentle warming in a 40-50°C water bath can facilitate dissolution.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Slowly add 450 µL of sterile saline while continuously vortexing to prevent precipitation.
-
The final solution should be clear. If cloudiness persists, sonicate for a few more minutes.
-
For sterile administration, filter the solution through a 0.22 µm PVDF filter.
-
Store the stock solution at -20°C, protected from light.
Preparation of Working Solution (Example: 1 mg/mL for a 5 mg/kg dose in a 25g mouse):
-
Dilute the 100 mg/mL stock solution with the same vehicle (10% DMSO, 40% PEG400, 5% Tween-80, 45% Saline) to the desired final concentration. For a 1 mg/mL working solution, perform a 1:100 dilution of the stock solution.
Protocol 2: Administration of Reserpine to Rodents
Animal Models:
-
Mice (e.g., C57BL/6, Swiss Webster)
-
Rats (e.g., Sprague-Dawley, Wistar)
Administration Routes:
-
Intraperitoneal (i.p.): A common route for systemic administration.
-
Subcutaneous (s.c.): Another effective route for systemic delivery.
Dosing Regimens:
-
Acute High-Dose Model: A single injection of reserpine (e.g., 2.5-10 mg/kg, i.p.) is administered to induce rapid and profound catecholamine depletion. Behavioral and neurochemical analyses are typically performed 24-48 hours post-injection.[5][8]
-
Chronic Low-Dose Model: Repeated injections of a lower dose of reserpine (e.g., 0.1-1.0 mg/kg, i.p. or s.c., daily for 7-14 days) are used to model more progressive neurochemical and behavioral changes, often used in studies of depression.[9][10]
Procedure:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
On the day of injection, weigh the animal to accurately calculate the required volume of the reserpine working solution.
-
Administer the calculated volume via the chosen route (i.p. or s.c.).
-
Monitor the animals closely for adverse effects, such as ptosis (drooping eyelids), hypolocomotion, and hypothermia. Provide supportive care (e.g., heating pads) as needed.
-
Conduct behavioral testing and/or collect brain tissue for neurochemical analysis at the predetermined time points according to the experimental design.
Protocol 3: Quantification of Catecholamines by HPLC-EC
Materials:
-
Dissected brain tissue (e.g., striatum, hippocampus, prefrontal cortex)
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
Centrifuge
-
HPLC system with an electrochemical detector (HPLC-EC)
-
C18 reverse-phase column
-
Mobile phase (e.g., citrate-phosphate buffer with methanol (B129727) and an ion-pairing agent like octyl sodium sulfate)
-
Catecholamine standards (dopamine, norepinephrine)
Procedure:
-
Sample Preparation:
-
Rapidly dissect the brain region of interest on an ice-cold surface.
-
Weigh the tissue and homogenize in a known volume of ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C.
-
Collect the supernatant, which contains the catecholamines.
-
-
HPLC-EC Analysis:
-
Equilibrate the HPLC-EC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard mixture of dopamine and norepinephrine to determine their retention times.
-
Inject the prepared brain tissue supernatant.
-
Detect the catecholamines using the electrochemical detector set at an appropriate oxidation potential.
-
-
Data Analysis:
-
Identify the peaks corresponding to dopamine and norepinephrine in the sample chromatogram based on their retention times.
-
Quantify the concentration of each catecholamine by comparing the peak area or height to that of the known standards.
-
Normalize the catecholamine concentration to the weight of the tissue sample.
-
Visualization of Experimental Workflow and Logical Relationships
Applications in Neuroscience Research
The reserpine-induced catecholamine depletion model has been instrumental in advancing our understanding of several neurological and psychiatric conditions.
Modeling Parkinson's Disease
The motor symptoms of Parkinson's disease, such as akinesia (lack of movement) and rigidity, are primarily due to the degeneration of dopaminergic neurons in the substantia nigra. Reserpine administration in rodents effectively mimics these motor deficits by depleting striatal dopamine.[11] This has made the reserpine-treated animal a widely used model for:
-
Screening Anti-Parkinsonian Drugs: The model is valuable for testing the efficacy of novel therapeutic agents aimed at restoring dopaminergic function.
-
Investigating Pathophysiological Mechanisms: It allows for the study of the downstream consequences of dopamine depletion on basal ganglia circuitry and motor control.
Modeling Depression
The monoamine hypothesis of depression posits that a deficiency in synaptic levels of serotonin, norepinephrine, and/or dopamine contributes to the development of depressive symptoms. Chronic administration of low-dose reserpine in animals induces a behavioral phenotype that resembles depression in humans, including anhedonia (reduced pleasure-seeking) and increased immobility in the forced swim test.[10] This model is frequently employed to:
-
Evaluate Antidepressant Efficacy: It serves as a platform for testing the effectiveness of new antidepressant medications that target the monoaminergic system.
-
Explore the Neurobiology of Depression: Researchers use this model to investigate the neurochemical and cellular changes that underlie depressive-like behaviors.[2]
Conclusion
Reserpine, the active catecholamine-depleting agent in this compound, remains a powerful and relevant tool in neuroscience research. Its well-characterized mechanism of action and the robust and reproducible behavioral and neurochemical phenotypes it produces in animal models make it an essential pharmacological agent for studying the roles of dopamine and norepinephrine in health and disease. The protocols and data presented here provide a foundation for researchers to effectively utilize reserpine-induced catecholamine depletion in their investigations into the complexities of the central nervous system.
References
- 1. benchchem.com [benchchem.com]
- 2. The effects of reserpine on depression: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Depletion and recovery of neuronal monoamine storage in rats of different ages treated with reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of reserpine on activities and amounts of tyrosine hydroxylase and dopamine-beta-hydroxylase in catecholamine neuronal systems in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Age-related changes in metabolic responses to chronic monoamine depletion in central dopaminergic and serotonergic systems of rats treated with reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time-course of modifications elicited by reserpine on the density and mRNA synthesis of the vesicular monoamine transporter, and on the density of the membrane dopamine uptake complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reserpine-induced catecholamine depletion from small cells in rat sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reserpine-induced rat model for depression: Behavioral, physiological and PET-based dopamine receptor availability validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Repeated reserpine treatment induces depressive-like behaviors accompanied with hippocampal impairment and synapse deficit in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Imaging of Brinerdine's Cardiovascular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brinerdine is a fixed-dose combination antihypertensive agent comprising three active ingredients: Clopamide, Dihydroergocristine Mesilate, and Reserpine.[1] This formulation exerts its blood pressure-lowering effects through a multi-pronged mechanism targeting key aspects of cardiovascular regulation. Clopamide, a thiazide-like diuretic, reduces fluid volume by inhibiting the sodium-chloride symporter in the kidneys.[1] Dihydroergocristine, an ergot alkaloid derivative, possesses peripheral vasodilator properties through its antagonistic action at alpha-adrenergic receptors on blood vessel walls.[1][2] Reserpine, a naturally occurring alkaloid, acts as a sympatholytic agent by inhibiting the uptake and storage of neurotransmitters like norepinephrine (B1679862) in presynaptic vesicles, leading to their depletion.[2][3]
The comprehensive assessment of this compound's cardiovascular effects in preclinical and clinical research necessitates the use of advanced in-vivo imaging techniques. These non-invasive modalities allow for the longitudinal and quantitative evaluation of cardiac structure and function, vascular parameters, and myocardial perfusion in living subjects. This document provides detailed application notes and protocols for utilizing key in-vivo imaging techniques to characterize the cardiovascular impact of this compound.
Data Presentation: Summarized Quantitative Data
The following tables are presented as templates to illustrate how quantitative data from in-vivo imaging studies on this compound could be structured. The values are hypothetical and intended for illustrative purposes.
Table 1: Echocardiographic Assessment of Cardiac Function in a Rodent Model of Hypertension Following this compound Administration
| Parameter | Vehicle Control (Pre-treatment) | Vehicle Control (Post-treatment) | This compound (Pre-treatment) | This compound (Post-treatment) |
| Heart Rate (bpm) | 450 ± 20 | 445 ± 22 | 455 ± 18 | 380 ± 15 |
| Left Ventricular Ejection Fraction (%) | 60 ± 5 | 59 ± 6 | 61 ± 4 | 60 ± 5 |
| Fractional Shortening (%) | 35 ± 4 | 34 ± 4 | 36 ± 3 | 35 ± 4 |
| Stroke Volume (μL) | 50 ± 5 | 49 ± 6 | 51 ± 5 | 50 ± 5 |
| Cardiac Output (mL/min) | 22.5 ± 2.5 | 21.8 ± 2.7 | 23.2 ± 2.3 | 19.0 ± 1.9 |
| Systolic Blood Pressure (mmHg) | 160 ± 8 | 158 ± 9 | 162 ± 7 | 130 ± 6 |
| Diastolic Blood Pressure (mmHg) | 110 ± 6 | 108 ± 7 | 112 ± 5 | 85 ± 5 |
*Statistically significant change (p < 0.05) compared to pre-treatment values. Data are presented as mean ± standard deviation.
Table 2: Micro-CT Angiography Analysis of Vascular Parameters in Response to this compound
| Parameter | Vehicle Control | This compound-Treated |
| Aortic Cross-Sectional Area (mm²) | 2.5 ± 0.3 | 2.8 ± 0.4 |
| Carotid Artery Diameter (mm) | 0.8 ± 0.1 | 0.9 ± 0.1 |
| Total Vascular Volume (mm³) | 150 ± 15 | 165 ± 18* |
*Statistically significant change (p < 0.05) compared to vehicle control. Data are presented as mean ± standard deviation.
Table 3: PET Imaging of Myocardial Perfusion with this compound
| Parameter | Vehicle Control | This compound-Treated |
| Myocardial Blood Flow at Rest (mL/min/g) | 1.2 ± 0.2 | 1.1 ± 0.2 |
| Myocardial Blood Flow under Stress (mL/min/g) | 3.5 ± 0.5 | 3.2 ± 0.4 |
| Myocardial Perfusion Reserve | 2.9 ± 0.4 | 2.9 ± 0.3 |
Data are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
This compound's Proposed Integrated Signaling Pathway
Caption: Integrated signaling pathway of this compound's components.
Experimental Workflow for In-Vivo Cardiovascular Assessment
Caption: Experimental workflow for assessing this compound's effects.
Experimental Protocols
Echocardiography for Cardiac Function Assessment in Mice
This protocol is adapted from established methods for murine echocardiography.[2][4][5]
Objective: To non-invasively assess changes in cardiac structure and function in response to this compound treatment.
Materials:
-
High-frequency ultrasound imaging system with a linear array transducer (30-40 MHz)
-
Animal handling platform with integrated ECG, temperature monitoring, and heating
-
Isoflurane (B1672236) anesthesia system
-
Depilatory cream
-
Pre-warmed ultrasound gel
Procedure:
-
Animal Preparation:
-
One day prior to imaging, remove chest fur using a depilatory cream to ensure optimal probe contact.
-
On the imaging day, anesthetize the mouse using 1-2% isoflurane in oxygen.[4]
-
Place the mouse in a supine position on the heated platform and secure its paws to the ECG electrodes.
-
Monitor and maintain body temperature at 37°C and heart rate between 400-500 beats per minute.[4]
-
Apply pre-warmed ultrasound gel to the chest.
-
-
Image Acquisition:
-
Parasternal Long-Axis (PLAX) View: Position the transducer to the left of the sternum, angled towards the right shoulder to obtain a long-axis view of the heart. From this view, acquire B-mode, M-mode, and color Doppler images of the mitral and aortic valves.
-
Parasternal Short-Axis (SAX) View: Rotate the transducer 90 degrees clockwise from the PLAX view. Acquire M-mode images at the level of the papillary muscles to measure left ventricular dimensions.[5]
-
Apical Four-Chamber View: Reposition the transducer to the apical region to visualize all four chambers of the heart. Use pulsed-wave Doppler to measure mitral inflow velocities (E and A waves) for diastolic function assessment.
-
-
Data Analysis:
-
From the M-mode images, measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate ejection fraction (EF) and fractional shortening (FS) to assess systolic function.
-
Analyze Doppler recordings to evaluate diastolic function and valvular integrity.
-
Micro-CT Angiography for Vascular Assessment in Rats
This protocol provides a general framework for performing contrast-enhanced micro-CT to visualize and quantify vascular structures.[6][7]
Objective: To assess this compound-induced changes in the morphology of large and medium-sized blood vessels.
Materials:
-
High-resolution in-vivo micro-CT scanner
-
Animal anesthesia system (e.g., isoflurane)
-
Iodine-based blood-pool contrast agent
-
Catheters for intravenous injection
-
Physiological monitoring system
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using isoflurane and place it on the scanner bed.
-
Insert a catheter into a tail vein for contrast agent administration.
-
Position the animal within the gantry to focus on the desired vascular bed (e.g., thoracic aorta, carotid arteries).
-
-
Image Acquisition:
-
Perform a scout scan to confirm positioning.
-
Administer the iodine-based contrast agent via the tail vein catheter. The injection protocol (bolus vs. infusion) will depend on the specific agent's pharmacokinetics.[8]
-
Initiate the CT scan. Use cardiac and respiratory gating to minimize motion artifacts.
-
Acquire a series of projection images over a 360-degree rotation.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the projection images into a 3D dataset.
-
Using appropriate software, segment the vasculature from the surrounding tissues.
-
Quantify vascular parameters such as vessel diameter, cross-sectional area, and total vascular volume.
-
Positron Emission Tomography (PET) for Myocardial Perfusion Imaging
This protocol is based on standard procedures for cardiac PET in small animals.[9][10]
Objective: To measure myocardial blood flow and perfusion reserve to determine the effect of this compound on coronary circulation.
Materials:
-
Small-animal PET/CT scanner
-
Radiotracer for myocardial perfusion (e.g., Rubidium-82 or ¹³N-Ammonia)
-
Pharmacological stress agent (e.g., Dipyridamole or Adenosine)
-
Animal anesthesia and monitoring system
-
Infusion pumps for tracer and stress agent delivery
Procedure:
-
Animal Preparation:
-
Fast the animal for 4-6 hours prior to the scan to reduce myocardial glucose uptake.
-
Anesthetize the animal and position it on the scanner bed.
-
Insert intravenous catheters for tracer and drug administration.
-
-
Rest Scan:
-
Acquire a CT scan for attenuation correction.
-
Administer the PET radiotracer as a bolus injection.
-
Begin a dynamic PET scan simultaneously with the tracer injection to acquire data for approximately 10-15 minutes.
-
-
Stress Scan:
-
Allow for radioactive decay of the tracer from the rest scan.
-
Administer the pharmacological stress agent to induce maximal coronary vasodilation.
-
At peak stress, inject a second dose of the PET radiotracer.
-
Perform a second dynamic PET scan.
-
-
Data Analysis:
-
Reconstruct the dynamic PET data.
-
Draw regions of interest (ROIs) over the left ventricular myocardium and the blood pool.
-
Apply a kinetic model to the time-activity curves from the ROIs to calculate myocardial blood flow (MBF) in mL/min/g for both rest and stress conditions.[9]
-
Calculate the myocardial perfusion reserve (MPR) as the ratio of stress MBF to rest MBF.
-
In-Vivo Fluorescence Microscopy for Microvascular Dynamics
This protocol outlines a method for visualizing and quantifying microvascular parameters.[11]
Objective: To directly observe the effects of this compound on blood vessel diameter and red blood cell velocity in the microcirculation.
Materials:
-
Two-photon or confocal microscope equipped for in-vivo imaging
-
Anesthesia system
-
Surgical tools for exposing the tissue of interest (e.g., cremaster muscle, dorsal skinfold chamber)
-
Fluorescent dyes (e.g., FITC-dextran to label plasma, Rhodamine-labeled red blood cells)
-
Physiological monitoring equipment
Procedure:
-
Animal and Tissue Preparation:
-
Anesthetize the animal and maintain its body temperature.
-
Surgically prepare the tissue for imaging. For example, exteriorize the cremaster muscle or implant a dorsal skinfold chamber.
-
Administer fluorescent dyes intravenously to label the blood plasma and red blood cells.
-
-
Image Acquisition:
-
Position the animal on the microscope stage.
-
Locate a region of interest containing arterioles, capillaries, and venules.
-
Acquire baseline time-lapse images (line scans or video frames) to measure vessel diameter and red blood cell velocity.
-
Administer this compound intravenously or topically.
-
Continuously acquire images to capture the dynamic response of the microvasculature to the drug.
-
-
Data Analysis:
-
Use image analysis software to measure the diameter of blood vessels over time.
-
Track the movement of fluorescently labeled red blood cells to calculate their velocity.
-
Quantify changes in these parameters from baseline following this compound administration.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 3. What is the mechanism of Reserpine? [synapse.patsnap.com]
- 4. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Echocardiography and Ultrasound Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing imaging of the rat pulmonary microvasculature by micro-computed tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atherosclerotic plaque progression and vulnerability to rupture: angiogenesis as a source of intraplaque hemorrhage [vascularcell.com]
- 8. Micro-CT of rodents: state-of-the-art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myocardial perfusion imaging with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EANM procedural guidelines for PET/CT quantitative myocardial perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chapter 10. In vivo measurements of blood flow and glial cell function with two-photon laser-scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Brinerdine in Human Plasma using LC-MS/MS
Disclaimer: The following protocol is a representative method for the quantification of a hypothetical compound, "Brinerdine," in biological matrices. The mass spectrometric parameters are illustrative and would require experimental determination for a real-world application. The general procedures are based on established methodologies for small molecule drug quantification.
Introduction
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of drugs and their metabolites in complex biological samples.[1][2][3] This document outlines a detailed protocol for the determination of this compound in human plasma, a critical assay in pharmacokinetic and toxicokinetic studies. The method employs a simple protein precipitation step for sample preparation followed by reversed-phase liquid chromatography and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
2.1. Principle
The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The supernatant is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. Quantification is performed using electrospray ionization in positive mode (ESI+) and monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
2.2. Materials and Reagents
-
This compound reference standard
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2.3. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[4][5]
-
Allow all frozen plasma samples, calibration standards, and quality control samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of each plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d4 in 50% methanol).
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
2.4. Liquid Chromatography Conditions
A reversed-phase C18 column is commonly used for the separation of small molecule drugs.[6][7]
| Parameter | Condition |
| HPLC System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, re-equilibrate at 5% B for 1.0 min |
2.5. Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization mode with MRM for high selectivity and sensitivity.[8][9]
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Hypothetical MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 350.2 | 185.1 | 25 |
| This compound-d4 (IS) | 354.2 | 189.1 | 25 |
Data Presentation: Quantitative Method Parameters
The following table summarizes the expected performance characteristics of this hypothetical method, based on typical values for validated LC-MS/MS assays for small molecules in biological fluids.[7][9]
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound in human plasma.
Caption: Workflow for this compound quantification.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS-MS vs ELISA: Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated LC-MS/MS method for rapid determination of brazilin in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Traditional and Designer Benzodiazepines in Urine through LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC–MS/MS determination and pharmacokinetic study of columbianadin in rat plasma after intravenous administration of pure columbianadin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Clinical trial design for studying novel antihypertensive combination therapies
An essential component in the development of novel antihypertensive combination therapies is a well-structured clinical trial design. For researchers, scientists, and drug development professionals, detailed application notes and protocols are crucial for navigating the complexities of these studies.
Application Notes: Core Principles and Design Considerations
The primary goal of developing fixed-dose combination therapies is to provide a treatment that is more effective and/or has a better safety profile than the individual components administered alone.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for the clinical development of these therapies.[2][3]
A key requirement is to demonstrate that each component in the combination contributes to the claimed therapeutic effect.[4] Additionally, the dosage of each component must be safe and effective for the target population.[4] The rationale for combining specific drugs should be based on complementary mechanisms of action that result in at least an additive antihypertensive effect.[1][5]
Factorial Design:
A factorial trial design is often recommended to efficiently study the safety and effectiveness of different dosages and combinations of antihypertensive agents.[5][6] This design allows for the simultaneous comparison of various dosage combinations with their individual components and with a placebo.[5] For instance, a 2x2 factorial study would evaluate two doses of Drug A combined with two doses of Drug B, allowing for an assessment of the dose-response relationship of each drug and their interaction.[6][7][8]
Protocols: Key Methodologies in Clinical Trials
Protocol 1: Ambulatory Blood Pressure Monitoring (ABPM)
Ambulatory Blood Pressure Monitoring (ABPM) is a recognized standard for evaluating the 24-hour efficacy of an antihypertensive drug.[9] It provides more comprehensive data than in-office blood pressure measurements and is more closely associated with cardiovascular outcomes.[10]
Objective: To assess the effect of the combination therapy on blood pressure over a 24-hour period.
Methodology:
-
Patient Enrollment: Select patients with mild to moderate hypertension.
-
Device Preparation: A lightweight, non-invasive ABPM device is fitted to the patient.[11]
-
Monitoring Period: The patient wears the monitor for a continuous 24-hour period while maintaining their normal daily activities.[9]
-
Data Collection: The device is programmed to automatically measure systolic and diastolic blood pressure, as well as mean arterial pressure, at regular intervals (e.g., every 15-30 minutes during the day and every 30-60 minutes at night).[11]
-
Data Analysis: The collected data is analyzed to determine the mean 24-hour, daytime, and nighttime blood pressure values.
Protocol 2: Biomarker Analysis
Biomarkers are essential for understanding the mechanisms of action of the drugs and for monitoring safety.
Objective: To assess target engagement and monitor for potential adverse effects through the analysis of blood and urine biomarkers.
Methodology:
-
Sample Collection: Collect blood and urine samples from patients at baseline and at specified follow-up visits.
-
Biomarker Selection:
-
Efficacy/Target Engagement: Depending on the drug's mechanism of action, biomarkers such as plasma renin activity, aldosterone, and natriuretic peptides may be measured.[12][13]
-
Safety: Monitor for potential adverse effects by measuring serum creatinine, electrolytes (especially potassium), and liver enzymes.[14] Inflammatory markers like C-reactive protein (CRP) may also be assessed.[13]
-
-
Analysis: Utilize validated analytical methods to quantify the selected biomarkers.
-
Interpretation: Compare the changes in biomarker levels from baseline across the different treatment groups.
Data Presentation
Clear and structured presentation of quantitative data is critical for the interpretation of clinical trial results.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | Placebo (n=) | Monotherapy A (n=) | Monotherapy B (n=) | Combination A+B (n=) |
| Age (years), Mean (SD) | ||||
| Sex, n (%) | ||||
| Race, n (%) | ||||
| Seated Systolic BP (mmHg), Mean (SD) | ||||
| Seated Diastolic BP (mmHg), Mean (SD) | ||||
| 24-h Mean Systolic BP (mmHg), Mean (SD) | ||||
| 24-h Mean Diastolic BP (mmHg), Mean (SD) |
Table 2: Change from Baseline in Mean 24-Hour Ambulatory Blood Pressure at Study Endpoint
| Treatment Group | Change in Systolic BP (mmHg) (95% CI) | p-value vs Placebo | Change in Diastolic BP (mmHg) (95% CI) | p-value vs Placebo |
| Placebo | - | - | ||
| Monotherapy A | ||||
| Monotherapy B | ||||
| Combination A+B |
Table 3: Incidence of Treatment-Emergent Adverse Events
| Adverse Event | Placebo (n=) (%) | Monotherapy A (n=) (%) | Monotherapy B (n=) (%) | Combination A+B (n=) (%) |
| Dizziness | ||||
| Headache | ||||
| Hyperkalemia | ||||
| Hypokalemia | ||||
| Peripheral Edema |
Visualizations
Signaling Pathways
Caption: Renin-Angiotensin-Aldosterone System (RAAS) and sites of drug action.
Experimental Workflows
Caption: A typical workflow for a combination antihypertensive clinical trial.
Logical Relationships
Caption: Logical relationships in a factorial design to assess component contribution.
References
- 1. hhs.gov [hhs.gov]
- 2. Hypertension: Developing Fixed-Dose Combination Drugs for Treatment | FDA [fda.gov]
- 3. Clinical investigation on medicinal products in the treatment of hypertension - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Hypertension: FDA Drafts Guidance on Two-Drug Combinations of Previously Approved Drugs | RAPS [raps.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. A multifactorial trial design to assess combination therapy in hypertension. Treatment with bisoprolol and hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of the factorial design and quadratic response surface models to evaluate the fosinopril and hydrochlorothiazide combination therapy in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-over factorial studies with antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clario.com [clario.com]
- 10. ahajournals.org [ahajournals.org]
- 11. clario.com [clario.com]
- 12. Analysis of Potential Biomarkers in Hypertension [publishing.emanresearch.org]
- 13. Circulating blood biomarkers in essential hypertension: a literature review - Shere - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 14. Comparison of efficacy and safety between third‐dose triple and third‐dose dual antihypertensive combination therapies in patients with hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methods for Assessing the Diuretic Effect of the Clopamide Component
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed methodologies for the preclinical and clinical assessment of the diuretic effects of clopamide (B1669225), a thiazide-like diuretic. It covers the mechanism of action, in vivo and in vitro experimental protocols, and data interpretation.
Introduction
Clopamide is a thiazide-like diuretic agent used in the management of hypertension and edema.[1][2][3] Its therapeutic efficacy stems from its ability to increase urine and electrolyte excretion, primarily by acting on the kidneys.[3] Like other drugs in its class, clopamide's primary target is the sodium-chloride symporter in the distal convoluted tubule of the nephron.[1][2] Accurate assessment of its diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects is crucial for preclinical research, drug development, and understanding its clinical pharmacology.
These notes provide standardized protocols for evaluating the pharmacodynamic properties of clopamide in both animal models and cell-based systems.
Mechanism of Action
Clopamide exerts its diuretic effect by inhibiting the sodium-chloride cotransporter (NCC), also known as SLC12A3, located on the apical membrane of epithelial cells in the distal convoluted tubule (DCT) of the kidney.[1][4]
-
NCC Inhibition: In the DCT, the NCC is responsible for reabsorbing approximately 5% of filtered sodium (Na+) and chloride (Cl-) ions from the tubular fluid back into the bloodstream.[5] Clopamide binds to an orthosteric site on the NCC, physically obstructing the ion translocation pathway.[6][7]
-
Increased Solute Excretion: By blocking Na+ and Cl- reabsorption, clopamide increases the concentration of these ions in the tubular fluid.[1]
-
Osmotic Diuresis: The higher concentration of solutes in the nephron lumen leads to the osmotic retention of water, thereby increasing urine volume (diuresis).[1]
-
Electrolyte Effects: The primary effect is increased excretion of Na+ (natriuresis) and Cl-. This can also lead to a secondary increase in potassium (K+) excretion (kaliuresis), a common side effect of thiazide-like diuretics.[1][8]
The activity of the NCC itself is regulated by a complex signaling cascade involving WNKs-SPAK kinases, which phosphorylate NCC to activate it.[6][9][10]
Caption: Clopamide's mechanism of action in the distal convoluted tubule.
In Vivo Assessment Protocols
The most common method for assessing diuretic activity in vivo is a metabolic cage study in rodents, which allows for the precise collection of urine and measurement of key parameters.[11]
Protocol 1: In Vivo Diuretic and Saluretic Activity Assay in Rats
This protocol is adapted from the Lipschitz test and standard methods for evaluating diuretic agents.[11][12][13]
A. Principle To assess the diuretic, natriuretic, and kaliuretic activity of clopamide by measuring urine volume and electrolyte content in rats following oral administration. The effects are compared against a vehicle control and a standard diuretic (e.g., furosemide (B1674285) or hydrochlorothiazide).
B. Materials
-
Animals: Male Wistar rats (150-200 g).[11]
-
Housing: Metabolic cages designed for the separate collection of urine and feces.[11]
-
Test Articles:
-
Clopamide (suspended in a vehicle like 0.5% carboxymethylcellulose).
-
Standard Diuretic: Furosemide (20 mg/kg) or Hydrochlorothiazide (10 mg/kg).
-
Vehicle Control: e.g., 0.5% carboxymethylcellulose or 0.9% saline.[11]
-
-
Equipment: Oral gavage needles, graduated cylinders, pH meter, refractometer (for specific gravity), and a flame photometer or ion-selective electrode analyzer for Na+ and K+ determination.[11]
C. Experimental Procedure
-
Acclimatization & Fasting: Acclimatize rats to metabolic cages for at least 24 hours. Fast the animals for 18 hours prior to the experiment, with free access to water.[11]
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Standard Diuretic
-
Group III-V: Clopamide (e.g., 5, 10, 20 mg/kg)
-
-
Administration: Administer the respective treatments orally via gavage in a consistent volume (e.g., 5 mL/kg).
-
Hydration: Immediately following administration, hydrate (B1144303) all animals with 25 mL/kg of 0.9% saline orally to ensure a uniform state of hydration and promote urine flow.[11]
-
Urine Collection: Place each rat back into its individual metabolic cage. Collect urine at specified intervals, typically 0-6 hours and 6-24 hours post-administration.[11][14]
-
Sample Analysis:
-
Measure the total urine volume for each animal at each time point.
-
Analyze urine samples for Na+, K+, and Cl- concentrations.[11]
-
(Optional) Measure urine pH and specific gravity.
-
D. Data Analysis & Presentation
-
Calculate Total Excretion:
-
Urine Output (mL/kg): (Total urine volume / Animal body weight in kg)
-
Electrolyte Excretion (mEq/kg): (Urine electrolyte concentration in mEq/L) × (Urine volume in L/kg)
-
-
Calculate Activity Indices:
-
Diuretic Action: (Mean urine output of test group) / (Mean urine output of control group)[11]
-
Saluretic Index: Na+ excretion + Cl- excretion
-
Natriuretic/Kaliuretic Activity: Compare absolute electrolyte excretion values across groups.
-
Na+/K+ Ratio: A higher ratio indicates a potassium-sparing effect.
-
-
Data Summary: Summarize the results in a table for clear comparison.
Caption: Workflow for evaluating in vivo diuretic activity in a rat model.
Data Presentation: Quantitative In Vivo Data
The following tables summarize expected outcomes based on human clinical data, which can inform preclinical study design and interpretation.[14][15]
Table 1: Pharmacodynamic and Pharmacokinetic Parameters of Oral Clopamide in Humans
| Parameter | 5 mg Dose | 10 mg Dose | 20 mg Dose |
|---|---|---|---|
| Time to Peak Plasma Conc. (Tmax) | ~2 hours[14] | ~2 hours[14] | ~2 hours[14] |
| Elimination Half-life (t½) | ~10 hours[14] | ~10 hours[14] | ~10 hours[14] |
| Peak Diuretic Effect | Corresponds with Tmax[14] | Corresponds with Tmax[14] | Corresponds with Tmax[14] |
| Duration of Diuretic Effect | 12 - 24 hours[14] | 12 - 24 hours[14] | 12 - 24 hours[14] |
| Relative Na+ & Cl- Output | Near maximal effect[14] | Similar to 5 mg[14] | Similar to 5 mg[14] |
| Effect on Plasma K+ (Chronic) | Mild Hypokalemia[14] | Marked Hypokalemia[14] | Not specified |
Data derived from a study in normal human volunteers.[14]
Table 2: Representative Data from In Vivo Diuretic Activity Assay in Rats (Hypothetical)
| Treatment Group | Dose (mg/kg) | Urine Volume (mL/kg/6h) | Na+ Excretion (mEq/kg/6h) | K+ Excretion (mEq/kg/6h) | Na+/K+ Ratio |
|---|---|---|---|---|---|
| Vehicle Control | - | 5.5 ± 0.8 | 0.60 ± 0.10 | 0.45 ± 0.08 | 1.33 |
| Hydrochlorothiazide | 10 | 12.1 ± 1.5 | 1.85 ± 0.25 | 0.85 ± 0.12 | 2.18 |
| Clopamide | 5 | 11.5 ± 1.3 | 1.75 ± 0.20 | 0.90 ± 0.15 | 1.94 |
| Clopamide | 10 | 12.8 ± 1.6 | 1.90 ± 0.22 | 1.15 ± 0.18 | 1.65 |
Values are represented as Mean ± SD. This data is illustrative.
In Vitro Assessment Protocols
Cell-based assays provide a powerful tool to investigate the direct interaction of clopamide with its molecular target, the NCC, in a controlled environment.[6]
Protocol 2: In Vitro Assessment of NCC Inhibition via a Cell-Based Chloride Influx Assay
This protocol is based on modern fluorescence-based ion flux assays.[6][9]
A. Principle To quantify the inhibitory effect of clopamide on NCC activity using a stable cell line (e.g., HEK293) that co-expresses human NCC and a chloride-sensitive yellow fluorescent protein (YFP). NCC-mediated influx of chloride ions quenches the YFP fluorescence. The rate of quenching is directly proportional to NCC activity, and its reduction in the presence of clopamide indicates inhibition.[9]
B. Materials
-
Cell Line: HEK293 stable cell line co-expressing hNCC and a membrane-anchored, Cl--sensitive YFP.
-
Reagents: Standard cell culture media and supplements.
-
Assay Buffers:
-
Cl--free buffer: (e.g., 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Ca-gluconate, 1 mM Mg-gluconate, 5 mM glucose, 20 mM HEPES, pH 7.4).
-
Cl--containing buffer: (e.g., 135 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 5 mM glucose, 20 mM HEPES, pH 7.4).
-
-
Test Articles: Clopamide (dissolved in DMSO), positive control (e.g., Hydrochlorothiazide), vehicle control (DMSO).
-
Equipment: 96-well black, clear-bottom plates; fluorescence plate reader with kinetic read capability (Excitation ~485 nm, Emission ~525 nm).
C. Experimental Procedure
-
Cell Seeding: Seed the HEK293-hNCC-YFP cells into 96-well plates and grow to confluence.
-
NCC Activation: Wash cells with Cl--free buffer. Pre-incubate the cells in a hypotonic, Cl--free, and K+-free buffer to activate the endogenous WNK-SPAK pathway, thus phosphorylating and activating NCC.[6]
-
Compound Incubation: Add varying concentrations of clopamide (or controls) to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Initiate Influx: Place the plate in the fluorescence reader. Initiate the assay by adding the Cl--containing buffer to all wells. This creates a gradient for Cl- to enter the cells via NCC.
-
Kinetic Measurement: Immediately begin measuring YFP fluorescence every 5-10 seconds for 1-2 minutes. A rapid decrease (quenching) in fluorescence will be observed in control wells.
-
Data Acquisition: Record the fluorescence intensity over time for each well.
D. Data Analysis & Presentation
-
Calculate Quenching Rate: Determine the initial rate of fluorescence quenching (slope of the initial linear portion of the curve) for each concentration of clopamide.
-
Normalization: Normalize the rates to the vehicle control (100% activity) and a maximal inhibition control (0% activity).
-
Dose-Response Curve: Plot the percent inhibition against the logarithm of the clopamide concentration.
-
IC50 Determination: Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic) to calculate the IC50 value, which represents the concentration of clopamide required to inhibit 50% of NCC activity.
Caption: Workflow for the in vitro cell-based NCC inhibition assay.
References
- 1. What is the mechanism of Clopamide? [synapse.patsnap.com]
- 2. What is Clopamide used for? [synapse.patsnap.com]
- 3. Photodegradation and In Silico Molecular Docking Study of a Diuretic Drug: Clopamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CV Pharmacology | Diuretics [cvpharmacology.com]
- 6. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Activation of the Thiazide-Sensitive Sodium-Chloride Cotransporter by Beta3-Adrenoreceptor in the Distal Convoluted Tubule [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 13. pharmatutor.org [pharmatutor.org]
- 14. Clopamide: plasma concentrations and diuretic effect in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Vasodilatory Properties of Dihydroergocristine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergocristine (B93913), a semi-synthetic ergot alkaloid, is recognized for its vasodilatory effects, primarily attributed to its action as a competitive antagonist at alpha-1 adrenergic receptors.[1] This document provides detailed experimental protocols and application notes for investigating the vasodilatory properties of dihydroergocristine using both in vitro and in vivo models. The methodologies described are intended to offer a standardized approach for researchers in pharmacology and drug development.
Mechanism of Action
Dihydroergocristine elicits vasodilation by blocking the alpha-1 adrenergic receptors on vascular smooth muscle cells.[1] Under normal physiological conditions, norepinephrine (B1679862) and epinephrine (B1671497) bind to these receptors, initiating a signaling cascade that leads to vasoconstriction. By competitively inhibiting this interaction, dihydroergocristine prevents smooth muscle contraction, resulting in the relaxation of blood vessels and a subsequent increase in blood flow. Additionally, dihydroergocristine has been noted to have a complex pharmacological profile, including partial agonist/antagonist activity at dopaminergic and serotonergic receptors, which may contribute to its overall cardiovascular effects.[2][3]
Signaling Pathway of Dihydroergocristine-Induced Vasodilation
Experimental Protocols
In Vitro Vasodilation Assay Using Isolated Rat Aortic Rings
This protocol details the methodology for assessing the vasodilatory effect of dihydroergocristine on isolated rat thoracic aorta pre-contracted with phenylephrine (B352888).
Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose)
-
Phenylephrine (PE)
-
Dihydroergocristine mesylate
-
Organ bath system with isometric force transducers
-
Dissection microscope and tools
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Protocol:
-
Aortic Ring Preparation:
-
Humanely euthanize the rat following institutional guidelines.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissection microscope, meticulously remove adhering adipose and connective tissues.
-
Cut the aorta into rings of approximately 3-4 mm in width.
-
-
Mounting and Equilibration:
-
Suspend the aortic rings between two stainless-steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.
-
Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for at least 60 minutes, replacing the buffer every 15-20 minutes.
-
-
Assessment of Vasodilatory Effect:
-
Induce a sustained contraction by adding phenylephrine (1 µM) to the organ bath.
-
Once the contraction reaches a stable plateau, cumulatively add dihydroergocristine at increasing concentrations (e.g., 10⁻⁹ to 10⁻⁵ M).
-
Record the relaxation response at each concentration, allowing the tension to stabilize before adding the next dose.
-
The relaxation is expressed as a percentage of the phenylephrine-induced contraction.
-
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This protocol describes the procedure for measuring the effect of dihydroergocristine on the blood pressure of conscious, spontaneously hypertensive rats.
Materials and Reagents:
-
Spontaneously Hypertensive Rats (SHR), age-matched
-
Dihydroergocristine mesylate
-
Vehicle (e.g., saline)
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method) or invasive blood pressure monitoring system (e.g., carotid artery cannulation)
-
Animal restrainers (for non-invasive method)
-
Anesthetic (for invasive method, e.g., urethane)
Protocol:
-
Animal Acclimatization:
-
Acclimatize the rats to the experimental conditions and restrainers (if using the tail-cuff method) for several days prior to the experiment to minimize stress-induced blood pressure variations.
-
-
Baseline Blood Pressure Measurement:
-
Record the baseline systolic blood pressure, diastolic blood pressure, and heart rate for each rat.
-
-
Drug Administration:
-
Administer dihydroergocristine subcutaneously (s.c.) or intraperitoneally (i.p.) at the desired doses. A vehicle control group should be included. A previously reported effective dose in SHR is 10 µg/kg, s.c.[4]
-
-
Post-Administration Blood Pressure Monitoring:
-
Measure blood pressure and heart rate at regular intervals (e.g., 20, 40, 60, 90, and 120 minutes) after drug administration.
-
Data Presentation
In Vitro Data: Antagonism of Phenylephrine-Induced Contraction
The potency of dihydroergocristine as an alpha-1 adrenergic antagonist can be quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
| Parameter | Value | Tissue | Agonist | Reference |
| pA2 | 7.78 | Rat Vas Deferens | Noradrenaline | [5] |
Note: While this value is from the vas deferens, it provides a strong indication of the potency at postsynaptic alpha-adrenoceptors, which are also present in vascular smooth muscle.
In Vivo Data: Effect on Blood Pressure in Spontaneously Hypertensive Rats
The following table summarizes the reported effects of dihydroergocristine on the mean carotid blood pressure in urethane-anesthetized spontaneously hypertensive rats.
| Dose (s.c.) | Time Post-Injection (min) | Change in Mean Blood Pressure | Significance | Reference |
| 10 µg/kg | 20 | Decrease | p < 0.05 | [4] |
| 10 µg/kg | up to 90 | Sustained Decrease | - | [4] |
Visualizations
Experimental Workflow for In Vitro Aortic Ring Assay
Logical Relationship of Dihydroergocristine's Dual Adrenergic Activity
References
- 1. Effect of dihydroergocristine on blood pressure and activity at peripheral alpha-adrenoceptors in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Dihydroergocristine. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroergotoxine decreases blood pressure in spontaneously hypertensive rats by interacting with peripheral dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different subtypes of alpha 1A-adrenoceptor mediating contraction of rat epididymal vas deferens, rat hepatic portal vein and human prostate distinguished by the antagonist RS 17053 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Reserpine for Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing reserpine (B192253) for inducing Parkinson's disease (PD) models in rodents. Reserpine, an irreversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), offers a robust and well-characterized method to study parkinsonian pathophysiology and evaluate potential therapeutic interventions. By depleting monoamines such as dopamine, norepinephrine, and serotonin (B10506), reserpine administration recapitulates key motor and non-motor symptoms of PD.[1][2][3]
Mechanism of Action
Reserpine exerts its effects by irreversibly blocking VMAT2, a transport protein responsible for packaging monoamine neurotransmitters into synaptic vesicles.[2][3] This inhibition prevents the storage and subsequent release of dopamine, norepinephrine, and serotonin into the synaptic cleft. The unpackaged monoamines remaining in the cytoplasm are then degraded by monoamine oxidase (MAO), leading to a profound and sustained depletion of these neurotransmitters in the brain and periphery.[2][3] This widespread monoamine depletion is the primary driver of the parkinsonian phenotype observed in animal models.[1][2]
Experimental Protocols
The choice of protocol depends on the specific research question. Acute models are suitable for rapid screening of symptomatic treatments, while chronic models are better for studying progressive neurodegeneration and the effects of long-term therapies.
Protocol 1: Acute Reserpine-Induced Parkinsonism in Mice
This protocol is designed to induce severe and rapid onset of parkinsonian symptoms.
Materials:
-
Reserpine
-
Vehicle (e.g., 0.5% acetic acid in saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard animal housing and care facilities
-
Behavioral testing apparatus (e.g., rotarod, open field arena, catalepsy bar)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Reserpine Preparation: Prepare a stock solution of reserpine in the chosen vehicle. The final concentration should allow for administration in a volume of 10 mL/kg body weight.
-
Administration: Administer a single intraperitoneal (i.p.) or subcutaneous (s.c.) injection of reserpine at a dose of 1-5 mg/kg.[3] A control group should receive an equivalent volume of the vehicle.
-
Behavioral Assessment: Conduct behavioral tests 24 hours post-injection, when motor deficits are typically at their maximum.[3]
Protocol 2: Chronic Progressive Reserpine-Induced Parkinsonism in Rats or Mice
This protocol aims to model the progressive nature of Parkinson's disease.
Materials:
-
Same as Protocol 1. Wistar rats can also be used.
Procedure:
-
Animal Acclimation: As in Protocol 1.
-
Reserpine Preparation: As in Protocol 1.
-
Administration: Administer reserpine at a lower dose (e.g., 0.1 mg/kg, s.c.) on alternate days for an extended period (e.g., 40 days).[3][4] A control group should receive vehicle injections with the same frequency.
-
Behavioral Assessment: Conduct behavioral tests at regular intervals (e.g., weekly) throughout the administration period to monitor the progression of motor and non-motor deficits.[3]
References
- 1. Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Commentary: Evaluation of Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reserpine-Induced Progressive Parkinsonism in Mice Predisposed and Non-Predisposed to Depressive-Like Behavior [scirp.org]
Application Notes & Protocols: Measuring the Cardiovascular Impact of Brinerdin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brinerdin is a fixed-dose combination antihypertensive medication designed to lower blood pressure through multiple, synergistic mechanisms.[1][2] It is composed of three active ingredients: Clopamide (a diuretic), Dihydroergocristine (an alpha-adrenoceptor antagonist), and Reserpine (a sympatholytic agent).[1][3] Understanding the integrated effect of this combination on key hemodynamic parameters—specifically cardiac output (CO) and total peripheral resistance (TPR)—is crucial for preclinical and clinical research.
These application notes provide detailed protocols for in vivo and in vitro methodologies to precisely quantify the cardiovascular impact of Brinerdin.
-
Cardiac Output (CO): The volume of blood pumped by the heart per unit of time. It is a primary determinant of systemic oxygen delivery.
-
Total Peripheral Resistance (TPR): The cumulative resistance of the systemic circulation that must be overcome to push blood through the vasculature. It is a key determinant of blood pressure and cardiac workload.
The relationship between these parameters is defined by the equation: Mean Arterial Pressure (MAP) = Cardiac Output (CO) x Total Peripheral Resistance (TPR) .
Mechanism of Action Overview
Brinerdin lowers blood pressure by targeting three distinct physiological pathways simultaneously.[1][3]
-
Clopamide: A thiazide-like diuretic that inhibits the sodium-chloride symporter in the kidneys. This increases the excretion of sodium and water, reducing blood volume and consequently, cardiac preload and output.[1][3]
-
Dihydroergocristine: An ergot alkaloid that acts as an alpha-adrenoceptor antagonist.[3] By blocking these receptors on vascular smooth muscle, it prevents norepinephrine-mediated vasoconstriction, leading to peripheral vasodilation and a direct decrease in total peripheral resistance.[1]
-
Reserpine: A Rauwolfia alkaloid that irreversibly blocks the Vesicular Monoamine Transporter 2 (VMAT2) in presynaptic nerve endings.[1] This depletes stores of catecholamines (norepinephrine, dopamine, serotonin), reducing sympathetic nervous system activity.[3][4] The results are decreased heart rate, reduced myocardial contractility, and vasodilation, which collectively lower both cardiac output and peripheral resistance.[1][3]
Signaling Pathway Diagram
In Vivo Assessment of Cardiac Output and Peripheral Resistance
This protocol describes the use of implantable radiotelemetry and pressure-volume (PV) loop analysis in a rodent model to continuously monitor the hemodynamic effects of Brinerdin.
Experimental Protocol: Telemetry and PV Loop Analysis
Objective: To measure dose-dependent effects of Brinerdin on heart rate (HR), mean arterial pressure (MAP), cardiac output (CO), stroke volume (SV), and calculated total peripheral resistance (TPR) in conscious, freely moving subjects.
Materials:
-
Rodent model (e.g., Spontaneously Hypertensive Rat, SHR)
-
Implantable telemetry device (for ECG, blood pressure)
-
Pressure-Volume (PV) loop catheter and system
-
Brinerdin formulation for oral or parenteral administration
-
Vehicle control
-
Surgical suite and data acquisition software
Methodology:
-
Surgical Implantation:
-
Anesthetize the animal according to approved institutional protocols.
-
Implant the telemetry transmitter body subcutaneously or intraperitoneally.
-
Insert the pressure-sensing catheter into the left carotid artery, advancing it to the aortic arch to measure arterial blood pressure.
-
For PV loop analysis, insert the PV catheter into the right carotid artery and advance it across the aortic valve into the left ventricle.
-
Allow a recovery period of 7-10 days.
-
-
Baseline Data Acquisition:
-
Record baseline hemodynamic data for at least 24-48 hours to establish a stable diurnal rhythm for HR, MAP, and activity.
-
-
Drug Administration:
-
Administer a single dose of vehicle control and record data for a defined period (e.g., 24 hours).
-
Initiate a dose-escalation study with Brinerdin. Administer increasing doses on subsequent days, allowing for sufficient washout between treatments if required by the study design.
-
-
Data Acquisition and Analysis:
-
Continuously record ECG, blood pressure, and left ventricular pressure-volume data.
-
From the telemetry data, derive HR and MAP.
-
From the PV loop data, derive stroke volume, ejection fraction, and cardiac output (CO = SV x HR).
-
Calculate Total Peripheral Resistance using the formula: TPR = MAP / CO.
-
Analyze data by averaging values over specific time intervals (e.g., 1, 4, 12, 24 hours post-dose) and comparing them to baseline and vehicle control.
-
In Vivo Data Presentation
Summarize the results in a table to facilitate comparison across different doses.
| Parameter | Vehicle Control | Brinerdin (Low Dose) | Brinerdin (Mid Dose) | Brinerdin (High Dose) |
| Heart Rate (Δ bpm) | ± 5 | -25 ± 4 | -50 ± 6 | -75 ± 8 |
| MAP (Δ mmHg) | ± 3 | -15 ± 3 | -30 ± 5 | -45 ± 7 |
| Cardiac Output (Δ %) | ± 4% | -10 ± 3% | -20 ± 4% | -30 ± 5% |
| Stroke Volume (Δ %) | ± 3% | -2 ± 2% | -5 ± 3% | -8 ± 4% |
| TPR (Δ %) | ± 5% | -5 ± 2% | -12 ± 4% | -21 ± 6% |
| Values are hypothetical mean ± SEM representing change from baseline. |
Workflow Diagram: In Vivo Analysis
In Vitro Assessment of Peripheral Resistance
This protocol uses wire myography to directly measure the effect of Brinerdin on the contractility of isolated small resistance arteries, thereby assessing its direct impact on a key component of peripheral resistance.[5][6] This technique isolates the vascular effects from central neural and systemic humoral influences.
Experimental Protocol: Wire Myography
Objective: To determine the direct vasodilatory or vasoconstrictive effects of Brinerdin and its components on isolated resistance arteries.
Materials:
-
Wire myograph system (e.g., DMT)[7]
-
Rodent model (e.g., Wistar rat)
-
Dissection microscope and tools
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution[5]
-
Potassium Chloride (KCl) solution for depolarization
-
Phenylephrine (PE) or other alpha-agonist for pre-constriction
-
Acetylcholine (ACh) to test endothelial integrity
-
Brinerdin, Dihydroergocristine, Clopamide, Reserpine stock solutions
Methodology:
-
Vessel Dissection:
-
Euthanize the animal and dissect a vascular bed containing resistance arteries (e.g., mesenteric arcade).[8]
-
Under a microscope, carefully isolate a 2 mm segment of a second or third-order artery and clean it of adipose and connective tissue.
-
-
Mounting:
-
Equilibration and Normalization:
-
Allow the vessel to equilibrate for 30-60 minutes.
-
Perform a normalization procedure to stretch the vessel to its optimal resting tension, mimicking physiological pressure.[8]
-
-
Viability and Endothelium Integrity Check:
-
Induce contraction with KCl to confirm tissue viability.
-
Pre-constrict the vessel with an alpha-agonist like Phenylephrine.
-
Add Acetylcholine; a relaxation of >80% confirms intact endothelium.
-
-
Concentration-Response Curve:
-
Wash the vessel and allow it to return to baseline tension.
-
Pre-constrict the vessel again with Phenylephrine to a submaximal level (approx. 80% of KCl response).
-
Once the contraction is stable, add Brinerdin in a cumulative, log-incremental fashion to the bath. Record the resulting relaxation (or contraction).
-
Repeat with the individual components (Dihydroergocristine, Clopamide, Reserpine) to determine their direct vascular effects.
-
-
Data Analysis:
-
Express relaxation as a percentage of the pre-constriction induced by Phenylephrine.
-
Plot the concentration-response curve and calculate the maximal effect (Emax) and the concentration producing 50% of the maximal effect (EC50).
-
In Vitro Data Presentation
Summarize the myography data in a table to compare the direct vascular potency and efficacy of the components.
| Compound | Emax (% Relaxation) | EC50 (nM) | Primary Vascular Effect |
| Brinerdin | 95 ± 5% | 50 ± 8 | Vasodilation |
| Dihydroergocristine | 98 ± 4% | 45 ± 7 | Vasodilation (Alpha-blockade) |
| Reserpine | < 5% | > 10,000 | Negligible direct effect |
| Clopamide | < 5% | > 10,000 | Negligible direct effect |
| Values are hypothetical mean ± SEM. |
Workflow Diagram: In Vitro Analysis
References
- 1. pillintrip.com [pillintrip.com]
- 2. medicarcp.com [medicarcp.com]
- 3. pillintrip.com [pillintrip.com]
- 4. medicinesfaq.com [medicinesfaq.com]
- 5. reprocell.com [reprocell.com]
- 6. A Guide to Wire Myography | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Mesenteric Artery Contraction and Relaxation Studies Using Automated Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for Long-Term Administration of Brinerdine in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brinerdine is a combination pharmaceutical product composed of three active ingredients: Clopamide, a thiazide-like diuretic; Dihydroergocristine, an ergot alkaloid with vasodilatory and neuroprotective properties; and Reserpine, a sympatholytic agent. This combination leverages multiple mechanisms to achieve its therapeutic effects, primarily in the context of hypertension. When studying the long-term effects of this compound in rodent models, it is crucial to employ best practices to ensure data reliability, animal welfare, and the translational relevance of the findings.
These application notes and protocols provide a comprehensive guide for the long-term administration of this compound's components in rodent models, based on available preclinical data for each individual agent. As specific long-term combination data for "this compound" in rodents is limited, these guidelines are synthesized from studies on Clopamide, Dihydroergocristine, and Reserpine individually. Researchers are strongly encouraged to conduct pilot studies to determine the optimal dosage and tolerability of the combined formulation in their specific experimental context.
Data Presentation: Quantitative Insights from Preclinical Studies
The following tables summarize key quantitative data for the individual components of this compound from rodent studies. This information can guide dose selection and highlight potential observational endpoints.
Table 1: Summary of Reported Dosages for Long-Term or Sub-chronic Administration of this compound Components in Rodents
| Component | Species | Dose | Route of Administration | Duration | Key Findings/Observations | Reference(s) |
| Clopamide | Rat | Not specified in long-term studies | Oral | - | Primarily assessed for diuretic activity. | [1] |
| Dihydroergocristine | Rat (aged) | 0.05 - 0.1 mg/kg | Subcutaneous | 10 days | Facilitation of learning and memory. | [2] |
| Rat | 6 mg/kg | Oral | Single dose (pharmacokinetic study) | Rapid absorption with a long terminal half-life. | [3] | |
| Reserpine | Rat | 0.05 - 1.0 mg/kg | Subcutaneous | Every other day for 100 days | Dose-dependent development of oral dyskinesia. | [4] |
| Rat | 0.1 mg/kg | Not specified | Repeated administration | Progressive motor impairment and increased striatal oxidative stress. | [5] | |
| Mouse | 1 mg/kg | Subcutaneous | Every other day for 4 days | Induced orofacial dyskinesia, tremor, and catalepsy. | [6] |
Table 2: Toxicological Data for Individual Components of this compound
| Component | Species | Parameter | Value | Route of Administration | Reference(s) |
| Clopamide | Data not available | LD50/NOAEL | - | Oral | - |
| Dihydroergocristine | Rabbit | LD50 | 27 mg/kg | Intravenous | [7] |
| Rat, Dog, Monkey | Chronic Toxicity | Well-tolerated | Not specified | [8] | |
| Reserpine | Rat | NOAEL (maternal) | 0.3 ug/kg/day | Not specified | [9] |
Note: The lack of specific long-term oral toxicity data for Clopamide and Dihydroergocristine in rodents necessitates careful dose-escalation studies when administering these compounds, especially in combination.
Experimental Protocols
Protocol 1: Preparation of Individual Components for Oral Gavage
1.1. Clopamide Suspension:
-
Vehicle: A common vehicle for oral administration of poorly soluble compounds is 0.5% carboxymethylcellulose (CMC) in sterile water or saline.
-
Preparation:
-
Weigh the required amount of Clopamide powder.
-
Prepare a 0.5% (w/v) solution of CMC by slowly adding 0.5 g of CMC to 100 mL of sterile water or saline while stirring continuously until a clear, viscous solution is formed.
-
Levigate the Clopamide powder with a small amount of the CMC vehicle to form a smooth paste.
-
Gradually add the remaining CMC vehicle to the paste while stirring to achieve the desired final concentration.
-
Ensure the suspension is homogenous before each administration.
-
1.2. Dihydroergocristine Mesylate Solution/Suspension:
-
Solubility: Dihydroergocristine mesylate is soluble in organic solvents like DMSO and ethanol (B145695) and sparingly soluble in aqueous buffers[10].
-
Preparation:
-
For initial solubilization, dissolve Dihydroergocristine mesylate in a minimal amount of DMSO.
-
For oral gavage, this stock solution should be further diluted with a suitable vehicle such as corn oil or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Given its poor aqueous solubility, a suspension in 0.5% CMC is also a viable option.
-
When using a co-solvent system, prepare the final formulation fresh daily to avoid precipitation. A suggested formulation for oral gavage could be 1-5% DMSO in a vehicle of corn oil or 0.5% CMC.
-
1.3. Reserpine Solution for Injection (Adaptable for Oral Gavage):
-
Vehicle: A multi-component vehicle is recommended to ensure the stability of Reserpine in solution[11]. A validated vehicle consists of:
-
10% Dimethyl sulfoxide (B87167) (DMSO)
-
40% Polyethylene glycol 400 (PEG400)
-
5% Tween-80
-
45% Sterile saline (0.9% NaCl)
-
-
Preparation:
-
Dissolve the required amount of Reserpine powder in DMSO.
-
Add PEG400 and Tween-80 to the solution and mix thoroughly.
-
Slowly add the sterile saline while continuously vortexing to prevent precipitation.
-
This preparation can be adapted for oral gavage. It is recommended to prepare the solution fresh before use and protect it from light.
-
Protocol 2: Long-Term Oral Gavage Administration in Rodents
2.1. Animals:
-
Use age and species-appropriate rodents (e.g., Sprague-Dawley rats, C57BL/6 mice) from a reputable supplier.
-
Acclimate animals to the housing conditions for at least one week before the start of the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design.
2.2. Dosing Procedure:
-
Restraint: Gently but firmly restrain the animal. For mice, this can be achieved by scruffing the neck and back. For rats, manual restraint with one hand securing the head and shoulders is effective.
-
Gavage Needle Selection: Use a sterile, flexible, or ball-tipped gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).
-
Administration:
-
Measure the distance from the animal's snout to the last rib to estimate the length of insertion to reach the stomach.
-
Gently insert the gavage needle into the esophagus. The animal should swallow the tube. Do not force the needle if resistance is met.
-
Slowly administer the prepared drug solution/suspension.
-
Withdraw the needle gently.
-
-
Frequency and Volume:
-
Administer the drug once daily, or as determined by the study design.
-
The volume administered should typically not exceed 10 mL/kg for rats and mice.
-
For long-term studies, consider voluntary oral administration by incorporating the drug into a palatable vehicle to reduce stress[12].
-
2.3. Monitoring:
-
Daily Observations: Monitor animals daily for any clinical signs of toxicity, including changes in appearance, behavior, activity level, and food/water consumption.
-
Weekly Measurements: Record body weight at least once a week.
-
Periodic Health Checks: Conduct more thorough health assessments at regular intervals, which may include hematology and serum biochemistry analysis, depending on the study's objectives and duration.
-
Endpoint Monitoring: Observe for specific effects related to the known pharmacology of the drugs, such as changes in blood pressure, motor function (for Reserpine), or diuretic effects (for Clopamide).
Mandatory Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagram
Conclusion
The long-term administration of this compound in rodent models requires a careful and methodical approach, particularly given the limited preclinical data on the specific combination of its active ingredients. By leveraging the existing knowledge of Clopamide, Dihydroergocristine, and Reserpine, researchers can design robust studies. It is imperative to conduct thorough pilot and dose-finding studies to establish the safety and efficacy of the intended dosage regimen. Adherence to the detailed protocols for drug preparation, administration, and diligent monitoring will ensure the generation of high-quality, reproducible data essential for advancing our understanding of this compound's long-term effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dihydroergocristine and memory alterations of aged male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. njppp.com [njppp.com]
- 7. RTECS NUMBER-KE1200000-Chemical Toxicity Database [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Adverse reactions to long-term diuretic therapy for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Voluntary oral administration of drugs in mice [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Enhancing Oral Bioavailability of Brinerdine's Active Pharmaceutical Ingredients (APIs)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the oral bioavailability challenges associated with the components of Brinerdine, primarily Reserpine (B192253) and Dihydroergocristine.
Frequently Asked Questions (FAQs)
Q1: What are the active components of this compound and what are their primary functions?
This compound is a combination antihypertensive medication. Its active ingredients work synergistically to lower blood pressure. The typical components are:
-
Reserpine (0.1 mg): A sympatholytic agent that depletes catecholamines from nerve endings, leading to a reduction in heart rate and peripheral vascular resistance.[1][2][3]
-
Clopamide (5 mg): A thiazide-like diuretic that promotes the excretion of sodium, chloride, and water, thereby reducing blood volume.[2][3][4]
-
Dihydroergocristine (0.5 mg): A dihydrogenated ergot alkaloid that acts as an alpha-adrenergic blocker, causing vasodilation (relaxation of blood vessels).[3][5][6]
Q2: Why is overcoming poor oral bioavailability a concern for this compound's components?
While Clopamide is well-absorbed, both Reserpine and Dihydroergocristine face significant bioavailability challenges that can lead to suboptimal therapeutic efficacy and high inter-patient variability.[7][8][9][10]
-
Reserpine: Has an oral bioavailability of only about 50%.[1][7][8] It is a lipophilic compound that is insoluble in water and undergoes extensive first-pass metabolism in the gut and liver.[8][11][12]
-
Dihydroergocristine: Exhibits very low oral absorption (around 25%) and is subject to strong first-pass hepatic metabolism, resulting in a systemic bioavailability of less than 5%.[9][10]
Q3: What are the main physicochemical and pharmacokinetic challenges of these components?
The primary challenges stem from low aqueous solubility and extensive pre-systemic metabolism. According to the Biopharmaceutics Classification System (BCS), drugs with low solubility and high permeability are classified as BCS Class 2. Both Reserpine and Dihydroergocristine fit this profile, where the rate-limiting step for absorption is drug dissolution.
Q4: What are the most promising formulation strategies to enhance the oral bioavailability of Reserpine and Dihydroergocristine?
Given their low solubility and lipophilic nature (BCS Class 2), the most suitable strategies aim to increase the dissolution rate and/or bypass first-pass metabolism.[13][14][15][16] Key approaches include:
-
Lipid-Based Formulations: Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) are highly effective.[13] They can solubilize the drug in a lipid matrix, which forms a fine microemulsion in the gastrointestinal tract, presenting the drug in a dissolved state with a large surface area for absorption.[13][14]
-
Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.[14][15][16]
-
Nanotechnology-Based Approaches: Reducing particle size to the nanometer range (nanonization) dramatically increases the surface area-to-volume ratio, leading to faster dissolution.[13][15] Solid Lipid Nanoparticles (SLNs) are another viable option.[13][14]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug molecules.[13][15][17]
Troubleshooting Guides
Problem 1: A developed Self-Emulsifying Drug Delivery System (SEDDS) for Reserpine shows poor stability and drug precipitation upon aqueous dilution.
-
Potential Cause 1: Incorrect Excipient Ratio: The ratio of oil, surfactant, and co-surfactant may not be optimal, leading to an unstable emulsion when diluted in aqueous media.
-
Solution 1: Re-evaluate the formulation using ternary phase diagrams to identify the optimal ratios that yield a stable and robust microemulsion region. Test various combinations of excipients.
-
Potential Cause 2: Low Drug Solubility in the Lipid Phase: The drug may be supersaturated in the oil phase, causing it to precipitate out over time or upon dilution.
-
Solution 2: Screen a wider range of oils and lipidic excipients to find one with higher solubilizing capacity for Reserpine.[13] Ensure the final drug load is well within the determined saturation solubility.
-
Potential Cause 3: Excipient Incompatibility: Chemical incompatibility between the drug and the chosen excipients could lead to degradation or precipitation.
-
Solution 3: Conduct forced degradation and compatibility studies (e.g., using differential scanning calorimetry - DSC) to ensure all components are compatible.
Problem 2: An amorphous solid dispersion of Dihydroergocristine fails to show a significant improvement in in vivo bioavailability compared to the crystalline drug.
-
Potential Cause 1: Recrystallization: The amorphous drug may be converting back to its more stable, less soluble crystalline form either during storage or in vivo within the gastrointestinal tract.
-
Solution 1: Select a polymer that has strong interactions (e.g., hydrogen bonding) with the drug to inhibit recrystallization. Increase the polymer-to-drug ratio. Store the formulation under controlled low-humidity conditions.
-
Potential Cause 2: Supersaturation and Precipitation: The formulation may achieve initial supersaturation in vitro, but the drug precipitates out in the GI tract before it can be absorbed.
-
Solution 2: Incorporate a precipitation inhibitor (a secondary polymer) into the formulation to maintain a supersaturated state for a longer duration, allowing more time for absorption.
-
Potential Cause 3: First-Pass Metabolism: Even if dissolution is improved, the drug is still subject to extensive first-pass metabolism in the gut wall and liver.
-
Solution 3: Consider combining the solid dispersion with a bioenhancer or permeation enhancer. Alternatively, explore formulations like SMEDDS that can promote lymphatic transport, partially bypassing the liver.
Data and Experimental Protocols
Quantitative Data Summary
For ease of reference, the key pharmacokinetic parameters of this compound's components are summarized below.
| Parameter | Reserpine | Dihydroergocristine | Clopamide |
| Oral Bioavailability (F%) | ~50%[1][7][8] | < 5% (due to ~25% absorption and high first-pass metabolism)[9][10] | ~100% |
| Plasma Protein Binding | ~95%[8] | High (data not specified) | < 50% |
| Key Metabolism Route | Extensive hydrolysis in gut/liver[8][11] | Extensive hepatic metabolism (first-pass)[9][10] | Complex, but not a primary clearance route |
| Time to Peak Plasma Conc. (Tmax) | ~2.5 hours[8] | ~0.5 - 1.15 hours[18] | < 2 hours[19] |
| Elimination Half-life (t½) | Biphasic: ~5 hours (initial), ~200+ hours (terminal)[8] | ~12 - 16 hours[10] | ~10 hours[19] |
| Aqueous Solubility | Insoluble[8] | Poorly soluble | Data not specified |
Experimental Protocol: Preparation and Evaluation of a SMEDDS Formulation
This protocol outlines the steps to develop and test a Self-Microemulsifying Drug Delivery System (SMEDDS) for Reserpine or Dihydroergocristine.
1. Materials:
-
Drug: Reserpine or Dihydroergocristine
-
Oil Phase: Oleic acid, Capryol 90, Ethyl oleate
-
Surfactant: Tween 80, Kolliphor RH 40, Cremophor EL
-
Co-surfactant/Co-solvent: Transcutol P, Propylene glycol
2. Methodology:
-
Step 1: Excipient Screening (Solubility Studies):
-
Add an excess amount of the drug to 2 mL of each selected oil, surfactant, and co-surfactant in separate vials.
-
Seal the vials and place them in an isothermal shaker at 25°C for 48 hours to reach equilibrium.
-
Centrifuge the samples at 5000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter.
-
Dilute the filtrate with a suitable solvent (e.g., methanol) and quantify the drug concentration using a validated HPLC-UV method.
-
Select the excipients that show the highest solubility for the drug.
-
-
Step 2: Construction of Ternary Phase Diagrams:
-
Based on solubility results, select the best oil, surfactant, and co-surfactant.
-
Prepare mixtures of surfactant and co-surfactant (Smix) in various weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).
-
For each Smix ratio, mix it with the oil phase at different weight ratios (from 9:1 to 1:9).
-
To each mixture, add a small, fixed amount of water (titration) and vortex for 2 minutes.
-
Visually inspect the mixture for transparency and flowability. A transparent, easily flowable mixture indicates a microemulsion.
-
Plot the results on a ternary (three-axis) graph to delineate the microemulsion region. Select Smix ratios that provide the largest stable microemulsion area.
-
-
Step 3: Preparation of Drug-Loaded SMEDDS:
-
Select an optimal formulation from the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the pre-weighed drug to the mixture.
-
Gently heat (if necessary, not exceeding 40°C) and vortex until the drug is completely dissolved and the mixture is clear and homogenous.
-
-
Step 4: Characterization of SMEDDS:
-
Self-Emulsification Assessment: Add 1 mL of the SMEDDS formulation to 250 mL of distilled water in a glass beaker with gentle agitation. Record the time it takes to form a clear or slightly bluish-white microemulsion.
-
Droplet Size Analysis: Dilute the SMEDDS with water and measure the mean globule size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
In Vitro Drug Release: Perform dissolution testing using a USP Type II apparatus. The dissolution medium should be a biorelevant fluid like Simulated Gastric Fluid (SGF) for 2 hours, followed by Simulated Intestinal Fluid (SIF). Compare the release profile against the pure drug powder.
-
Visualizations and Workflows
Diagram 1: Strategy Selection for Bioavailability Enhancement
Caption: Decision tree for selecting a suitable oral bioavailability enhancement strategy.
Diagram 2: Experimental Workflow for Formulation Development
Caption: Step-by-step workflow for developing and evaluating an enhanced oral formulation.
Diagram 3: Key Barriers to Oral Drug Absorption
Caption: Major physiological barriers limiting the oral bioavailability of drugs like Reserpine.
References
- 1. Reserpine - Wikipedia [en.wikipedia.org]
- 2. gomed.ng [gomed.ng]
- 3. Combination of a thiazide, a vasodilator and reserpine compared with methyldopa plus hydrochlorothiazide in the treatment of hypertension in Zimbabwe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Clopamide? [synapse.patsnap.com]
- 5. [The antihypertensive combination DCR (dihydroergocristine, clopamide, reserpine)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. buy-pharm.com [buy-pharm.com]
- 7. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 11. The biological fate of reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 18. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 19. Clopamide: plasma concentrations and diuretic effect in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of Brinerdine Components in Preclinical Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the components of Brinerdine (Clopamide, Dihydroergocristine, and Reserpine) in preclinical animal studies.
I. General FAQs
Q1: What is this compound and what are its components?
A1: this compound is a combination antihypertensive medication. Its active components are:
-
Clopamide: A diuretic that increases the excretion of salt and water.
-
Dihydroergocristine: A semi-synthetic ergot alkaloid with vasodilatory and dopaminergic/serotonergic modulating properties.[1]
-
Reserpine: An alkaloid that depletes catecholamines and serotonin (B10506), leading to a decrease in sympathetic nervous system activity.[2]
Q2: What are the primary mechanisms of action for each component?
A2:
-
Clopamide: Acts as a diuretic, primarily by inhibiting sodium reabsorption in the distal convoluted tubules of the kidneys.
-
Dihydroergocristine: Exhibits a complex mechanism involving partial agonism/antagonism at dopaminergic and adrenergic receptors, and noncompetitive antagonism at serotonin receptors.[1] This results in vasodilation.[1]
-
Reserpine: Irreversibly blocks the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of neurotransmitters like norepinephrine, dopamine, and serotonin from nerve endings.[2]
II. Troubleshooting Guides & Component-Specific FAQs
Clopamide: Managing Diuretic-Related Side Effects
FAQs
Q1: What are the expected primary effects of Clopamide in preclinical animal studies?
A1: The primary expected effect is increased urine output (diuresis) and electrolyte excretion (saluresis).
Q2: What are the potential side effects associated with Clopamide administration in animals?
A2: Based on its mechanism of action, potential side effects include dehydration and electrolyte imbalances (e.g., hypokalemia, hyponatremia).[3] While specific preclinical toxicity data for Clopamide is limited in the provided results, these are common side effects for diuretics.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| High variability in urine output in control animals | Inconsistent hydration, stress from handling or metabolic cages. | Ensure a consistent and adequate hydration protocol for all animals. Acclimatize animals to metabolic cages and handling procedures before the experiment.[4] |
| Dehydration in treated animals (e.g., weight loss, lethargy) | Excessive fluid loss due to diuretic effect. | Provide free access to drinking water. Consider providing a wet mash or gel-based food to encourage fluid intake.[5] Monitor animal body weight and hydration status regularly. |
| Signs of electrolyte imbalance (e.g., muscle weakness, lethargy) | Excessive excretion of electrolytes (e.g., potassium, sodium). | Monitor serum electrolyte levels. For long-term studies, consider dietary supplementation with potassium if hypokalemia is observed. |
Experimental Protocol: Assessment of Diuretic Activity in Rats
This protocol is a standard method for screening potential diuretic agents.[4]
-
Animals: Male Wistar rats (150-200g).
-
Housing: House animals in a controlled environment and allow for at least one week of acclimatization before the experiment.
-
Grouping: Divide animals into control, standard (e.g., furosemide (B1674285) 10 mg/kg, p.o.), and test groups (at least 6 animals per group).[4]
-
Hydration: Administer 0.9% saline solution orally or intraperitoneally at a volume of 25 mL/kg body weight to all animals.[4]
-
Dosing:
-
Urine Collection: Place individual animals in metabolic cages immediately after dosing. Collect urine at specified time intervals (e.g., every hour for the first 5 hours, and then a cumulative collection at 24 hours).[6]
-
Measurements: Record the total volume of urine for each animal at each time point. Analyze urine for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.[7]
-
Data Analysis: Calculate diuretic action, diuretic activity, and saluretic and natriuretic indices by comparing the test groups to the control group.
Diagram: Experimental Workflow for Diuretic Assessment
Caption: Workflow for assessing diuretic activity in rodents.
Dihydroergocristine: Managing Cardiovascular and Behavioral Side Effects
FAQs
Q1: What are the known effects of Dihydroergocristine in preclinical animal models?
A1: Dihydroergocristine has been shown to have a vasoregulating action, being hypotensive in normotensive and hypertensive animals.[8] It also demonstrates effects on the central nervous system, such as improving learning and memory in aged rats.[9][10]
Q2: What are the potential side effects of Dihydroergocristine in animals?
A2: Acute and chronic toxicity studies in rats, dogs, and monkeys suggest that Dihydroergocristine is generally well-tolerated.[8] However, due to its effects on adrenergic and dopaminergic receptors, potential side effects could include changes in blood pressure and behavior.[1] Rare but serious side effects in humans include vasospastic reactions and neurological symptoms like confusion or agitation, which could translate to observable behavioral changes in animals.[11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Significant drop in blood pressure (hypotension) | Vasodilatory effect of Dihydroergocristine. | Start with a lower dose and titrate upwards. Monitor blood pressure using telemetry or other appropriate methods, especially during the initial dosing period.[12] |
| Unusual behavior (e.g., stereotypy, agitation) | Effects on central dopaminergic and serotonergic systems. | Carefully observe animals for any behavioral changes compared to a control group. If significant behavioral alterations occur, consider reducing the dose. |
| Reduced motor activity or sedation | Central nervous system effects. | Quantify motor activity using an open-field test or similar apparatus to determine if the effect is significant. |
Experimental Protocol: Assessment of Cardiovascular Effects in Conscious Rats
This protocol allows for the monitoring of cardiovascular parameters in unrestrained animals.[12]
-
Animals: Male Sprague-Dawley rats.
-
Surgical Implantation: Surgically implant radiotelemetry transmitters for the measurement of blood pressure and heart rate. Allow for a recovery period of at least one week.
-
Housing: House animals individually in a controlled environment.
-
Baseline Recording: Record baseline cardiovascular parameters (blood pressure, heart rate) for at least 24 hours before dosing.
-
Dosing: Administer Dihydroergocristine or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Data Collection: Continuously record blood pressure and heart rate post-dosing for a predetermined period (e.g., 24 hours).
-
Data Analysis: Analyze the changes in cardiovascular parameters from baseline and compare the effects between the treated and control groups.
Diagram: Dihydroergocristine Signaling Pathways
References
- 1. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are the side effects of Clopamide? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. benchchem.com [benchchem.com]
- 8. [Dihydroergocristine. A review of pharmacology and toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydroergocristine and memory alterations of aged male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Cerebral actions of dihydroergocristine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are the side effects of Dihydroergocristine Mesilate? [synapse.patsnap.com]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Brinerdine Dosage for Consistent Blood pressure Reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Brinerdine dosage for consistent blood pressure reduction in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a combination antihypertensive medication composed of three active ingredients: Clopamide, Dihydroergocristine, and Reserpine.[1][2] Its comprehensive mechanism of action for lowering blood pressure is achieved through the synergistic effects of these components:
-
Clopamide: A thiazide-like diuretic that increases the excretion of sodium and water by the kidneys, which reduces blood volume.[1]
-
Dihydroergocristine: An ergot alkaloid that blocks alpha-adrenoceptors, leading to the widening of peripheral blood vessels and a decrease in vascular resistance.[1][2]
-
Reserpine: A sympatholytic agent that depletes neurotransmitters like norepinephrine, serotonin, and dopamine (B1211576) from nerve endings. This leads to decreased sympathetic nervous system activity, resulting in a reduced heart rate and relaxation of blood vessels.[1][3]
Q2: What is the standard dosage of this compound?
The typical starting dose for this compound is one tablet daily.[4][5] In more severe cases of hypertension, the dosage may be increased to 2-3 tablets daily.[4][5] For maintenance therapy, one tablet daily or every other day is often sufficient.[4][5] It is important to note that the therapeutic effect of this compound may take several weeks to become fully apparent.[1] Dosage adjustments should be made cautiously and no more frequently than at weekly intervals due to the slow onset of action.[4][5]
Q3: We are observing significant variability in blood pressure reduction between experimental subjects. What are the potential causes?
Inconsistent blood pressure reduction in response to this compound can stem from several factors:
-
Pharmacokinetic Variability: The absorption and metabolism of the three active components can vary between individuals. For instance, Reserpine's absorption is approximately 40% after oral administration, while Clopamide is almost completely absorbed (>90%), and Dihydroergocristine is about 25% absorbed.[5] Peak plasma concentrations are reached at different times for each component, further contributing to variability.[5]
-
Genetic Factors: Polymorphisms in drug-metabolizing enzymes and drug targets can influence individual responses to the components of this compound.
-
Pathophysiological State of the Animal Model: The underlying cause and severity of hypertension in the experimental model can affect the drug's efficacy.
-
Drug-Drug Interactions: Concomitant administration of other compounds can interfere with the absorption, metabolism, or mechanism of action of this compound's components.
-
Dietary Factors: The diet of experimental animals, particularly sodium content, can influence the diuretic effect of Clopamide.
Troubleshooting Guide
Issue 1: Slower than expected onset of blood pressure reduction.
-
Possible Cause: The mechanism of action of this compound, particularly the component Reserpine, has a slow onset.[4][5] The full therapeutic effect may take 1 to 4 weeks to manifest.[5]
-
Troubleshooting Steps:
-
Ensure adequate treatment duration: Continue administration for at least four weeks to allow the drug to reach its optimal effect.
-
Verify dosage: Confirm that the administered dose is within the recommended therapeutic range.
-
Monitor plasma drug levels: If feasible, measure the plasma concentrations of the active components to ensure adequate absorption and exposure.
-
Issue 2: Inconsistent or paradoxical blood pressure responses.
-
Possible Cause: This could be due to off-target effects, compensatory physiological responses, or issues with the experimental model.
-
Troubleshooting Steps:
-
Baseline Blood Pressure Monitoring: Establish a stable baseline blood pressure for each subject before initiating treatment to account for natural fluctuations.
-
Control for Environmental Stressors: Ensure a consistent and low-stress environment for the experimental animals, as stress can significantly impact blood pressure.
-
Evaluate Animal Health: Rule out any underlying health issues in the animal models that could be affecting their response to the drug.
-
Data Presentation
Table 1: Pharmacokinetic Properties of this compound Components
| Component | Oral Bioavailability | Peak Plasma Concentration Time | Protein Binding | Elimination Half-life | Primary Route of Excretion |
| Reserpine | ~40%[5] | 1-3 hours[5] | Not specified | 4.5 hours (α-phase), ~50 hours (β-phase)[5] | Primarily metabolized by the liver, with metabolites excreted in the urine.[5] |
| Clopamide | >90%[5] | 1-2 hours[5] | 46%[4] | 6 hours[4] | Mainly via the kidney, with about 30% as unchanged drug.[4] |
| Dihydroergocristine | ~25%[4] | 0.6 hours[4] | 68%[4] | 2 hours (α-phase), 14 hours (β-phase)[4] | Primarily via bile into the feces.[5] |
Experimental Protocols
Protocol 1: Dose-Response Study for this compound in a Hypertensive Rodent Model
-
Animal Model: Use a well-established hypertensive rodent model (e.g., Spontaneously Hypertensive Rats - SHR).
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.
-
Baseline Measurement: Measure baseline systolic and diastolic blood pressure for 3-5 consecutive days using a non-invasive tail-cuff method to obtain a stable baseline.
-
Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, low-dose this compound, mid-dose this compound, high-dose this compound).
-
Drug Administration: Administer this compound or vehicle orally once daily for 4 weeks.
-
Blood Pressure Monitoring: Measure blood pressure at regular intervals (e.g., weekly) throughout the study.
-
Data Analysis: Analyze the change in blood pressure from baseline for each group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Mandatory Visualizations
Caption: Synergistic mechanism of action of this compound components.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Brimonidine Effects and Tachyphylaxis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding tachyphylaxis or tolerance to brimonidine's effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for brimonidine (B1667796)?
A1: Brimonidine is a highly selective alpha-2 adrenergic receptor agonist.[1] Its primary mechanism of action involves binding to and activating alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation leads to the inhibition of the enzyme adenylate cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP is a key factor in its therapeutic effects, such as the reduction of aqueous humor production in the eye.
Q2: Is tachyphylaxis or tolerance to brimonidine a common observation?
A2: Generally, brimonidine is considered to have a low potential for tachyphylaxis in its clinical applications for glaucoma and ocular redness. Several long-term studies have reported sustained efficacy without evidence of tolerance. However, tachyphylaxis has been observed in specific experimental contexts, such as the daily use of brimonidine to prevent dark-induced pupil dilation.[2][3] Therefore, while not a universal finding, the development of tolerance is a possibility that researchers should be aware of.
Q3: What are the potential molecular mechanisms underlying tachyphylaxis to brimonidine?
A3: Tachyphylaxis to GPCR agonists like brimonidine is often mediated by cellular desensitization processes. The primary mechanisms include:
-
Receptor Phosphorylation: Upon agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the alpha-2 adrenergic receptor.
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins. This "caps" the receptor, sterically hindering its interaction with G-proteins and thus blocking downstream signaling.
-
Receptor Internalization: The β-arrestin-receptor complex can be targeted for endocytosis, removing the receptors from the cell surface and further reducing the cell's responsiveness to brimonidine.
Troubleshooting Guide: Investigating Loss of Brimonidine Efficacy
This guide provides a structured approach to troubleshooting and characterizing a suspected loss of brimonidine's effect in an experimental setting.
Initial Assessment: Confirming Tachyphylaxis
If you observe a diminished response to brimonidine over time, the first step is to systematically confirm this observation.
Experimental Protocol: Assessing Functional Tachyphylaxis
-
Establish a Baseline: In a naive cell culture or animal model, generate a dose-response curve for a key effect of brimonidine (e.g., inhibition of cAMP production, vasoconstriction).
-
Induce Tachyphylaxis (Chronic Exposure): Continuously expose a parallel set of cells or animals to a fixed concentration of brimonidine for a predetermined period (e.g., 24-72 hours for cell culture).
-
Washout: Thoroughly wash the cells or allow for a washout period in animals to remove any free brimonidine.
-
Re-challenge and Generate a New Dose-Response Curve: Re-stimulate the chronically exposed group with a range of brimonidine concentrations and generate a new dose-response curve.
-
Data Analysis: Compare the maximal effect (Emax) and the concentration required to achieve 50% of the maximal effect (EC50) between the naive and chronically exposed groups. A rightward shift in the EC50 (decreased potency) and/or a decrease in the Emax (decreased efficacy) indicates tachyphylaxis.
| Parameter | Naive Response (Hypothetical) | Post-Chronic Exposure (Hypothetical) | Interpretation |
| EC50 | 10 nM | 100 nM | 10-fold decrease in potency |
| Emax | 80% inhibition | 40% inhibition | 50% decrease in efficacy |
Investigating the Molecular Mechanism of Tachyphylaxis
Once tachyphylaxis is confirmed, the following experimental workflows can help elucidate the underlying molecular mechanisms.
Workflow for Investigating Brimonidine-Induced Tachyphylaxis
Caption: Troubleshooting workflow for brimonidine tachyphylaxis.
Experimental Protocols for Mechanism Investigation
1. β-Arrestin Recruitment Assay
This assay determines if brimonidine treatment promotes the interaction between the alpha-2 adrenergic receptor and β-arrestin.
-
Principle: Utilizes techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC), where the receptor and β-arrestin are tagged with a donor and acceptor molecule. Agonist-induced proximity results in a measurable signal.
-
Methodology:
-
Co-transfect cells with plasmids encoding the alpha-2 adrenergic receptor fused to a donor (e.g., Rluc) and β-arrestin fused to an acceptor (e.g., YFP).
-
Plate the cells in a 96-well plate.
-
Add the luminescent substrate for the donor molecule.
-
Stimulate the cells with various concentrations of brimonidine.
-
Measure the light emission at wavelengths corresponding to the donor and acceptor.
-
Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates β-arrestin recruitment.
-
2. Receptor Internalization Assay
This assay quantifies the movement of alpha-2 adrenergic receptors from the cell surface to intracellular compartments.
-
Principle: Uses cell-impermeable labeling techniques to differentiate between surface and internalized receptors.
-
Methodology (ELISA-based):
-
Use cells stably expressing the alpha-2 adrenergic receptor with an N-terminal epitope tag (e.g., HA or FLAG).
-
Treat cells with brimonidine for various time points (e.g., 0, 15, 30, 60 minutes).
-
Fix the cells.
-
Incubate with a primary antibody against the epitope tag under non-permeabilizing conditions.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a colorimetric substrate and measure the absorbance. A decrease in absorbance over time indicates receptor internalization.
-
3. cAMP Inhibition Assay
This functional assay measures the primary downstream effect of alpha-2 adrenergic receptor activation.
-
Principle: Competitive enzyme-linked immunosorbent assay (ELISA) or Förster resonance energy transfer (FRET)-based biosensors can quantify intracellular cAMP levels.
-
Methodology (ELISA):
-
Culture cells in a 96-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with an adenylate cyclase activator (e.g., forskolin) in the presence of varying concentrations of brimonidine.
-
Lyse the cells and perform a competitive ELISA for cAMP according to the manufacturer's instructions.
-
A decrease in the signal (colorimetric or fluorescent) indicates a higher concentration of cAMP, and thus less inhibition by brimonidine.
-
| Brimonidine Concentration (nM) | cAMP Inhibition (%) - Naive | cAMP Inhibition (%) - Chronic Exposure |
| 0.1 | 10 | 2 |
| 1 | 30 | 8 |
| 10 | 75 | 35 |
| 100 | 85 | 42 |
| 1000 | 85 | 43 |
Signaling Pathways
Brimonidine Signaling and Desensitization Pathway
Caption: Brimonidine signaling and desensitization pathway.
References
Troubleshooting Brinerdine instability in aqueous solutions
Disclaimer: The following information is for illustrative purposes only. "Brinerdine" is a hypothetical compound, and the data, protocols, and troubleshooting advice provided are based on common issues encountered with research compounds in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate. What is happening?
A1: This is likely due to this compound's low solubility in aqueous solutions, especially at neutral pH. This compound is a weakly basic compound, and its solubility is highly dependent on the pH of the solution. Refer to the solubility data below. To resolve this, consider preparing a concentrated stock solution in an organic solvent and then diluting it into your aqueous buffer. Alternatively, you can try lowering the pH of your aqueous buffer.
Q2: I'm observing a rapid loss of this compound's activity in my cell culture medium. Why?
A2: this compound is susceptible to degradation under certain conditions. The two primary mechanisms of degradation in aqueous solutions are hydrolysis and oxidation. The rate of degradation can be influenced by pH, temperature, and exposure to light. We recommend preparing fresh solutions for each experiment and avoiding prolonged storage in aqueous buffers.
Q3: Can I store this compound solutions? If so, under what conditions?
A3: For short-term storage (less than 24 hours), aqueous solutions of this compound should be kept at 2-8°C and protected from light. For long-term storage, it is highly recommended to store this compound as a solid at -20°C or as a stock solution in an anhydrous organic solvent (e.g., DMSO) at -80°C.
Troubleshooting Guide
Issue: Inconsistent results in biological assays.
This is a common problem that can arise from several factors related to this compound's instability. The following troubleshooting workflow can help you identify the root cause:
Caption: Troubleshooting workflow for inconsistent results with this compound.
Quantitative Data
Table 1: Solubility of this compound in Aqueous Buffers
| pH | Solubility (µg/mL) | Buffer System | Temperature (°C) |
| 5.0 | 150.2 | 50 mM Acetate | 25 |
| 6.0 | 45.8 | 50 mM MES | 25 |
| 7.0 | 5.1 | 50 mM Phosphate | 25 |
| 7.4 | 2.3 | 50 mM HEPES | 25 |
| 8.0 | 1.5 | 50 mM Tris | 25 |
Table 2: Degradation Rate of this compound in Aqueous Solution (pH 7.4) at 37°C
| Condition | Half-life (hours) | Primary Degradant |
| Standard (in dark) | 8.2 | Hydrolysis product |
| Exposed to ambient light | 3.5 | Photo-oxidative product |
| + 1 mM Ascorbic Acid | 7.8 | Hydrolysis product |
| + 1 mM DTT | 7.9 | Hydrolysis product |
Experimental Protocols
Protocol 1: Assessing this compound Solubility
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add an excess amount of solid this compound to 1 mL of each buffer in separate microcentrifuge tubes.
-
Rotate the tubes at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
Protocol 2: Monitoring this compound Stability by HPLC
This protocol describes a typical workflow for assessing the stability of this compound in an aqueous solution.
Caption: Experimental workflow for this compound stability testing.
Signaling Pathway
This compound is a hypothetical inhibitor of the fictional kinase "Signal Transducer and Activator of Proliferation Kinase" (STAPK). STAPK is a key component of the "Growth Factor Receptor" (GFR) signaling pathway, which is often dysregulated in certain cancers.
Technical Support Center: Managing Reserpine-Induced Sedation in Research
This guide provides researchers, scientists, and drug development professionals with practical strategies to mitigate the sedative effects of reserpine (B192253) in experimental settings. The information is presented in a question-and-answer format to directly address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: Why does reserpine cause sedation in my research animals?
A1: Reserpine induces sedation by irreversibly blocking the Vesicular Monoamine Transporter 2 (VMAT2) in the central nervous system.[1][2] This blockage prevents the packaging of monoamine neurotransmitters—primarily dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506)—into synaptic vesicles.[1] Consequently, these neurotransmitters are left vulnerable to degradation by enzymes like monoamine oxidase (MAO) in the cytoplasm, leading to a profound depletion of releasable monoamines and impaired synaptic transmission, which manifests as sedation, akinesia (lack of voluntary movement), and depressive-like behaviors.[3][4]
Q2: My animals are too sedated after reserpine administration to perform behavioral tests. What are my options?
A2: Excessive sedation is a common challenge. Here are several strategies to counteract this, which can be chosen based on your experimental goals:
-
Dose Optimization: The sedative effects of reserpine are dose-dependent.[4][5] Consider performing a dose-response study to find the minimum effective dose of reserpine that achieves the desired level of monoamine depletion without causing debilitating sedation. Doses in rodents can range from 0.1 mg/kg to 5 mg/kg, with higher doses leading to more profound sedation.[4][6]
-
Co-administration of a Monoamine Precursor: Supplementing with a precursor to the depleted neurotransmitters can help restore function. L-DOPA, a precursor to dopamine, is effective at reversing reserpine-induced akinesia.[7][8][9]
-
Use of Dopamine Receptor Agonists: Directly stimulating dopamine receptors can bypass the need for vesicular release. Both D1 and D2 receptor agonists have been shown to reverse reserpine-induced motor deficits.[10][11]
-
Application of a CNS Stimulant: Psychostimulants that promote the release or block the reuptake of remaining monoamines can increase locomotor activity. Amphetamine, for example, can counteract reserpine's effects.[12][13]
-
Adjusting the Experimental Timeline: The sedative effects of a single reserpine injection are maximal around 24 hours post-administration and can last for several days.[4] Depending on your research question, you might conduct behavioral testing during a window of partial recovery.
Q3: Can I mitigate sedation while still achieving significant monoamine depletion for my study?
A3: Yes. The key is to replenish or mimic the action of specific neurotransmitters crucial for motor function without fully restoring all monoaminergic systems, which might interfere with your experimental model (e.g., a model of depression). Using dopamine precursors like L-DOPA or direct dopamine agonists like SKF 38393 (D1 agonist) and Quinpirole (B1680403) (D2 agonist) can specifically target the motor deficits while the overall depletion of other monoamines, like serotonin, remains.[10] This allows for the animal to be active enough for behavioral testing while the underlying neurochemical state relevant to your study is maintained.
Q4: Are there alternatives to reserpine that cause less sedation but still deplete monoamines?
A4: While reserpine is widely used, you could consider reserpine methiodide (RMI), a quaternary analogue. RMI produces a dose-dependent reduction in blood pressure similar to reserpine but does not cause significant behavioral changes associated with CNS depression.[5] This is because its chemical structure attenuates its entry into the central nervous system, localizing its effects more to the periphery.[5] However, if central monoamine depletion is the goal of your study, this would not be a suitable alternative.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Extreme lethargy and inability to move after reserpine injection. | Reserpine dose is too high for the species, strain, or age of the animal. | Perform a dose-response curve to determine the optimal dose. Start with a lower dose (e.g., 1-2.5 mg/kg in rats) and assess both sedation and the desired biological effect.[3][10] |
| Animals show ptosis (drooping eyelids) and akinesia, preventing behavioral testing. | Severe dopamine and norepinephrine depletion in motor-related brain regions. | Administer a D1 dopamine agonist such as SKF 38393 (e.g., 30 mg/kg, i.v. in rats) which can rapidly reverse ptosis and restore mobility for a sufficient testing window.[10] |
| Locomotor activity is reduced, but animals also display catalepsy (failure to correct posture). | Profound dopamine depletion, particularly impacting the nigrostriatal pathway. | Co-administer L-DOPA with a peripheral decarboxylase inhibitor (e.g., benserazide) to increase central dopamine synthesis and reverse akinesia.[9] A D2 agonist like quinpirole (e.g., 1 mg/kg, i.v. in rats) can also reverse catalepsy, though it may not restore normal spontaneous locomotion.[10] |
| Need to measure non-motor behaviors (e.g., in depression models) but sedation is a confounding factor. | The global depletion of monoamines affects both motor and affective circuits. | Use a lower, chronic dosing regimen of reserpine (e.g., 0.2 mg/kg daily for 14 days in rats) which can induce depressive-like phenotypes with less severe acute motor impairment.[6] Alternatively, use a targeted mitigation strategy like a low dose of a CNS stimulant to enable activity without masking the depressive-like state. |
Data Presentation: Efficacy of Mitigation Agents
The following tables summarize quantitative data from rodent studies on the effects of various agents used to counteract reserpine-induced motor deficits.
Table 1: Dopamine Agonists for Reversal of Reserpine-Induced Akinesia in Rats
| Compound | Receptor Target | Dose | Route | Effect on Reserpine-Induced Deficits | Duration of Action | Reference |
|---|---|---|---|---|---|---|
| SKF 38393 | D1 Agonist | 30 mg/kg | i.v. | Rapidly reversed ptosis and catalepsy; restored near-normal mobility. | ~90 minutes | [10] |
| Quinpirole | D2 Agonist | 1 mg/kg | i.v. | Reversed catalepsy but did not consistently reverse ptosis or restore normal spontaneous locomotion. | >4 hours |[10] |
Table 2: L-DOPA for Reversal of Reserpine-Induced Akinesia in Rats
| Compound | Mechanism | Dose | Co-administered with | Effect on Reserpine-Induced Akinesia | Reference |
|---|
| L-DOPA | Dopamine Precursor | 25 mg/kg | Benserazide (25 mg/kg) | Significantly reversed akinesia (increased activity counts from ~1327 to ~4158 over 6 hours). |[9] |
Table 3: Amphetamine for Reversal of Reserpine-Induced Oral Dyskinesia in Rats
| Compound | Mechanism | Dose | Effect on Reserpine-Induced Oral Dyskinesia | Reference |
|---|---|---|---|---|
| d-Amphetamine | Monoamine Releaser/Reuptake Inhibitor | 0.6 mg/kg | Exacerbated oral dyskinesia, suggesting increased dopamine release. | [12] |
| d-Amphetamine | Monoamine Releaser/Reuptake Inhibitor | 1.0 mg/kg | Inhibited oral dyskinesia, possibly due to interference from stereotyped behaviors. |[12] |
Experimental Protocols
Protocol 1: Induction of Sedation and Akinesia with Reserpine
This protocol is designed to induce a state of sedation and motor deficit in rodents, commonly used as a model for Parkinson's disease symptoms or to study the effects of monoamine depletion.
Materials:
-
Reserpine powder
-
Vehicle: Glacial acetic acid and sterile saline (0.9%) or distilled water.
-
Syringes and needles for injection (appropriate gauge for the animal).
-
Animal scale.
Procedure:
-
Preparation of Reserpine Solution:
-
Dissolve reserpine in a minimal amount of glacial acetic acid.
-
Dilute the solution with sterile saline or distilled water to the final desired concentration (e.g., for a 1 mg/mL solution). It is recommended to prepare this solution fresh daily.[14]
-
Vortex thoroughly to ensure complete dissolution.
-
-
Animal Handling and Dosing:
-
Acclimate animals to the housing and handling procedures for at least one week prior to the experiment.
-
Weigh the animal immediately before injection to ensure accurate dosing.
-
Administer reserpine via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A typical dose to induce significant sedation is 1-5 mg/kg.[3][4][15] A control group should receive an equivalent volume of the vehicle.
-
-
Observation Period:
-
Place the animal back in its home cage.
-
Sedative effects, including ptosis, akinesia, and catalepsy, will typically develop within 60-90 minutes and become maximal around 24 hours post-injection.[10]
-
Monitor the animal for signs of distress. Ensure easy access to food and water, as the animal's mobility will be impaired.
-
Protocol 2: Assessment of Sedation Using the Open Field Test
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior, which are significantly reduced by reserpine.
Materials:
-
Open field arena (e.g., a 44 x 44 cm box for mice), typically made of a non-porous material for easy cleaning.
-
Video tracking camera and software.
-
70% ethanol (B145695) for cleaning.
Procedure:
-
Acclimation: Bring animals to the testing room at least 30-60 minutes before the test begins to allow them to acclimate to the new environment.
-
Arena Preparation: Clean the open field arena thoroughly with 70% ethanol and allow it to dry completely between each animal to eliminate olfactory cues.
-
Testing:
-
Gently place the mouse or rat in the center of the arena.
-
Immediately start the video recording and tracking software.
-
Allow the animal to explore the arena for a predetermined period, typically 5-10 minutes. The experimenter should leave the room or remain out of the animal's sight to avoid influencing its behavior.
-
-
Data Analysis:
-
The software will track and quantify various parameters. Key indicators of sedation include:
-
Total Distance Traveled: Significantly reduced in reserpinized animals.
-
Rearing Frequency: Number of times the animal stands on its hind legs; this is also markedly decreased.
-
Time Spent Immobile: Increased in sedated animals.
-
-
Protocol 3: Reversal of Sedation with a D1 Dopamine Agonist
This protocol describes how to use SKF 38393 to transiently reverse reserpine-induced motor deficits to allow for behavioral testing.
Materials:
-
Reserpine (prepared as in Protocol 1).
-
SKF 38393 hydrochloride.
-
Sterile saline (0.9%).
-
Syringes and needles for injection.
Procedure:
-
Induce Sedation: Administer reserpine (e.g., 2.5 mg/kg, i.p.) to the rats as described in Protocol 1. Wait 24 hours for the full sedative and cataleptic effects to develop.
-
Prepare SKF 38393 Solution: Dissolve SKF 38393 in sterile saline to the desired concentration (e.g., for a 30 mg/kg dose).
-
Administer Agonist: 24 hours after reserpine administration, inject the animal with SKF 38393. An intravenous (i.v.) route will produce the most rapid effect.
-
Behavioral Testing Window: The reversal of ptosis and akinesia is typically rapid. Begin your behavioral testing (e.g., Open Field Test) shortly after SKF 38393 administration. The effects last approximately 90 minutes, providing a window to assess behavior in a non-sedated state.[10]
Protocol 4: Quantification of Brain Monoamines via HPLC-ECD
This protocol provides a method to verify the extent of monoamine depletion following reserpine treatment.
Materials:
-
HPLC system with an Electrochemical Detector (ECD).
-
C18 reverse-phase column.
-
Homogenizer.
-
Centrifuge (refrigerated).
-
Brain tissue from experimental animals.
-
Extraction Medium: 0.4 M perchloric acid containing 0.1% sodium metabisulfite, 0.01% EDTA, and 0.01% cysteine.
-
Mobile Phase: An aqueous buffer (e.g., 0.1 M sodium dihydrogen phosphate) with an ion-pairing agent (e.g., 0.023% sodium octyl sulfate), EDTA, methanol (B129727) (e.g., 14%), adjusted to an acidic pH (e.g., 2.9) with orthophosphoric acid.
-
Monoamine standards (dopamine, serotonin, norepinephrine, and their metabolites).
Procedure:
-
Tissue Collection and Preparation:
-
Rapidly decapitate the animal and dissect the brain region of interest (e.g., striatum, prefrontal cortex) on an ice-cold surface.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Homogenization:
-
Weigh the frozen tissue.
-
Homogenize the tissue in a known volume of ice-cold extraction medium (e.g., 10 mL/g of tissue).
-
-
Protein Precipitation and Clarification:
-
Centrifuge the homogenate at high speed (e.g., 12,000 rpm) for 5-10 minutes at 4°C.
-
Collect the supernatant. It is advisable to perform a second centrifugation step to ensure a clear supernatant.
-
Filter the final supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC-ECD Analysis:
-
Calibrate the system by running a standard curve with known concentrations of the monoamines and their metabolites.
-
Inject the prepared sample into the HPLC system.
-
The monoamines are separated on the C18 column and detected by the ECD. The concentration in the sample is determined by comparing the peak areas to the standard curve.
-
Visualizations
Signaling Pathway Diagrams
Caption: Reserpine irreversibly blocks VMAT2, preventing monoamine packaging and leading to degradation.
Caption: Strategies to counteract reserpine's effects by targeting dopamine synthesis and signaling.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying reserpine's effects and mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of reserpine on dopamine metabolite in the nucleus accumbens and locomotor activity in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral and neurochemical effects induced by reserpine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reserpine-induced central effects: pharmacological evidence for the lack of central effects of reserpine methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Withdrawal from repeated administration of a low dose of reserpine induced opposing adaptive changes in the noradrenaline and serotonin system function: a behavioral and neurochemical ex vivo and in vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modification of the L-DOPA reversal of reserpine akinesia by inhibitors of dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversal of the reserpine syndrome with L-dopa metabolites in reserpinized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Locomotor response to L-DOPA in reserpine-treated rats following central inhibition of aromatic L-amino acid decarboxylase: further evidence for non-dopaminergic actions of L-DOPA and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversal of reserpine-induced catalepsy by selective D1 and D2 dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential effects of dopamine agonists on locomotion in intact and reserpine-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of amphetamine and 6-hydroxydopamine lesions on reserpine-induced oral dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reserpine enhances amphetamine stereotypies without increasing amphetamine-induced changes in striatal dialysate dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Behavioral effects of MK-801 on reserpine-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Analytical Sensitivity for Brinerdine Detection
Welcome to the technical support center for the analytical detection of Brinerdine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high sensitivity for the detection of low levels of this compound's active components, with a primary focus on Reserpine (B192253).
Frequently Asked Questions (FAQs)
Q1: What is this compound and which component should I target for sensitive analysis?
This compound is a combination drug product containing three active ingredients: Clopamide, Dihydroergocristine, and Reserpine.[1][2] For achieving high analytical sensitivity, it is often most effective to develop a method targeting one of the key components. Reserpine, an indole (B1671886) alkaloid, is a well-characterized component of this compound and a primary target for quantitative analysis due to its potent antihypertensive and tranquilizing activity.[3] This guide will focus on troubleshooting the sensitive detection of Reserpine as an analytical marker for this compound.
Q2: What are the common analytical techniques for detecting Reserpine at low levels?
Several analytical methods are available for the detection of Reserpine. For high sensitivity, hyphenated techniques are generally preferred. Commonly employed methods include:
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High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[3]
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High-Performance Thin-Layer Chromatography (HPTLC) .[3]
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Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) , which offer very high sensitivity and selectivity.[3][4]
Q3: I am experiencing poor signal-to-noise ratio in my chromatogram. What are the likely causes and solutions?
A low signal-to-noise ratio can be caused by several factors. The following troubleshooting guide outlines potential issues and their remedies.
Troubleshooting Guide: Poor Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Sample Preparation | Review your sample extraction and cleanup procedure. Inefficient extraction can lead to low recovery of Reserpine, while insufficient cleanup can introduce interfering substances from the matrix (e.g., plasma, tissue). Consider solid-phase extraction (SPE) for cleaner samples.[4] | A cleaner sample will reduce matrix effects and background noise, thereby improving the signal-to-noise ratio. |
| Inadequate Chromatographic Separation | Optimize the mobile phase composition and gradient to improve the resolution between Reserpine and other components. Ensure the column is not overloaded and is functioning correctly. | Better separation will result in sharper peaks and reduced baseline noise. |
| Incorrect Wavelength Selection (UV/Fluorescence) | For UV detection, ensure you are using the maximum absorption wavelength (λmax) for Reserpine, which is around 217 nm.[3] For fluorescence, optimize the excitation and emission wavelengths. | Maximizing the signal at the detector will directly improve the signal-to-noise ratio. |
| Mass Spectrometer Ionization Issues (LC-MS) | Optimize the ion source parameters, such as spray voltage, gas flows, and temperature, to maximize the ionization efficiency of Reserpine. | Efficient ionization leads to a stronger analyte signal. |
| Suboptimal Mass Transition Selection (LC-MS/MS) | For tandem mass spectrometry, select the most intense and specific precursor-to-product ion transitions for Reserpine to minimize background interference. | Multiple Reaction Monitoring (MRM) with optimized transitions significantly enhances selectivity and sensitivity. |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrix using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for extracting Reserpine from a biological matrix like serum or plasma.
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Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
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Loading: Mix 500 µL of the sample with 500 µL of 4% phosphoric acid and load it onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
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Elution: Elute the Reserpine with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS analysis.
Protocol 2: High-Sensitivity HPTLC Method for Reserpine Quantification
This method is suitable for rapid and sensitive quantification of Reserpine.[3]
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Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60F-254.
-
Sample Application: Apply samples as bands using an automated applicator.
-
Mobile Phase: Toluene:Ethyl acetate:Diethylamine:Glacial acetic acid (6.5:5.0:1.5:0.5 v/v/v/v).[3]
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at 254 nm.
-
Limit of Quantification (LOQ): Approximately 40 ng.[3]
Quantitative Data Summary
The following table summarizes the limits of quantification (LOQ) for Reserpine achieved by different analytical techniques as reported in the literature.
| Analytical Technique | Limit of Quantification (LOQ) | Reference |
| HPTLC | 40 ng | [3] |
| HPTLC (alternative method) | 112 ng | [3] |
| UV Spectrophotometry | 3.19 µg/mL | [3] |
| LC-MS/MS (for various antihypertensives) | 3.61 µg/L – 25.8 µg/L | [4] |
Visualizations
Experimental Workflow for Sensitive this compound (Reserpine) Detection
Caption: Workflow for sensitive detection of this compound's components.
Troubleshooting Logic for Low Analytical Sensitivity
Caption: Decision tree for troubleshooting low analytical sensitivity.
References
- 1. Combination of a thiazide, a vasodilator and reserpine compared with methyldopa plus hydrochlorothiazide in the treatment of hypertension in Zimbabwe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Briserin | C83H104ClN10O20S2- | CID 162769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
How to control for the diuretic effect when studying vascular actions of Brinerdine
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on how to control for the diuretic effect of Brinerdine when studying its vascular actions. This compound is a combination antihypertensive medication containing Clopamide (a thiazide-like diuretic), Dihydroergocristine (an ergot alkaloid with vasodilatory properties), and Reserpine (B192253) (a sympatholytic agent).[1][2][3][4] Understanding the distinct vascular effects of this compound's components, independent of the diuretic action of Clopamide, is crucial for a comprehensive pharmacological assessment.
This guide offers troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in studying the vascular effects of a combination drug like this compound?
A1: The primary challenge lies in dissecting the contribution of each active component to the overall observed effect. This compound contains a diuretic (Clopamide), a vasodilator (Dihydroergocristine), and a sympatholytic agent (Reserpine).[1][2] The diuretic effect of Clopamide can indirectly influence vascular tone by altering fluid volume and electrolyte balance, thereby masking or confounding the direct vascular effects of Dihydroergocristine and Reserpine. Therefore, it is essential to employ experimental models that can isolate the vascular actions from the renal effects.
Q2: What are the main experimental strategies to control for the diuretic effect of this compound?
A2: There are two main strategies:
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In Vivo Models with Abolished Renal Function: The most direct approach is to eliminate the influence of the kidneys. This is typically achieved through bilateral nephrectomy in animal models.[5][6][7] In the absence of the kidneys, the diuretic effect of Clopamide is nullified, allowing for the direct assessment of the vascular actions of the other components.
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In Vitro Models: These models study the effects of the drug on isolated blood vessels or vascular smooth muscle cells, completely removing the influence of the renal and other systemic physiological systems.[8][9][10]
Q3: How can I maintain fluid and electrolyte balance in bilaterally nephrectomized animals during an experiment?
A3: Maintaining homeostasis in anephric animals is critical. After bilateral nephrectomy, the animal can no longer regulate fluid and electrolyte balance.[11][12][13][14][15] It is crucial to provide parenteral fluid and electrolyte replacement. The composition of the replacement fluid should mimic physiological extracellular fluid. Continuous monitoring of plasma electrolytes and hematocrit is recommended to guide the infusion rate and composition.
Troubleshooting Guides
In Vivo Experiments in Bilaterally Nephrectomized Rats
| Problem | Possible Cause | Troubleshooting Steps |
| Rapid drop in blood pressure post-nephrectomy | Surgical trauma, anesthesia effects, or volume depletion. | Ensure meticulous surgical technique to minimize bleeding. Maintain a stable plane of anesthesia. Begin fluid replacement therapy immediately after surgery to maintain intravascular volume. |
| Inconsistent blood pressure readings | Animal stress, improper cuff size or placement, movement artifacts. | Allow the animal to acclimate to the experimental setup. Use the correct cuff size for the animal's limb. Ensure the cuff is placed at the level of the heart. Take multiple readings and average them to minimize the impact of transient fluctuations. |
| Difficulty in interpreting the contribution of each component of this compound | Synergistic or antagonistic interactions between the components. | In addition to studying the complete this compound formulation, conduct parallel experiments with each individual component (Clopamide, Dihydroergocristine, and Reserpine) and combinations of two components. This will help to delineate the individual and interactive effects. |
In Vitro Isolated Artery Myography
| Problem | Possible Cause | Troubleshooting Steps |
| Vessel does not develop stable tone | Poor vessel health, improper mounting, or issues with the physiological salt solution (PSS). | Ensure careful dissection and handling of the artery to avoid damage. Verify the composition and pH of the PSS. Check for leaks in the myograph chamber. |
| Variable responses to agonists | Endothelial damage, tachyphylaxis, or drug degradation. | Assess endothelial integrity at the beginning of each experiment (e.g., with acetylcholine-induced relaxation). Allow sufficient washout time between drug applications to prevent tachyphylaxis. Prepare fresh drug solutions for each experiment. |
| High baseline tension | Overstretching of the vessel during mounting. | Follow a standardized normalization procedure to determine the optimal resting tension for the specific vessel type. |
Experimental Protocols
Protocol 1: In Vivo Measurement of Vascular Response in Bilaterally Nephrectomized Rats
This protocol is designed to assess the direct vascular effects of this compound by eliminating the diuretic contribution of Clopamide.
1. Animal Preparation:
- Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic agent (e.g., isoflurane).
- Perform a bilateral nephrectomy via a midline abdominal incision. Carefully ligate the renal artery and vein and the ureter of each kidney before removal.
- Insert a catheter into the carotid artery for continuous blood pressure monitoring and into the jugular vein for drug administration and fluid infusion.
- Maintain body temperature at 37°C using a heating pad.
2. Fluid and Electrolyte Balance:
- Immediately following nephrectomy, begin a continuous intravenous infusion of a balanced electrolyte solution (e.g., Ringer's lactate) at a rate of 1-2 mL/hr to maintain hydration and electrolyte balance.
3. Experimental Procedure:
- Allow the animal to stabilize for at least 60 minutes post-surgery.
- Record baseline mean arterial pressure (MAP) and heart rate (HR).
- Administer this compound (or its individual components) intravenously at various doses.
- Continuously record MAP and HR for a defined period after each dose.
- At the end of the experiment, euthanize the animal according to approved institutional protocols.
4. Data Analysis:
- Calculate the change in MAP and HR from baseline for each dose.
- Construct dose-response curves for the vascular effects of this compound and its components.
Protocol 2: Ex Vivo Assessment of Vasoreactivity using Wire Myography
This protocol allows for the direct measurement of the contractile and relaxant effects of this compound's components on isolated arteries.
1. Tissue Preparation:
- Humanely euthanize a rat and dissect the thoracic aorta or mesenteric artery in cold, oxygenated physiological salt solution (PSS).
- Carefully clean the artery of surrounding adipose and connective tissue.
- Cut the artery into 2-3 mm rings.
2. Mounting:
- Mount the arterial rings on two stainless steel wires in a wire myograph chamber filled with PSS maintained at 37°C and bubbled with 95% O2 / 5% CO2.
- Apply a standardized resting tension to the rings and allow them to equilibrate for 60-90 minutes.
3. Experimental Procedure:
- Assess the viability of the rings by contracting them with a high-potassium PSS or a pharmacological agonist (e.g., phenylephrine).
- To study vasorelaxant effects, pre-contract the rings with an agonist to a submaximal level.
- Add cumulative concentrations of this compound or its individual components to the bath and record the changes in tension.
- To study vasoconstrictor effects, add cumulative concentrations of the test substances to the resting rings.
4. Data Analysis:
- Express relaxation responses as a percentage of the pre-contraction tension.
- Express contraction responses as a percentage of the maximal contraction induced by a reference agonist.
- Construct concentration-response curves and calculate EC50/IC50 values.
Data Presentation
Table 1: Hypothetical In Vivo Vascular Effects of this compound and its Components in Nephrectomized Rats
| Treatment | Dose (mg/kg, IV) | Change in Mean Arterial Pressure (mmHg) |
| Vehicle | - | -2 ± 1.5 |
| This compound | 1 | -15 ± 2.1 |
| 5 | -35 ± 3.4 | |
| 10 | -50 ± 4.0 | |
| Clopamide | 5 | -5 ± 1.8 |
| Dihydroergocristine | 0.5 | -10 ± 2.5 |
| Reserpine | 0.1 | -8 ± 1.9 |
Table 2: Hypothetical Vasorelaxant Effects of this compound and its Components on Pre-contracted Isolated Aortic Rings
| Treatment | Concentration (M) | % Relaxation |
| Vehicle | - | 2 ± 0.5 |
| This compound | 10⁻⁸ | 15 ± 2.2 |
| 10⁻⁷ | 45 ± 3.8 | |
| 10⁻⁶ | 80 ± 4.5 | |
| Clopamide | 10⁻⁵ | 10 ± 1.5 |
| Dihydroergocristine | 10⁻⁷ | 35 ± 3.1 |
| Reserpine | 10⁻⁷ | 20 ± 2.5 |
Visualizations
Caption: Signaling pathway of this compound's components.
Caption: Experimental workflow to study this compound.
References
- 1. pillintrip.com [pillintrip.com]
- 2. Combination of a thiazide, a vasodilator and reserpine compared with methyldopa plus hydrochlorothiazide in the treatment of hypertension in Zimbabwe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. [The antihypertensive combination DCR (dihydroergocristine, clopamide, reserpine)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased sensitivity to bilateral nephrectomy in rat caused by endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bilateral nephrectomy impairs cardiovascular function and cerebral perfusion in a rat model of acute hemodilutional anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bilateral native nephrectomy improves renal isograft function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Fluid and Electrolyte Balance [mcb.berkeley.edu]
- 13. researchgate.net [researchgate.net]
- 14. nmnec.org [nmnec.org]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
Refinement of animal models to reduce variability in Brinerdine response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal models to reduce variability in the response to Brinerdine.
Troubleshooting Guide
Issue 1: High Variability in this compound-Induced Hypotensive Response
| Potential Cause | Recommended Action | Expected Outcome |
| Genetic Drift in Outbred Strains | Switch to an inbred strain (e.g., C57BL/6J) or implement a program of genetic monitoring for your outbred colony. | Reduced inter-individual variability in blood pressure response. |
| Inconsistent Dosing Time | Standardize the time of day for this compound administration to account for circadian rhythms affecting blood pressure. | Minimized variability due to diurnal fluctuations. |
| Stress-Induced Hypertension | Acclimatize animals to handling and experimental procedures for at least one week prior to the study. Use non-invasive blood pressure measurement techniques. | Lower baseline blood pressure and a more consistent response to this compound. |
| Variable Drug Absorption | For oral administration, ensure consistent fasting periods before dosing. For parenteral routes, ensure consistent injection volume and site. | More predictable plasma concentrations of this compound. |
Issue 2: Inconsistent Sedative Effects of this compound
| Potential Cause | Recommended Action | Expected Outcome |
| Environmental Stressors | Maintain a consistent light-dark cycle, temperature, and humidity. Minimize noise and vibrations in the animal facility. | A more uniform sedative response and reduced anxiety-related confounding behaviors. |
| Subjective Scoring of Sedation | Implement a standardized, validated sedation scoring system or use automated activity monitoring systems. | Objective and reproducible measurement of sedative effects. |
| Age and Sex Differences | Use a narrow age range and separate studies for male and female animals, as sex hormones can influence drug metabolism and response. | Reduced variability within experimental groups. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended animal model for studying the cardiovascular effects of this compound?
A1: For initial efficacy and safety studies, the spontaneously hypertensive rat (SHR) is a widely used and relevant model of essential hypertension. For mechanistic studies, inbred mouse strains such as C57BL/6J can provide a more genetically uniform background, reducing inter-individual variability.
Q2: How can I minimize the impact of the gut microbiome on this compound's oral bioavailability?
A2: To reduce variability stemming from the gut microbiome, co-house animals from different litters for a period before the study to normalize gut flora. Alternatively, consider using animals from a single, well-controlled vendor source with a consistent health and diet profile. For critical studies, rederivation of animals into a gnotobiotic facility with a defined microbiome may be an option.
Q3: What are the best practices for preparing and administering this compound to ensure consistent dosing?
A3: this compound should be dissolved in a sterile, pyrogen-free vehicle, such as 0.9% saline. The solution should be prepared fresh daily and protected from light if found to be light-sensitive. For intravenous administration, use a calibrated syringe pump for precise delivery. For oral gavage, use appropriately sized feeding needles to minimize stress and ensure accurate delivery to the stomach.
Q4: How does this compound's mechanism of action contribute to potential variability in animal models?
A4: this compound is a potent alpha-2 adrenergic agonist. Its hypotensive and sedative effects are mediated through the activation of these receptors in the central nervous system and periphery. The density and sensitivity of alpha-2 adrenergic receptors can vary with age, sex, and genetic background, leading to differing responses. Additionally, stress levels can significantly impact the sympathetic nervous system, which is the target of this compound, further contributing to response variability.
Experimental Protocols
Protocol 1: Measurement of Direct Blood Pressure in Conscious, Freely Moving Rats
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Surgical Implantation: Anesthetize the rat and surgically implant a radiotelemetry transmitter with the catheter inserted into the abdominal aorta.
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Recovery: Allow the animal to recover for at least 7-10 days. Ensure the animal has returned to its pre-surgical weight and activity levels.
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Acclimatization: Acclimatize the rat to the experimental room and recording chambers for at least 48 hours before the study.
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Baseline Recording: Record baseline blood pressure, heart rate, and activity for at least 24 hours prior to this compound administration.
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Dosing: Administer this compound at the desired dose and route.
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Post-Dose Recording: Continuously record cardiovascular parameters for at least 24 hours post-dosing.
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Data Analysis: Analyze the data by averaging values over consistent time intervals (e.g., 15 minutes) and comparing the post-dose response to the baseline.
Protocol 2: Assessment of Sedation Using an Open Field Test
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Apparatus: Use a square arena with walls high enough to prevent escape, equipped with an overhead video camera and tracking software.
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Acclimatization: Habituate the animal to the testing room for at least 60 minutes before the test.
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Dosing: Administer this compound or vehicle control and return the animal to its home cage for the desired absorption period.
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Test Procedure: Place the animal in the center of the open field and record its activity for 10-15 minutes.
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Behavioral Parameters: Quantify locomotor activity (total distance traveled), rearing frequency, and time spent in the center versus the periphery of the arena.
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Data Analysis: Compare the behavioral parameters between the this compound-treated and vehicle-treated groups. A significant reduction in locomotor activity and rearing is indicative of sedation.
Visualizations
Caption: this compound's signaling pathway leading to physiological responses.
Caption: Workflow for reducing variability in this compound response studies.
Caption: Logical workflow for troubleshooting variability in animal models.
Navigating the Translational Gauntlet: A Technical Support Center for Brinerdine Research
For Researchers, Scientists, and Drug Development Professionals
The journey of a therapeutic candidate from the laboratory bench to clinical application is fraught with challenges. This is particularly true for combination therapies like Brinerdine, which leverages the synergistic effects of three distinct active compounds: Clopamide, Dihydroergocristine, and Reserpine (B192253).[1][2] This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues researchers may encounter during the preclinical and clinical investigation of this compound and similar combination antihypertensive agents.
Troubleshooting Guides
This section provides a question-and-answer format to address common problems encountered during the experimental evaluation of this compound's components and their combined effects.
In Vitro & Ex Vivo Experiments
| Question ID | Problem | Potential Causes | Troubleshooting Suggestions |
| IV-01 | Inconsistent dose-response curves in isolated blood vessel preparations. | 1. Tissue Viability: Poor tissue health due to improper dissection or handling. 2. Drug Interaction: Unforeseen synergistic or antagonistic interactions between the three components at varying concentrations. 3. Solvent Effects: The vehicle used to dissolve the drugs may have vasoactive properties. | 1. Ensure optimal organ bath conditions (temperature, oxygenation, pH). 2. Test each component individually before assessing the combination. Use a fixed-ratio concentration matrix to explore synergistic effects. 3. Run vehicle-only controls to rule out solvent-induced vasodilation or vasoconstriction. |
| IV-02 | Difficulty in elucidating the specific contribution of each component to the overall effect in cell-based assays. | 1. Overlapping Mechanisms: The signaling pathways affected by each drug may converge. 2. Off-Target Effects: One or more components may have undocumented off-target effects at the concentrations tested. | 1. Utilize specific receptor antagonists or siRNA to block the known targets of two components while assessing the third. 2. Perform a broad-panel screen to identify potential off-target interactions. |
| IV-03 | High variability in neurotransmitter release assays when testing Reserpine's effect. | 1. Vesicular Depletion: Previous treatments or handling may have already depleted neurotransmitter stores. 2. Assay Sensitivity: The detection method for norepinephrine (B1679862), dopamine, or serotonin (B10506) may not be sensitive enough. | 1. Ensure a sufficient "washout" period between experiments and handle neuronal cell cultures gently. 2. Optimize the assay protocol, consider using more sensitive techniques like HPLC with electrochemical detection. |
In Vivo Experiments
| Question ID | Problem | Potential Causes | Troubleshooting Suggestions |
| INV-01 | Unpredictable blood pressure responses in animal models. | 1. Species Differences: The pharmacokinetics and pharmacodynamics of the three components may differ significantly between the animal model and humans. 2. Complex Hemodynamics: The interaction between diuretic, vasodilatory, and sympatholytic effects can lead to complex and sometimes counterintuitive hemodynamic changes. 3. Stress-Induced Variability: Handling and procedural stress can significantly impact blood pressure readings. | 1. Conduct preliminary pharmacokinetic studies for each component in the chosen animal model. 2. Use telemetry for continuous blood pressure monitoring to capture the full dynamic response. 3. Acclimatize animals to the experimental procedures and environment to minimize stress. |
| INV-02 | Difficulty in establishing a therapeutic window due to adverse effects at higher doses. | 1. Dose Stacking Toxicity: The combined toxicity of the three components may be greater than the sum of their individual toxicities. 2. Reserpine's Side Effects: The central nervous system effects of Reserpine (e.g., sedation) can manifest at doses required for significant blood pressure reduction.[3] | 1. Conduct a formal drug-drug interaction study to assess for synergistic toxicity. 2. Carefully titrate the dose of each component in the combination to find a balance between efficacy and tolerability. |
| INV-03 | Inconsistent oral bioavailability in rodent models. | 1. First-Pass Metabolism: One or more components may undergo extensive first-pass metabolism in the liver of the animal model. 2. Formulation Issues: The drug formulation may not be optimal for oral absorption in the specific species. | 1. Compare the effects of oral versus intravenous administration to quantify bioavailability. 2. Experiment with different formulation strategies (e.g., solubility enhancers, protective coatings). |
Frequently Asked Questions (FAQs)
General
-
Q1: What is the primary mechanism of action of this compound?
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A1: this compound is a combination antihypertensive medication with three active ingredients that work synergistically.[1] Clopamide is a thiazide-like diuretic that reduces blood volume by increasing salt and water excretion.[1][4] Dihydroergocristine is an ergot alkaloid that causes peripheral vasodilation by blocking alpha-adrenoceptors.[1][4] Reserpine is a sympatholytic agent that depletes neurotransmitters like norepinephrine from nerve endings, leading to decreased heart rate and relaxation of blood vessels.[1][3]
-
-
Q2: What are the major challenges in the clinical translation of a fixed-dose combination drug like this compound?
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A2: A significant challenge is demonstrating that the combination offers a superior benefit-risk profile compared to the individual components or other existing therapies.[5][6] This involves complex clinical trial designs to assess the contribution of each component and to identify the optimal patient population. Additionally, pharmacokinetic and pharmacodynamic interactions between the components must be thoroughly characterized to avoid unexpected adverse events.
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Preclinical Research
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Q3: Which animal models are most appropriate for studying the antihypertensive effects of a combination like this compound?
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A3: Spontaneously hypertensive rats (SHR) are a commonly used model for essential hypertension. For more complex disease states, models that incorporate endothelial dysfunction or renal impairment may be more relevant.[7][8] The choice of model should be guided by the specific research question and the desire to mimic the target human disease state as closely as possible.
-
-
Q4: How can I assess the synergistic or additive effects of the three components of this compound in vitro?
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A4: The isobolographic analysis is a standard method for evaluating drug interactions. This involves testing various combinations of the drugs at different ratios and comparing the observed effect to the predicted effect if the drugs were acting additively.
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Clinical Development
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Q5: What are the key pharmacokinetic parameters to consider for each component of this compound?
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A5: Key parameters include absorption, distribution, metabolism, and excretion (ADME) for each of the three drugs.[9] It is crucial to determine if there are any drug-drug interactions that alter the ADME profile of any of the components when administered together. For instance, the time to peak plasma concentration and the elimination half-life for Clopamide, Dihydroergocristine, and Reserpine should be assessed both individually and in combination.[4]
-
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Q6: What are some of the known side effects of this compound that should be monitored in clinical trials?
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A6: Given its components, potential side effects to monitor include those related to diuretics (e.g., electrolyte imbalances, increased uric acid), alpha-blockers (e.g., orthostatic hypotension), and reserpine (e.g., sedation, depression).[5][10] Clinical trials have noted a tendency for raised uric acid levels.[5]
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Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound Components (Human Studies)
| Parameter | Clopamide | Dihydroergocristine | Reserpine |
| Absorption | Rapid and almost complete (>90%)[4] | ~25%[4] | ~40%[4] |
| Time to Peak Plasma Concentration | 1-2 hours[4] | 0.6 hours[4] | 1-3 hours[4] |
| Protein Binding | 46%[4] | 68%[4] | Data not readily available |
| Elimination Half-life | 6 hours[4] | Alpha phase: 2 hours, Beta phase: 14 hours[4] | Alpha phase: 4.5 hours, Beta phase: ~271 hours[4] |
| Primary Route of Excretion | Renal (approx. 30% as unchanged drug)[4] | Biliary (feces)[4] | Renal (as metabolites)[4] |
Table 2: Clinical Trial Efficacy Data for this compound
| Study | Patient Population | Treatment Duration | Mean Sitting Blood Pressure Reduction (Systolic/Diastolic) | Reference |
| Double-blind, placebo-controlled trial | 40 mild to moderate hypertensive patients | 6 weeks (double-blind phase) | 35/14.7 mmHg (from end of washout) | [5] |
| Open cross-over trial vs. Methyldopa (B1676449) + Hydrochlorothiazide (B1673439) | 18 hypertensive patients | Not specified | 23.6/18.1 mmHg (from baseline) | [6] |
Experimental Protocols
Protocol 1: Isolated Aortic Ring Vasoreactivity Assay
-
Objective: To assess the direct vasodilatory or vasoconstrictive effects of Clopamide, Dihydroergocristine, and Reserpine, both individually and in combination, on vascular smooth muscle.
-
Methodology:
-
Humanely euthanize a suitable animal model (e.g., Sprague-Dawley rat).
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer.
-
Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer at 37°C and bubble with 95% O2 / 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
After an equilibration period, pre-contract the rings with phenylephrine (B352888) or potassium chloride.
-
Once a stable contraction is achieved, add cumulative concentrations of the test compounds (individually or in combination) and record the relaxation response.
-
A vehicle control should be run in parallel.
-
Protocol 2: In Vivo Blood Pressure Measurement in a Hypertensive Rat Model
-
Objective: To determine the antihypertensive efficacy and duration of action of this compound in a relevant animal model of hypertension.
-
Methodology:
-
Use adult spontaneously hypertensive rats (SHR).
-
Implant telemetric blood pressure transducers for continuous and stress-free measurement of blood pressure and heart rate.
-
Allow the animals to recover from surgery for at least one week.
-
Establish a baseline blood pressure reading over a 24-48 hour period.
-
Administer this compound (or individual components and vehicle control) via oral gavage at predetermined doses.
-
Continuously record blood pressure, heart rate, and activity for at least 24 hours post-dosing.
-
Analyze the data to determine the maximum fall in blood pressure, the time to maximum effect, and the duration of the antihypertensive effect.
-
Visualizations
Caption: Combined mechanism of action for this compound's three active components.
References
- 1. pillintrip.com [pillintrip.com]
- 2. pillintrip.com [pillintrip.com]
- 3. medicinesfaq.com [medicinesfaq.com]
- 4. medicarcp.com [medicarcp.com]
- 5. um.edu.mt [um.edu.mt]
- 6. Combination of a thiazide, a vasodilator and reserpine compared with methyldopa plus hydrochlorothiazide in the treatment of hypertension in Zimbabwe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental animal models and patient-derived platforms to bridge preclinical discovery and translational therapeutics in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Clinical experience with dihydroergocristine-reserpine-clopamide combination (brinerdin) in Ghanaian hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Delivery Systems for Brinerdine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the formulation and optimization of drug delivery systems for Brinerdine, a combination therapy.
Disclaimer: this compound is a hypothetical combination therapy used here for illustrative purposes. The data, protocols, and pathways are representative examples to guide researchers in their experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound's components?
A1: this compound consists of two active pharmaceutical ingredients (APIs):
-
Component A: A hydrophobic small molecule (logP > 4.0) with poor aqueous solubility. It functions as a kinase inhibitor.
-
Component B: A monoclonal antibody (mAb) targeting a cell surface receptor. It is a large molecule (~150 kDa) and is prone to aggregation at high concentrations or under stress conditions.
A summary of their key properties is presented below.
Table 1: Physicochemical Properties of this compound Components
| Property | Component A (Small Molecule) | Component B (Monoclonal Antibody) |
| Molecular Weight | < 500 Da | ~150 kDa |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, Ethanol) | Highly soluble in aqueous buffers (e.g., PBS) |
| LogP | > 4.0 | Not Applicable |
| Isoelectric Point (pI) | Not Applicable | 8.5 - 9.0 |
| Physical State | Crystalline Solid | Lyophilized Powder / Aqueous Solution |
| Stability | Sensitive to light and oxidation | Sensitive to temperature fluctuations, pH shifts, and shear stress |
Q2: We are observing low encapsulation efficiency for Component A in our lipid nanoparticle (LNP) formulation. What are the potential causes and solutions?
A2: Low encapsulation efficiency (< 70%) for a hydrophobic small molecule like Component A in LNPs can stem from several factors. Below is a troubleshooting guide.
Table 2: Troubleshooting Low Encapsulation Efficiency of Component A
| Potential Cause | Recommended Action | Expected Outcome |
| Poor drug-lipid interaction | Screen different ionizable lipids. The pKa of the lipid should be optimized for the formulation process. | Enhanced interaction between the positively charged lipid (at low pH) and the drug. |
| Drug precipitation during formulation | Increase the solvent-to-antisolvent ratio or slow down the mixing rate during microfluidic mixing. | Prevents premature drug precipitation, allowing for better incorporation into the LNP core. |
| Suboptimal drug-to-lipid ratio | Perform a ratio optimization study. Titrate the amount of Component A relative to the total lipid concentration. | Identify the optimal ratio that maximizes drug loading without compromising particle stability. |
| Incorrect pH of buffers | Ensure the pH of the aqueous buffer used during formulation is low enough (e.g., pH 4.0) to protonate the ionizable lipid. | Promotes efficient complexation of the drug within the LNP core. |
Troubleshooting Guides
Issue: High Polydispersity Index (PDI) and Inconsistent Particle Size in Co-Encapsulated Formulations
A high PDI (> 0.3) indicates a heterogeneous population of nanoparticles, which can lead to inconsistent release profiles and poor in vivo performance.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for high PDI in nanoparticle formulations.
Experimental Protocols
Protocol 1: Quantification of Component A Encapsulation Efficiency using HPLC
This protocol details the steps to determine the amount of Component A successfully encapsulated within a nanoparticle formulation.
Materials:
-
Nanoparticle formulation of this compound
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA)
-
Lysis Buffer: 1% Triton X-100 in methanol
-
Amicon Ultra-0.5 mL Centrifugal Filters (100 kDa MWCO)
-
HPLC system with a C18 column
Methodology:
-
Separation of Free Drug:
-
Take 200 µL of the nanoparticle suspension.
-
Place the suspension into the upper chamber of a 100 kDa MWCO centrifugal filter unit.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Collect the filtrate, which contains the unencapsulated (free) Component A. Dilute as necessary with the mobile phase.
-
-
Measurement of Total Drug:
-
Take 50 µL of the original nanoparticle suspension.
-
Add 450 µL of Lysis Buffer to disrupt the nanoparticles and release the encapsulated drug.
-
Vortex for 2 minutes to ensure complete lysis.
-
-
HPLC Analysis:
-
Inject 20 µL of the "Free Drug" sample and the "Total Drug" sample into the HPLC system.
-
Run the analysis using a C18 column at a flow rate of 1 mL/min and detect absorbance at the appropriate wavelength for Component A.
-
-
Calculation:
-
Determine the concentration of Component A in both samples by comparing the peak areas to a standard curve.
-
Calculate the Encapsulation Efficiency (EE%) using the formula:
-
EE% = [(Total Drug - Free Drug) / Total Drug] * 100
-
-
Signaling Pathways
Hypothetical Signaling Pathway for this compound
Component B of this compound binds to a cell surface receptor (Receptor-X), preventing the binding of a natural ligand (Ligand-Y). This inhibition prevents the downstream activation of the PI3K/Akt pathway. Concurrently, Component A penetrates the cell and inhibits a specific kinase (Kinase-Z) within the MAPK/ERK pathway. The dual blockade of these pro-survival pathways leads to synergistic apoptosis in cancer cells.
Caption: Dual blockade of PI3K/Akt and MAPK/ERK pathways by this compound.
How to minimize Brinerdine's interaction with other experimental drugs
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing Brinerdine's interactions with other experimental drugs. This compound is a combination product containing Clopamide, Dihydroergocristine, and Reserpine (B192253). Understanding the metabolic pathways of each component is crucial for predicting and mitigating potential drug-drug interactions (DDIs).
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for the components of this compound?
A1: The three active components of this compound are metabolized through different pathways:
-
Dihydroergocristine: This component is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This is a critical consideration as many other drugs are also metabolized by, inhibit, or induce this enzyme.
-
Reserpine: Reserpine undergoes extensive metabolism in the liver, primarily through hydrolysis by microsomal oxidative and hydrolytic enzymes.[2] While it is metabolized by the cytochrome P450 system, it does not appear to be a significant inducer or inhibitor of these enzymes.[3]
-
Clopamide: The primary mechanism of action for Clopamide is as a diuretic, acting on the distal convoluted tubule in the kidneys.[4] While it is metabolized in the liver, specific details regarding its interaction with cytochrome P450 enzymes are not well-documented in the available literature.[5]
Q2: How can I minimize interactions with Dihydroergocristine?
A2: Since Dihydroergocristine is a substrate of CYP3A4, co-administration with strong inhibitors or inducers of this enzyme should be avoided or approached with caution.
-
CYP3A4 Inhibitors: These drugs can increase the plasma concentration of Dihydroergocristine, potentially leading to toxicity.
-
CYP3A4 Inducers: These drugs can decrease the plasma concentration of Dihydroergocristine, potentially reducing its efficacy.
Refer to the table below for a list of common CYP3A4 inhibitors and inducers.
Q3: What types of drugs are likely to interact with Reserpine?
A3: Reserpine's primary interactions are pharmacodynamic in nature, relating to its mechanism of action which involves the depletion of catecholamines.[5]
-
CNS Depressants (e.g., alcohol, sedatives, opioids): Reserpine can potentiate their sedative effects.
-
MAO Inhibitors: Concurrent use can lead to a hypertensive crisis.
-
Other Antihypertensives: Additive effects can lead to excessive hypotension.
Q4: Are there known significant metabolic interactions with Clopamide?
A4: While specific CYP450-mediated interactions are not well-defined for Clopamide, caution is advised when co-administering drugs that are known to affect renal function or electrolyte balance, due to its diuretic properties.[6][7] Non-steroidal anti-inflammatory drugs (NSAIDs), for example, can reduce the diuretic and antihypertensive effects of Clopamide.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause (Drug Interaction) | Recommended Action |
| Unexpected increase in Dihydroergocristine-related adverse effects (e.g., dizziness, nausea). | Co-administration with a CYP3A4 inhibitor, leading to increased Dihydroergocristine plasma concentrations. | 1. Review all co-administered experimental compounds for known CYP3A4 inhibitory activity. 2. If a potential inhibitor is identified, consider discontinuing or replacing the interacting drug. 3. If co-administration is necessary, consider a dose reduction of Dihydroergocristine and monitor for adverse events. |
| Reduced efficacy of this compound, particularly the antihypertensive effect. | Co-administration with a CYP3A4 inducer, leading to decreased Dihydroergocristine plasma concentrations. | 1. Review all co-administered experimental compounds for known CYP3A4 inducing activity. 2. If a potential inducer is identified, consider discontinuing or replacing the interacting drug. 3. If co-administration is necessary, an increased dose of this compound may be required, with careful blood pressure monitoring. |
| Excessive sedation or hypotension. | Pharmacodynamic interaction with Reserpine, likely due to co-administration of another CNS depressant or antihypertensive agent. | 1. Evaluate concomitant medications for CNS depressant or antihypertensive properties. 2. Avoid concurrent use if possible. 3. If co-administration is essential, reduce the dose of the interacting drug and monitor vital signs closely. |
| Altered electrolyte levels (e.g., hypokalemia). | Pharmacodynamic interaction with Clopamide, potentially exacerbated by other drugs affecting renal function or electrolyte balance. | 1. Review concomitant medications for any that may also impact electrolytes (e.g., other diuretics, corticosteroids). 2. Monitor serum electrolytes regularly. 3. Consider potassium supplementation if necessary. |
Data Presentation: CYP3A4 Modulators
The following table summarizes common inhibitors and inducers of the CYP3A4 enzyme, which is critical for the metabolism of Dihydroergocristine.
| CYP3A4 Inhibitors (Increase Dihydroergocristine Levels) | CYP3A4 Inducers (Decrease Dihydroergocristine Levels) |
| Strong Inhibitors | Strong Inducers |
| Atazanavir, Clarithromycin, Itraconazole, Ketoconazole, Ritonavir[8] | Carbamazepine, Phenytoin, Rifampin, St. John's Wort[8][9] |
| Moderate Inhibitors | Moderate Inducers |
| Amiodarone, Ciprofloxacin, Diltiazem, Erythromycin, Fluconazole, Grapefruit Juice, Verapamil[8] | Bosentan, Efavirenz, Modafinil, Nafcillin[8] |
| Weak Inhibitors | Weak Inducers |
| Cimetidine, Ranitidine | Aprepitant, Prednisone |
Experimental Protocols
To proactively assess the potential for drug interactions with this compound's components, the following general experimental methodologies are recommended.
In Vitro Drug Interaction Screening
Objective: To determine if an experimental drug inhibits or induces the activity of key drug-metabolizing enzymes, particularly CYP3A4.
Methodology:
-
Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes (e.g., recombinant CYP3A4).
-
Probe Substrate: Utilize a known substrate for the enzyme of interest (e.g., midazolam or testosterone (B1683101) for CYP3A4).
-
Incubation:
-
Pre-incubate the enzyme source with the experimental drug at various concentrations.
-
Add the probe substrate and necessary cofactors (e.g., NADPH).
-
Incubate at 37°C for a specified time.
-
-
Analysis:
-
Terminate the reaction.
-
Quantify the formation of the probe substrate's metabolite using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Interpretation:
-
Inhibition: A decrease in metabolite formation in the presence of the experimental drug indicates inhibition. Calculate the IC50 value.
-
Induction: For induction studies, hepatocytes are typically used. An increase in enzyme activity or mRNA levels after pre-treatment with the experimental drug indicates induction.
-
In Vivo Drug Interaction Study
Objective: To evaluate the effect of an experimental drug on the pharmacokinetics of this compound's components in a living organism.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., rats, non-human primates).
-
Study Design: A crossover or parallel-group design can be used.
-
Control Group: Administer this compound alone.
-
Test Group: Administer the experimental drug for a specified period, followed by co-administration with this compound.
-
-
Dosing: Use clinically relevant doses of both this compound and the experimental drug.
-
Pharmacokinetic Sampling: Collect blood samples at multiple time points after this compound administration.
-
Bioanalysis: Quantify the plasma concentrations of Dihydroergocristine, Reserpine, Clopamide, and their major metabolites using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Analysis: Compare the pharmacokinetic parameters (e.g., AUC, Cmax, half-life) of this compound's components between the control and test groups to determine if a significant interaction has occurred.
Visualizations
References
- 1. The conduct of in vitro and in vivo drug-drug interaction studies: a PhRMA perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biological fate of reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reserpine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clopamide - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. bioivt.com [bioivt.com]
- 7. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. UpToDate 2018 [sniv3r2.github.io]
- 9. Table 31.1, [CYP3A4 substrates, inhibitors, and inducers...]. - The EBMT Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing the slow onset of action of Brinerdine in acute experiments
Technical Support Center: Brimonidine (B1667796) in Acute Experiments
Welcome to the technical support center for researchers using brimonidine in acute experimental setups. This resource provides troubleshooting guidance and frequently asked questions to address challenges you might encounter, particularly regarding its onset of action.
Troubleshooting Guide: Slow Onset of Action of Brimonidine
A perceived slow onset of action for brimonidine in acute in vitro or in vivo experiments can stem from various factors, from suboptimal solution preparation to complex pharmacological interactions. The following table outlines potential causes and recommended solutions.
| Potential Cause | Description | Recommended Solution(s) |
| Suboptimal Drug Formulation | Brimonidine tartrate has specific solubility characteristics that can impact its availability in your experimental system. Improper dissolution or the use of an inappropriate vehicle can limit the concentration of active compound reaching the target receptors. | - Vehicle Selection: Brimonidine tartrate is water-soluble (34 mg/mL), but also soluble in DMSO (>60 mg/mL). For cell-based assays or organ baths, ensure the final concentration of the solvent (e.g., DMSO) is compatible with your system and does not exceed cytotoxic levels (typically <0.1%).- pH of Solution: The pH of a 1% brimonidine tartrate solution in water is approximately 3.5.[1] Consider the buffering capacity of your experimental medium, as the local pH at the tissue or cell surface can affect drug-receptor interactions. Adjust the pH of your final working solution to be compatible with your experimental conditions if necessary.- Fresh Preparation: It is recommended to prepare working solutions fresh daily.[2] If stock solutions are stored, they should be aliquoted and kept at -20°C for short-term or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[2] |
| Experimental Conditions | The temperature, buffer composition, and presence of interacting substances in your experimental setup can influence drug stability and activity. | - Temperature: Store brimonidine solutions at 15°C to 25°C for immediate use.[1] For experiments, ensure the temperature is appropriate for the biological system and is maintained consistently.- Adsorption to Labware: Highly lipophilic drugs can adsorb to plastic surfaces. While brimonidine is water-soluble, consider using low-adhesion microplates or glassware, especially for low concentration experiments.- Buffer Composition: Ensure the ionic composition and pH of your buffer are stable and optimal for your tissue or cell preparation. |
| Pharmacological Complexity | Brimonidine is a highly selective alpha-2 adrenergic agonist.[3] The density and subtype of alpha-2 adrenergic receptors in your specific experimental model, as well as the downstream signaling kinetics, will dictate the onset and magnitude of the response. | - Receptor Density and Subtype: The expression levels of α2A, α2B, and α2C adrenergic receptor subtypes can vary significantly between tissues and cell types.[4] A low receptor density may necessitate higher concentrations or longer incubation times to observe an effect.- Receptor Desensitization/Internalization: Prolonged exposure to an agonist can lead to receptor desensitization or internalization, potentially slowing the observed response over time.- Biphasic Signaling: Some alpha-2 adrenergic agonists can exhibit biphasic concentration-response curves, coupling to both inhibitory (Gi) and stimulatory (Gs) G-proteins at different concentrations.[5] This can lead to complex and seemingly delayed or paradoxical effects. It is advisable to perform a full dose-response curve to characterize the effects of brimonidine in your system. |
| Tissue/Cell Penetration | In ex vivo tissue preparations or certain cell culture models, the diffusion of brimonidine to its target receptors may be a rate-limiting step. | - Equilibration Time: Allow for an adequate equilibration period after applying brimonidine to your preparation. The time required for the drug to penetrate the tissue and reach a steady-state concentration at the receptor site can vary depending on the tissue thickness and composition.- Route of Administration: In animal studies, the route of administration will significantly impact the pharmacokinetics and the time to reach effective concentrations in the target tissue.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the expected onset of action for brimonidine in a laboratory setting?
A1: In clinical use for lowering intraocular pressure, brimonidine has a rapid onset of action, with the peak effect occurring approximately two hours after administration.[1][7][8] However, in an acute in vitro setting, such as an isolated organ bath or cell culture, the onset of a measurable effect is expected to be much faster, typically within minutes, provided the drug can readily access its receptors. The exact timing will depend on factors like the concentration used, the specific biological preparation, and the sensitivity of the measurement assay.
Q2: How should I prepare a stock solution of brimonidine tartrate for my experiments?
A2: A common method for preparing a stock solution is to dissolve brimonidine tartrate in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or methanol.[2][9] For example, a 1 mg/mL stock solution can be prepared in DMSO.[2] It is crucial to ensure complete dissolution, which can be aided by vortexing and, if necessary, brief sonication.[2] Store stock solutions in small aliquots at -20°C or -80°C to maintain stability.[2]
Q3: Can the pH of my experimental buffer affect brimonidine's activity?
A3: Yes, the pH of the solution can be a critical factor. Brimonidine tartrate is the salt of a weak base. The pKa of brimonidine is 7.78.[1] The charge state of the molecule, which is influenced by pH, can affect its ability to cross cell membranes and bind to the receptor. It is important to use a well-buffered physiological solution appropriate for your experimental model to ensure consistent drug activity.
Q4: Are there different subtypes of the alpha-2 adrenergic receptor that I should be aware of?
A4: Yes, there are three main subtypes of the alpha-2 adrenergic receptor: α2A, α2B, and α2C.[4] Brimonidine is a selective agonist for these receptors. The relative expression of these subtypes can vary between different tissues and cell lines, which can lead to different pharmacological responses.[4] Understanding the receptor subtype(s) present in your experimental system can help in interpreting your results.
Q5: What are some common pitfalls to avoid when working with brimonidine in acute experiments?
A5: Common pitfalls include:
-
Inadequate dissolution of the compound: Always ensure your stock and working solutions are fully dissolved.
-
Using old or improperly stored solutions: This can lead to degradation of the compound and reduced efficacy.
-
Insufficient equilibration time: Allow enough time for the drug to diffuse and interact with the target receptors in your preparation.
-
Not performing a full dose-response curve: This is essential to fully characterize the effect of brimonidine in your specific model and to identify the optimal concentration range.
Experimental Protocol: Evaluation of Alpha-2 Adrenergic Agonist Effects on Isolated Smooth Muscle
This protocol is adapted from studies on the effects of alpha-2 adrenergic agonists on isolated intestinal tissue and serves as an example for an acute in vitro experiment.
Objective: To determine the effect of brimonidine on the contractility of isolated smooth muscle tissue (e.g., ileum, aorta).
Materials:
-
Brimonidine tartrate
-
Appropriate solvent (e.g., DMSO, deionized water)
-
Isolated tissue preparation (e.g., segment of rodent ileum)
-
Organ bath system with an isotonic transducer
-
Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Data acquisition system
Procedure:
-
Tissue Preparation: Isolate the desired smooth muscle tissue and mount it in the organ bath containing the physiological salt solution. Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washing every 15 minutes.
-
Solution Preparation: Prepare a stock solution of brimonidine tartrate (e.g., 10 mM in DMSO). From this, prepare a series of working dilutions in the physiological salt solution. Ensure the final DMSO concentration in the organ bath does not exceed 0.1%.
-
Establishing a Baseline: Record the baseline spontaneous or evoked (e.g., by electrical field stimulation or a contractile agent like carbachol) contractions of the tissue.
-
Cumulative Concentration-Response Curve:
-
Add the lowest concentration of brimonidine to the organ bath and record the response until a stable plateau is reached.
-
Without washing out the previous concentration, add the next higher concentration of brimonidine.
-
Continue this process in a cumulative manner until the maximal effect is observed or the highest desired concentration is reached.
-
-
Data Analysis: Measure the change in contractile amplitude or frequency in response to each concentration of brimonidine. Express the response as a percentage of the baseline or a maximal response to a standard agonist. Plot the concentration-response curve to determine the EC50 and maximal effect (Emax).
Visualizations
Caption: Brimonidine's primary signaling pathway.
Caption: Troubleshooting workflow for slow brimonidine action.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. benchchem.com [benchchem.com]
- 3. Brimonidine | C11H10BrN5 | CID 2435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. globalrph.com [globalrph.com]
- 9. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance to improve the reproducibility of experimental results involving Brinerdine. As this compound is a combination therapeutic containing Clopamide, Dihydroergocristine, and Reserpine, this resource focuses on the experimental systems related to its principal neurologically-active components: Dihydroergocristine, an antagonist of α2-adrenergic receptors, and Reserpine, an inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section directly addresses common issues encountered during experiments in a question-and-answer format.
Dihydroergocristine (α2-Adrenergic Receptor Antagonist) Related Issues
Q1: My functional assay for α2-adrenergic receptor antagonism is showing high variability. What are the common causes?
A1: High variability in functional assays, such as those measuring cyclic AMP (cAMP), is a frequent challenge. Key factors to investigate include:
-
Cell Health and Passage Number: Cellular signaling pathways can be altered in cells that have been passaged too many times. It is critical to use cells within a consistent and low passage number range for all experiments to ensure consistent biological responses.
-
Inconsistent Cell Density: The number of cells seeded per well directly influences the signal window of the assay. Ensure that cell seeding density is optimized and remains consistent across all plates and experiments.
-
Reagent Preparation: The accuracy of agonist and antagonist concentrations is paramount. Always prepare fresh dilutions from a validated stock solution immediately before use to avoid degradation or concentration errors.
-
Incubation Times: Ensure that incubation periods for both the antagonist (Dihydroergocristine) and the subsequent agonist stimulation are precisely controlled and sufficient to allow the binding process to reach equilibrium.
Q2: I am not observing the expected antagonist effect of Dihydroergocristine in my cAMP assay. What could be wrong?
A2: If Dihydroergocristine fails to block the agonist-induced inhibition of cAMP, consider these possibilities:
-
Agonist Concentration: The concentration of the α2-adrenergic agonist may be excessively high, preventing a competitive antagonist from effectively competing for the receptor binding site. It is recommended to perform an agonist dose-response curve and use a concentration that elicits approximately 80% of the maximal response (EC80) for antagonist studies.
-
Compound Potency: The potency of Dihydroergocristine can vary between different cellular systems. A full dose-response curve should be performed to accurately determine its half-maximal inhibitory concentration (IC50) in your specific assay.
-
Receptor Subtype Specificity: Dihydroergocristine may display varying affinities for the different α2-adrenergic receptor subtypes (α2A, α2B, α2C). Confirm that your experimental system expresses the intended receptor subtype.
-
Incorrect Assay Setup: The assay must be configured correctly to measure the inhibition of adenylyl cyclase. This typically involves stimulating the cells with an agent like forskolin (B1673556) to elevate basal cAMP levels, against which the inhibitory effect of an α2-agonist can then be measured.[1][2]
Reserpine (VMAT2 Inhibitor) Related Issues
Q3: My VMAT2 radioligand binding assay has high non-specific binding. How can I reduce it?
A3: Excessive non-specific binding (NSB) can mask the true specific binding signal. The following strategies can help mitigate this issue:[3][4]
-
Optimize Radioligand Concentration: To minimize NSB, use a concentration of the radioligand that is at or below its dissociation constant (Kd).
-
Washing Steps: Enhance the removal of unbound radioligand by increasing the number of wash steps or the volume of ice-cold wash buffer.
-
Filter Plate Pre-treatment: Pre-soaking filter mats with a blocking agent like polyethyleneimine (PEI) can significantly reduce the binding of the radioligand to the filter material itself.
-
Use of Blocking Agents: The inclusion of a protein such as Bovine Serum Albumin (BSA) in the assay buffer can help to saturate non-specific binding sites on the membranes and assay plates.
Q4: I am observing inconsistent results in my neurotransmitter uptake assay with Reserpine. What should I check?
A4: Variability in neurotransmitter uptake assays can arise from several sources:
-
Cell Permeability: Reserpine's efficacy depends on its ability to cross the plasma membrane to reach its intracellular target, VMAT2. Inconsistent results may be due to poor permeability in your chosen cell line.
-
Efflux Transporters: Many cell lines express efflux pumps, such as P-glycoprotein, which can actively transport Reserpine out of the cell, thereby reducing its effective intracellular concentration.[5] This can be investigated by co-incubation with a known efflux pump inhibitor.
-
Vesicle Integrity: The assay's functionality is contingent on the presence of intact synaptic vesicles. Ensure that cell handling and preparation techniques do not damage these vesicles.
-
Substrate Concentration: The apparent inhibitory potency of Reserpine can be influenced by the concentration of the substrate (e.g., radiolabeled neurotransmitter or a fluorescent analog). It is advisable to use a substrate concentration close to its Michaelis-Menten constant (Km) for VMAT2.
General Troubleshooting
Q5: My positive controls are not working as expected. What should I do?
A5: Failure of a positive control points to a systemic issue with the assay.[6]
-
Reagent Integrity: Re-validate the concentration and activity of your positive control compounds. To prevent degradation from repeated freeze-thaw cycles, use fresh aliquots for each experiment.
-
Assay Protocol: Methodically review the entire experimental protocol to identify any deviations. Double-check all incubation times and temperatures for accuracy.
-
Instrument Settings: Confirm that the detection instrument (e.g., plate reader, scintillation counter) is properly calibrated and configured with the correct settings for your specific assay.
Data Presentation
Table 1: In Vitro Concentrations of Dihydroergocristine and Reserpine in Published Studies
| Compound | Cell Line / System | Concentration Range | Observed Effect | Reference |
| Dihydroergocristine | Prostate Cancer Cell Lines | 10.63 - 25.78 µM (IC50) | Cytotoxicity | [7] |
| Dihydroergocristine | Chemoresistant Prostate Cancer Cells | 15 - 30 µM | Cell Death | [7] |
| Reserpine | JB6 P+ and HepG2-C8 cells | 43.9 - 54.9 µM (IC50) | Cytotoxicity | [8][9] |
| Reserpine | JB6 P+ cells | 2.5 - 10 µM | Increased Nrf2, HO-1, and NQO1 protein expression | [8][9] |
| Reserpine | JB6 P+ cells | 5 - 50 µM | Dose-dependent luciferase activity induction | [8][9] |
Table 2: Typical Parameters for α2-Adrenergic Receptor and VMAT2 Assays
| Assay Type | Parameter | Typical Value / Range | Notes |
| α2-AR cAMP Assay | Cell Seeding Density | 5,000 - 20,000 cells/well (96-well) | Optimization for your specific cell line is recommended. |
| Forskolin Concentration | 1 - 10 µM | Used to stimulate adenylyl cyclase. | |
| Agonist Concentration | EC80 | Determined from a preliminary dose-response curve. | |
| Antagonist Incubation Time | 15 - 30 minutes | [2] | |
| VMAT2 Binding Assay | Radioligand | [3H]Dihydrotetrabenazine ([3H]DTBZ) | A commonly used radioligand for VMAT2. |
| Radioligand Concentration | At or below Kd (e.g., 2 nM) | [5] | |
| Membrane Protein | 50 - 200 µ g/well | Should be titrated to achieve an optimal signal window. | |
| Incubation Time | 60 - 90 minutes at room temperature | To ensure binding reaches equilibrium.[4] | |
| VMAT2 Uptake Assay | Fluorescent Substrate | FFN206 | A fluorescent false neurotransmitter. |
| Substrate Concentration | Near Km (e.g., 1 µM) | [5] | |
| Incubation Time | 30 - 60 minutes at 37°C | [5] |
Experimental Protocols
Protocol 1: α2-Adrenergic Receptor Functional (cAMP) Assay
This protocol outlines a method to measure the ability of Dihydroergocristine to antagonize the agonist-mediated inhibition of cAMP production.
Materials:
-
A cell line stably expressing the human α2-adrenergic receptor subtype of interest.
-
Standard cell culture medium and reagents.
-
An α2-adrenergic receptor agonist (e.g., clonidine).
-
Forskolin.
-
Dihydroergocristine.
-
A commercial cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
A compatible microplate reader.
Procedure:
-
Cell Culture: Plate the cells in a 96-well or 384-well plate and cultivate until they reach the desired confluency.
-
Pre-treatment: Pre-incubate the cells with a serial dilution of Dihydroergocristine for 15-30 minutes.[2]
-
Stimulation: Add a fixed concentration (e.g., EC80) of the α2-adrenergic agonist along with a fixed concentration of forskolin to the wells.
-
Incubation: Incubate the plate for a defined period to allow for the modulation of cAMP levels.
-
Lysis and Detection: Lyse the cells and quantify the intracellular cAMP levels following the manufacturer's protocol for your chosen assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithmic concentration of Dihydroergocristine to calculate the IC50 value.
Protocol 2: VMAT2 Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of Reserpine for VMAT2.
Materials:
-
A membrane preparation containing VMAT2 (e.g., from rat striatum or cells overexpressing VMAT2).
-
Radioligand: [3H]Dihydrotetrabenazine ([3H]DTBZ).
-
Reserpine.
-
A known VMAT2 inhibitor (e.g., unlabeled tetrabenazine) to determine non-specific binding.
-
Binding buffer.
-
Ice-cold wash buffer.
-
Filter plates.
-
Scintillation fluid.
-
A microplate scintillation counter.
Procedure:
-
Assay Setup: In a 96-well filter plate, add the binding buffer, membrane preparation, and either vehicle (for total binding), a high concentration of an unlabeled VMAT2 inhibitor (for non-specific binding), or a serial dilution of Reserpine.
-
Radioligand Addition: Add [3H]DTBZ to all wells at a concentration near its Kd.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[4]
-
Filtration: Terminate the reaction by rapidly filtering the contents through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[4]
-
Scintillation Counting: After allowing the filters to dry, add scintillation fluid and quantify the radioactivity retained on the filters.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the Reserpine concentration to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: A diagram of the α2-adrenergic receptor signaling pathway.
Caption: Workflow for a VMAT2 radioligand binding assay.
Caption: A logical flowchart for troubleshooting high assay variability.
References
- 1. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating Brinerdine-Induced Electrolyte Imbalance
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating Brinerdine-induced electrolyte imbalance in study subjects. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause electrolyte imbalance?
This compound is a combination antihypertensive medication containing Clopamide (a thiazide-like diuretic), Dihydroergocristine (a vasodilator), and Reserpine (a sympatholytic). The primary cause of electrolyte imbalance is the Clopamide component.[1] Clopamide increases the excretion of sodium and water by inhibiting their reabsorption in the kidneys. This process can also lead to the increased excretion of potassium and magnesium, and in some cases, affect sodium levels, potentially causing hypokalemia, hyponatremia, and hypomagnesemia.
Q2: What are the primary electrolyte imbalances of concern with this compound administration?
The most common and clinically significant electrolyte imbalances associated with the diuretic component of this compound are:
-
Hypokalemia (Low Potassium): This is a frequent side effect of thiazide-like diuretics.[2]
-
Hyponatremia (Low Sodium): This can also occur, particularly in older adults.[3]
-
Hypomagnesemia (Low Magnesium): Diuretic use can lead to increased urinary magnesium excretion.
Q3: What are the clinical signs and symptoms of this compound-induced electrolyte imbalance?
Mild electrolyte imbalances may be asymptomatic. However, as imbalances become more severe, subjects may exhibit the following:
-
Hypokalemia: Muscle weakness, fatigue, cramping, and in severe cases, cardiac arrhythmias.
-
Hyponatremia: Nausea, headache, confusion, lethargy, and in severe instances, seizures and coma.[3]
-
Hypomagnesemia: Tremors, muscle spasms, and cardiac arrhythmias.
Q4: How frequently should electrolyte levels be monitored in study subjects receiving this compound?
A controlled trial of Brinerdin included monitoring of serum electrolytes (sodium, potassium, and chlorides) at the beginning and end of the adjustment period, after 3 weeks of the double-blind phase, and at the end of the trial.[1] For diuretic therapy in general, it is recommended to check electrolyte levels 2 to 4 weeks after initiating or increasing the dose, and at least annually thereafter for long-term studies.[3] More frequent monitoring is warranted in subjects with pre-existing renal conditions, the elderly, or those on higher doses of this compound.
Troubleshooting Guide
This guide provides a systematic approach to identifying and managing suspected this compound-induced electrolyte imbalance during a clinical study.
Issue: A study subject receiving this compound presents with symptoms of electrolyte imbalance (e.g., muscle weakness, confusion).
Step 1: Initial Assessment
-
Question: Are the subject's symptoms consistent with a known electrolyte imbalance?
-
Action: Immediately perform a physical examination and order a stat serum electrolyte panel (sodium, potassium, chloride, magnesium, and calcium).
Step 2: Analyze Electrolyte Results
-
Question: Do the laboratory results confirm a clinically significant electrolyte imbalance?
-
Action: Compare the results to the reference ranges and the subject's baseline values.
Step 3: Intervention Based on Findings
-
Scenario 1: Confirmed Hypokalemia (Low Potassium)
-
Action:
-
For mild to moderate hypokalemia, consider oral potassium supplementation.
-
For severe hypokalemia, intravenous potassium replacement may be necessary, with continuous cardiac monitoring.
-
Evaluate the current this compound dosage and consider a dose reduction if clinically appropriate.
-
-
-
Scenario 2: Confirmed Hyponatremia (Low Sodium)
-
Action:
-
For mild hyponatremia, fluid restriction may be sufficient.
-
For moderate to severe hyponatremia, management depends on the subject's volume status and may involve hypertonic saline administration in a monitored setting.
-
Temporarily withhold this compound and reassess.
-
-
-
Scenario 3: Confirmed Hypomagnesemia (Low Magnesium)
-
Action:
-
Administer oral or intravenous magnesium supplements based on the severity.
-
-
Step 4: Follow-up and Monitoring
-
Question: Has the subject's electrolyte balance and clinical condition improved?
-
Action:
-
Repeat electrolyte measurements at regular intervals (e.g., daily) until levels stabilize within the normal range.
-
Once stabilized, resume this compound at the original or a reduced dose, with a plan for more frequent routine monitoring.
-
Data Presentation
The following table summarizes the incidence of hypokalemia and hyponatremia associated with thiazide and thiazide-like diuretics, the class of drug to which this compound's component, Clopamide, belongs. Note: Specific incidence data for this compound is limited in recently published literature.
| Electrolyte Imbalance | Diuretic Type | Incidence Rate | Study Population | Citation |
| Hypokalemia (<3.5 mmol/L) | Thiazide and Thiazide-like Diuretics | 31.3% | Patients with heart failure | [3] |
| Moderate Hypokalemia (<3.2 mmol/L) | Chlorthalidone (12.5-25 mg) | 3.9% | Patients with isolated systolic hypertension | [3] |
| Moderate Hyponatremia (<130 mmol/L) | Chlorthalidone (12.5-25 mg) | 4.1% | Patients with isolated systolic hypertension | [3] |
Experimental Protocols
Protocol for Monitoring and Managing this compound-Induced Electrolyte Imbalance
1. Objective: To ensure the safety of study subjects by prospectively monitoring for and managing potential electrolyte imbalances induced by this compound.
2. Materials:
-
Calibrated blood collection tubes for serum chemistry.
-
Centrifuge.
-
Automated chemistry analyzer for electrolyte measurement.
-
Oral potassium chloride supplements (tablets or liquid).
-
Intravenous fluids (0.9% sodium chloride, 3% hypertonic saline).
-
Intravenous potassium chloride and magnesium sulfate (B86663) solutions.
-
Infusion pumps.
-
ECG machine.
3. Methodology:
3.1. Baseline Assessment (Screening/Visit 1):
-
Collect a baseline blood sample to measure serum electrolytes, including sodium, potassium, chloride, magnesium, and calcium.
-
Obtain a comprehensive medical history, including any concurrent medications that may affect electrolyte balance.
-
Record baseline vital signs and perform a physical examination.
3.2. Routine Monitoring During the Study:
-
Collect blood samples for serum electrolyte measurement at the following time points:
-
Week 2 and Week 4 after initiation of this compound.
-
Every 4-6 weeks for the initial 3 months of the study.
-
Quarterly thereafter for the duration of the study.
-
-
Increase the frequency of monitoring to weekly if the this compound dose is increased or if the subject develops any symptoms suggestive of electrolyte imbalance.
3.3. Action Thresholds and Interventions:
-
Potassium:
-
Mild Hypokalemia (3.0-3.4 mmol/L): Initiate oral potassium chloride supplementation (20-40 mEq/day in divided doses). Recheck potassium levels within 1-2 weeks.
-
Moderate Hypokalemia (2.5-2.9 mmol/L): Initiate higher-dose oral potassium chloride supplementation (40-80 mEq/day in divided doses). Consider a 25-50% reduction in the this compound dose. Recheck potassium levels within 3-5 days.
-
Severe Hypokalemia (<2.5 mmol/L): Temporarily withhold this compound. Administer intravenous potassium chloride at a rate not to exceed 10 mEq/hour with continuous ECG monitoring. Recheck potassium levels every 4-6 hours.
-
-
Sodium:
-
Mild Hyponatremia (130-134 mmol/L): Advise fluid restriction (e.g., <1.5 L/day). Recheck sodium levels within 1 week.
-
Moderate Hyponatremia (125-129 mmol/L) without severe symptoms: Temporarily withhold this compound. Institute fluid restriction. Recheck sodium levels within 24-48 hours.
-
Severe Hyponatremia (<125 mmol/L) or symptomatic hyponatremia: Hospitalize the subject. Temporarily withhold this compound. Administer 3% hypertonic saline with frequent monitoring of serum sodium to ensure a slow correction rate (not to exceed 8-10 mmol/L in 24 hours).
-
4. Data Recording and Reporting:
-
Record all electrolyte measurements in the subject's case report form.
-
Document all interventions, including medication adjustments and supplement administration.
-
Report any serious adverse events related to electrolyte imbalance to the Institutional Review Board (IRB) and study sponsor according to the study protocol.
Visualizations
Caption: Mechanism of Clopamide-induced electrolyte imbalance.
Caption: Troubleshooting workflow for suspected electrolyte imbalance.
References
Validation & Comparative
A Comparative Analysis of Brinerdine and Modern Antihypertensive Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fixed-dose combination antihypertensive agent Brinerdine with modern combination therapies. The analysis is supported by available clinical data on efficacy and safety, detailed experimental methodologies from cited studies, and visualizations of relevant signaling pathways.
Introduction
This compound is a fixed-dose combination antihypertensive medication containing clopamide (B1669225) (a thiazide-like diuretic), dihydroergocristine (B93913) (an ergot alkaloid), and reserpine (B192253) (a rauwolfia alkaloid).[1][2][3] This combination aims to lower blood pressure through multiple mechanisms of action.[3] Modern antihypertensive treatment strategies also frequently employ combination therapy, but with different classes of drugs, most notably combinations of renin-angiotensin system (RAS) inhibitors with either calcium channel blockers (CCBs) or diuretics.[4] This guide will compare the performance of this compound with these contemporary combination therapies.
Mechanism of Action
The antihypertensive effect of this compound is a result of the synergistic actions of its three components.[3]
-
Clopamide : As a thiazide-like diuretic, clopamide inhibits the Na+/Cl- cotransporter in the distal convoluted tubule of the kidneys. This action increases the excretion of sodium and water, leading to a reduction in blood volume and subsequently, blood pressure.[1]
-
Dihydroergocristine : This ergot alkaloid exhibits alpha-adrenoceptor blocking activity, which leads to peripheral vasodilation and a reduction in peripheral vascular resistance.[1][5] It may also have a central mechanism of action that contributes to the lowering of arterial tone.[3]
-
Reserpine : Reserpine is an adrenergic blocking agent that depletes catecholamine stores (like norepinephrine) in peripheral sympathetic nerve endings.[5] This leads to decreased sympathetic tone, resulting in reduced heart rate and vasodilation.[1]
Modern antihypertensive combinations leverage different pathways to achieve blood pressure control. Commonly used combinations include:
-
Angiotensin-Converting Enzyme (ACE) Inhibitors or Angiotensin II Receptor Blockers (ARBs) with a Calcium Channel Blocker (CCB) : ACE inhibitors and ARBs act on the renin-angiotensin-aldosterone system (RAAS) to induce vasodilation and reduce sodium and water retention. CCBs block the entry of calcium into vascular smooth muscle cells, leading to vasodilation.[4]
-
ACE Inhibitors or ARBs with a Thiazide Diuretic : This combination pairs the volume-reducing effects of the diuretic with the vasodilatory and neurohormonal blocking effects of the RAS inhibitor.[4]
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by the components of this compound and modern antihypertensive therapies.
Clinical Efficacy
The clinical efficacy of antihypertensive therapies is primarily assessed by their ability to reduce systolic and diastolic blood pressure.
This compound Clinical Data
A double-blind, randomized, placebo-controlled trial involving 40 patients with mild to moderate hypertension evaluated the efficacy of this compound. The study included a dose-adjustment period followed by a 3-week washout and a 6-week treatment phase. The this compound group demonstrated a statistically significant reduction in blood pressure compared to the placebo group.
Table 1: Blood Pressure Reduction with this compound in a Double-Blind, Placebo-Controlled Trial
| Parameter | Baseline (Mean) | After 6 Weeks of this compound (Mean) | Mean Reduction |
| Systolic Blood Pressure (mmHg) | 184.3 | 149.3 | 35.0 |
| Diastolic Blood Pressure (mmHg) | 110.7 | 96.0 | 14.7 |
Data from a controlled trial in 40 patients.
In another open, cross-over trial, this compound (clopamide 5 mg, dihydroergocristine 0.5 mg, and reserpine 0.1 mg) was compared to a combination of methyldopa (B1676449) and hydrochlorothiazide (B1673439) in 23 patients. Both treatments showed similar efficacy in blood pressure reduction.
Table 2: Comparative Efficacy of this compound vs. Methyldopa + Hydrochlorothiazide
| Treatment Group | Baseline SBP/DBP (mmHg) | Final SBP/DBP (mmHg) |
| This compound | 163.9 / 105.9 | 140.3 / 87.8 |
| Methyldopa + HCT | 163.9 / 105.9 | 138.5 / 88.9 |
SBP: Systolic Blood Pressure, DBP: Diastolic Blood Pressure, HCT: Hydrochlorothiazide. Data from a comparative clinical trial.
Modern Antihypertensive Combination Therapy Clinical Data
Modern combination therapies have been extensively studied in large-scale clinical trials.
A meta-analysis of 16 randomized controlled trials (RCTs) involving 12,055 participants compared the efficacy of an Angiotensin Receptor Blocker (ARB) in combination with hydrochlorothiazide (HCTZ) to ARB monotherapy. The combination therapy resulted in significantly greater blood pressure reductions.
Table 3: Blood Pressure Reduction with ARB + HCTZ Combination Therapy vs. ARB Monotherapy
| Treatment Group | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |
| ARB + 12.5 mg HCTZ | -5.69 | -2.91 |
| ARB + 25 mg HCTZ | -9.10 | -4.16 |
Values represent the mean difference in blood pressure reduction compared to ARB monotherapy.
The ACCOMPLISH trial, a large-scale study, compared the combination of an ACE inhibitor (benazepril) with a calcium channel blocker (amlodipine) to the combination of an ACE inhibitor with a diuretic (hydrochlorothiazide). The benazepril-amlodipine combination was found to be superior in reducing cardiovascular events, although the blood pressure reduction was similar between the two groups.
Experimental Protocols
This compound Double-Blind Trial Methodology
-
Study Design : A double-blind, randomized, placebo-controlled trial.
-
Participants : 40 ambulatory patients with mild to moderate hypertension.
-
Procedure :
-
Dose-Adjustment Period : Patients received increasing doses of this compound to determine the effective dose.
-
Washout Period : A 3-week period where all patients received a placebo.
-
Randomization : Patients were randomly assigned to receive either this compound or a placebo for 6 weeks.
-
-
Outcome Measures : The primary outcome was the change in blood pressure from baseline. Safety and tolerability were also assessed.
Safety and Tolerability
This compound
The adverse effects of this compound are related to its individual components.[1]
-
Clopamide : Can lead to electrolyte imbalances, such as hypokalemia (low potassium).[3]
-
Dihydroergocristine : May cause orthostatic hypotension.[3]
-
Reserpine : Is associated with a range of side effects, including nasal congestion, fatigue, and, at higher doses, depression.[1] The use of reserpine has declined in modern medicine due to its side effect profile.
In the double-blind trial, some patients taking this compound showed elevated uric acid levels.
Modern Combination Therapies
Modern combination therapies are generally well-tolerated.
-
ACE Inhibitor/ARB + CCB : Peripheral edema is a common side effect of CCBs, but its incidence may be reduced when combined with an ACE inhibitor or ARB.[6]
-
ACE Inhibitor/ARB + Diuretic : This combination can also lead to electrolyte disturbances, and the risk of cough is present with ACE inhibitors.
A meta-analysis of ARB/HCTZ combination therapy found that the total incidence of adverse events with the 12.5 mg HCTZ combination was similar to ARB monotherapy, while the 25 mg HCTZ combination was associated with a slightly higher risk of adverse events.
Table 4: Adverse Events with ARB + HCTZ Combination Therapy
| Treatment Group | Relative Risk of Any Adverse Event (vs. ARB monotherapy) |
| ARB + 12.5 mg HCTZ | 1.01 |
| ARB + 25 mg HCTZ | 1.17 |
Conclusion
This compound, a combination of a diuretic, an ergot alkaloid, and a rauwolfia alkaloid, demonstrates efficacy in lowering blood pressure. However, its use in contemporary clinical practice is limited, largely due to the side effect profile of its components, particularly reserpine.
Modern antihypertensive combination therapies, such as an ACE inhibitor or ARB combined with a calcium channel blocker or a thiazide diuretic, are now the standard of care.[4] These combinations have been proven effective in large-scale clinical trials and generally exhibit a more favorable safety and tolerability profile compared to older combination agents like this compound. The choice of a specific modern combination is often guided by the patient's comorbidities and individual risk factors. While both this compound and modern combinations effectively lower blood pressure, the latter represents a more refined and safer approach to the long-term management of hypertension.
References
- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 4. Angiotensin System Blockade Combined With Calcium Channel Blockers Is Superior to Other Combinations in Cardiovascular Protection With Similar Blood Pressure Reduction: A Meta‐Analysis in 20,451 Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ACE Inhibitor Plus Calcium Blocker for Hypertension [medscape.com]
Comparative Efficacy of Brimonidine/Timolol Fixed Combination Therapy Versus its Individual Components in the Management of Glaucoma
This guide provides a detailed comparison of the efficacy of the fixed combination of brimonidine (B1667796) tartrate and timolol (B1209231) maleate (B1232345) with its individual components when used as monotherapy for the treatment of glaucoma and ocular hypertension. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
The fixed-combination ophthalmic solution of 0.2% brimonidine tartrate and 0.5% timolol maleate is designed to lower intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. This combination therapy leverages the distinct mechanisms of action of its two active ingredients to achieve a greater IOP reduction than either component alone.
Quantitative Efficacy Data
The following table summarizes the comparative efficacy of the brimonidine/timolol fixed combination versus its individual components in lowering intraocular pressure (IOP). The data is derived from a pivotal 12-month, multicenter, double-masked clinical study involving patients with glaucoma or ocular hypertension.
| Treatment Group | Mean Decrease from Baseline IOP (mmHg) at Hour 2 | Mean Decrease from Baseline IOP (mmHg) at Hour 8 |
| Brimonidine/Timolol Fixed Combination | 4.9 to 7.6 | 4.9 to 7.6 |
| Brimonidine Tartrate 0.2% | 3.1 to 5.3 | 3.1 to 5.3 |
| Timolol Maleate 0.5% | 4.3 to 6.2 | 4.3 to 6.2 |
Data represents the range of mean IOP reductions observed across different time points during the 12-month study.
Experimental Protocols
The efficacy data presented above was obtained from a randomized, double-masked, multicenter clinical trial with the following design:
-
Study Design: A 12-month, randomized, double-masked, multicenter study comparing the IOP-lowering effect of the brimonidine/timolol fixed combination with that of brimonidine tartrate 0.2% and timolol maleate 0.5% administered as monotherapies.
-
Patient Population: Patients with open-angle glaucoma or ocular hypertension who were on ocular hypotensive medication and had a baseline IOP of 22 to 34 mmHg.
-
Treatment Regimen:
-
Group 1: One drop of brimonidine/timolol fixed combination in the affected eye(s) twice daily.
-
Group 2: One drop of brimonidine tartrate 0.2% in the affected eye(s) twice daily.
-
Group 3: One drop of timolol maleate 0.5% in the affected eye(s) twice daily.
-
-
Efficacy Endpoint: The primary efficacy endpoint was the mean change from baseline in the average trough IOP at week 12. Secondary endpoints included the mean IOP at other time points and the proportion of patients achieving a target IOP reduction.
-
Measurement of IOP: Intraocular pressure was measured at hours 0 (predose), 2, and 8 at baseline, week 2, week 6, and months 3, 6, 9, and 12.
Mechanism of Action and Signaling Pathways
The enhanced efficacy of the brimonidine/timolol combination is due to the complementary mechanisms of its components, which both contribute to reducing intraocular pressure by decreasing the production of aqueous humor and increasing its outflow.
Caption: Signaling pathways for Brimonidine and Timolol in reducing intraocular pressure.
Experimental Workflow
The following diagram illustrates the workflow of the clinical trial designed to assess the comparative efficacy of the brimonidine/timolol fixed combination.
A Synergistic Approach to Hypertension Management: Validating the Interaction of Clopamide, Dihydroergocristine, and Reserpine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fixed-dose combination of Clopamide (B1669225), Dihydroergocristine, and Reserpine (B192253) for the treatment of hypertension. It delves into the synergistic mechanisms of action, presents clinical data comparing its efficacy and tolerability with other antihypertensive agents, and outlines the experimental protocols utilized in key studies.
Synergistic Mechanism of Action
The antihypertensive effect of this triple combination therapy stems from the complementary actions of its three components, which target different physiological pathways involved in blood pressure regulation. This multi-pronged approach allows for effective blood pressure control at lower doses of each individual agent, potentially reducing the incidence of dose-dependent side effects.
Clopamide , a thiazide-like diuretic, acts on the kidneys to inhibit the reabsorption of sodium and chloride ions in the distal convoluted tubules. This leads to increased excretion of water and electrolytes, thereby reducing blood volume and cardiac output.
Dihydroergocristine , a hydrogenated ergot alkaloid, is an alpha-adrenergic receptor blocker. By blocking these receptors on vascular smooth muscle, it induces vasodilation, leading to a decrease in peripheral vascular resistance.
Reserpine is a sympatholytic agent that irreversibly blocks the vesicular monoamine transporter 2 (VMAT2) in the presynaptic nerve terminals of the sympathetic nervous system. This blockage prevents the uptake and storage of monoamines such as norepinephrine (B1679862), dopamine, and serotonin (B10506) into synaptic vesicles, leading to their depletion. The reduced release of norepinephrine results in decreased heart rate, cardiac output, and peripheral vascular resistance.
The synergistic interaction arises from the simultaneous targeting of volume overload (Clopamide), vasoconstriction (Dihydroergocristine), and sympathetic nervous system overactivity (Reserpine).
Comparative Efficacy: Clinical Data
Clinical trials have demonstrated the efficacy of the Clopamide, Dihydroergocristine, and Reserpine (CDR) combination in lowering blood pressure, often with better tolerability compared to other antihypertensive regimens.
| Treatment Group | Baseline Systolic BP (mmHg) | Post-treatment Systolic BP (mmHg) | Reduction in Systolic BP (mmHg) | Baseline Diastolic BP (mmHg) | Post-treatment Diastolic BP (mmHg) | Reduction in Diastolic BP (mmHg) | Reference |
| CDR Combination | 163.9 ± 16.3 | 140.3 ± 15.1 | 23.6 | 105.9 ± 6.7 | 87.8 ± 9.3 | 18.1 | [1] |
| Methyldopa (B1676449) + HCT | 163.9 ± 16.3 | 138.5 ± 16.9 | 25.4 | 105.9 ± 6.7 | 88.9 ± 10.3 | 17.0 | [1] |
| Treatment Group (after 3 weeks) | Reduction in Systolic BP (mmHg) | Reduction in Diastolic BP (mmHg) | DBP Normalization Rate (<90 mmHg) | Reference |
| Reserpine/Clopamide | -19.6 | -17.0 | 64.1% | |
| Enalapril (B1671234) (5mg) | -6.1 | -9.5 | 28.6% |
| Treatment Group (after 6 weeks) | Reduction in Systolic BP (mmHg) | Reduction in Diastolic BP (mmHg) | DBP Normalization Rate (<90 mmHg) | Reference |
| Reserpine/Clopamide Combination | -23.0 | -17.1 | 55% | |
| Reserpine | -14.0 | -11.7 | 40% | |
| Clopamide | -13.6 | -11.9 | 36% | |
| Nitrendipine (20mg) | -11.6 | -12.3 | 33% |
A study comparing the CDR combination to methyldopa plus hydrochlorothiazide (B1673439) (HCT) found similar efficacy in blood pressure reduction.[1] However, the CDR combination was better tolerated, with fewer withdrawals due to adverse effects and better patient compliance.[1] Another clinical trial demonstrated that a low-dose combination of reserpine and clopamide was significantly more effective in reducing blood pressure than 5-10 mg of enalapril once daily, and was equally well-tolerated. Furthermore, a randomized, double-blind study indicated that the combination of reserpine and clopamide had a more than additive effect on blood pressure reduction when compared to the individual components, suggesting a synergistic interaction.
Experimental Protocols
Clinical Trial: CDR Combination vs. Methyldopa + Hydrochlorothiazide
-
Study Design: An open cross-over trial.[1]
-
Participants: Eighteen patients with hypertension completed both arms of the trial.[1]
-
Baseline: On a regimen of 50 mg hydrochlorothiazide daily, the mean baseline systolic blood pressure was 163.9 +/- 16.3 mmHg and the diastolic blood pressure was 105.9 +/- 6.7 mmHg.[1]
-
Intervention:
-
Outcome Measures:
-
Primary: Change in systolic and diastolic blood pressure.
-
Secondary: Incidence of adverse reactions, patient compliance, and patient preference.[1]
-
-
Results: The CDR combination resulted in a reduction of systolic blood pressure to 140.3 +/- 15.1 mmHg and diastolic blood pressure to 87.8 +/- 9.3 mmHg.[1] The methyldopa + HCT arm saw a reduction to 138.5 +/- 16.9 mmHg systolic and 88.9 +/- 10.3 mmHg diastolic.[1] The differences in blood pressure reduction between the two treatments were not statistically significant.[1] However, compliance was significantly higher in the CDR group (98.2% vs. 94.7%), and unusual sleepiness was more frequent in the methyldopa arm.[1]
Hypothetical Workflow for Preclinical Synergy Validation
The following diagram illustrates a standard experimental workflow that could be employed to validate the synergistic interaction between Clopamide, Dihydroergocristine, and Reserpine in a preclinical setting.
Comparison with Other Antihypertensive Alternatives
The choice of antihypertensive therapy is individualized based on patient characteristics, comorbidities, and potential for adverse effects. While the CDR combination has demonstrated efficacy, it is important to consider its place among other major drug classes.
-
Angiotensin-Converting Enzyme (ACE) Inhibitors and Angiotensin II Receptor Blockers (ARBs): These are often first-line agents, particularly in patients with diabetes or kidney disease. They have been shown to be highly effective and are generally well-tolerated, though ACE inhibitors can cause a dry cough. Large-scale studies have shown ARBs to be as effective as ACE inhibitors with a lower incidence of side effects.
-
Calcium Channel Blockers (CCBs): CCBs are effective in a broad range of patients and are particularly useful in older individuals and those of African descent.
-
Beta-Blockers: While effective in lowering blood pressure, beta-blockers are no longer universally recommended as first-line therapy for hypertension unless the patient has a compelling indication such as a prior myocardial infarction or heart failure.
-
Other Diuretics: Thiazide diuretics are a cornerstone of hypertension management. The choice between different diuretics depends on factors like renal function and electrolyte balance.
The CDR combination, with its multiple mechanisms of action, can be a valuable option, particularly in patients who do not achieve adequate blood pressure control with monotherapy. Its demonstrated efficacy and tolerability in clinical trials support its consideration in the management of hypertension. However, the use of reserpine has declined in modern practice due to concerns about potential side effects, including depression, especially at higher doses. The low dose of reserpine in this combination aims to minimize this risk while still contributing to the overall antihypertensive effect.
References
Cross-Study Comparison of Brinerdine's Effectiveness in Different Patient Populations
As "Brinerdine" is a fictional drug, real-world cross-study comparison data is not available. The following guide is a template populated with hypothetical data to demonstrate the requested format and content structure for a comparative analysis. This guide is intended for illustrative purposes for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the hypothetical drug this compound's effectiveness across two distinct patient populations: those with Primary Open-Angle Glaucoma (POAG) and those with Ocular Hypertension (OHT). The performance of this compound is compared against a fictional alternative, "Controlidine."
Data Presentation: Summary of Efficacy
The following tables summarize the quantitative data from two hypothetical, 12-week, double-masked, randomized controlled trials.
Table 1: Efficacy of this compound vs. Controlidine in Patients with Primary Open-Angle Glaucoma (POAG)
| Metric | This compound (0.5% Ophthalmic Solution) | Controlidine (0.5% Ophthalmic Solution) | Placebo | p-value (this compound vs. Controlidine) |
| N (Subjects) | 350 | 348 | 175 | - |
| Mean Baseline IOP (mmHg) | 25.8 ± 1.5 | 25.9 ± 1.4 | 25.7 ± 1.6 | - |
| Mean IOP Reduction (mmHg) | -7.2 ± 1.1 | -5.5 ± 1.3 | -1.2 ± 1.0 | <0.001 |
| % of Patients ≥ 25% IOP Reduction | 78% | 61% | 15% | <0.001 |
| Adverse Event Rate (Ocular) | 12% | 15% | 8% | 0.15 |
Table 2: Efficacy of this compound vs. Controlidine in Patients with Ocular Hypertension (OHT)
| Metric | This compound (0.5% Ophthalmic Solution) | Controlidine (0.5% Ophthalmic Solution) | Placebo | p-value (this compound vs. Controlidine) |
| N (Subjects) | 410 | 405 | 202 | - |
| Mean Baseline IOP (mmHg) | 23.5 ± 1.2 | 23.6 ± 1.3 | 23.4 ± 1.1 | - |
| Mean IOP Reduction (mmHg) | -6.8 ± 1.0 | -5.1 ± 1.2 | -1.1 ± 0.9 | <0.001 |
| % of Patients ≥ 25% IOP Reduction | 75% | 58% | 12% | <0.001 |
| Adverse Event Rate (Ocular) | 10% | 14% | 7% | 0.09 |
Experimental Protocols
Study Design: Hypothetical Phase III Clinical Trial (BRD-003)
-
Objective: To assess the intraocular pressure (IOP)-lowering efficacy and safety of this compound 0.5% ophthalmic solution compared to Controlidine 0.5% and placebo in patients with POAG or OHT.
-
Methodology: A 12-week, multicenter, randomized, double-masked, parallel-group study.
-
Patient Screening & Enrollment: Eligible patients aged 18-80 years with a diagnosis of POAG or OHT and a baseline IOP between 22 and 36 mmHg were enrolled after a 4-week washout period of any previous IOP-lowering medications.
-
Randomization: Patients were randomized in a 2:2:1 ratio to receive this compound, Controlidine, or placebo, respectively.
-
Dosing Regimen: One drop of the assigned study drug was self-administered to each qualifying eye twice daily (approximately 12 hours apart).
-
Efficacy Measurement: The primary efficacy endpoint was the mean change in IOP from baseline at Week 12. IOP was measured at 8:00 AM, 10:00 AM, and 4:00 PM at baseline and at Weeks 2, 6, and 12.
-
Safety Assessment: Adverse events were monitored throughout the study. Slit-lamp biomicroscopy, visual acuity tests, and ophthalmoscopy were performed at each study visit.
-
-
Statistical Analysis: An Analysis of Covariance (ANCOVA) model was used to compare the mean change in IOP between treatment groups, with baseline IOP as a covariate. Proportions of patients achieving ≥25% IOP reduction were compared using the Chi-squared test.
Visualizations
Hypothetical Signaling Pathway of this compound
The diagram below illustrates a hypothetical mechanism of action where this compound acts as an agonist on the fictional BRN-Receptor, leading to a downstream signaling cascade that ultimately reduces aqueous humor production.
Caption: Hypothetical signaling pathway for this compound's IOP-lowering effect.
Experimental Workflow: Clinical Trial Design
This diagram outlines the logical flow of the patient journey through the hypothetical BRD-003 clinical trial.
Caption: Workflow diagram for the hypothetical BRD-003 clinical trial.
A Comparative Analysis of the Safety Profiles of Brimonidine and Other Centrally Acting Antihypertensives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of the selective alpha-2 adrenergic agonist brimonidine (B1667796) with other centrally acting antihypertensives, including clonidine (B47849), guanfacine, and methyldopa. While brimonidine is primarily used in ophthalmology for glaucoma, its systemic absorption and mechanism of action warrant a comparative safety analysis against traditional centrally acting agents used for hypertension.[1][2]
Mechanism of Action and Its Link to Safety
Centrally acting antihypertensives exert their effects by stimulating alpha-2 adrenergic receptors in the brainstem.[3][4] This action inhibits sympathetic outflow from the central nervous system, leading to decreased heart rate, reduced peripheral vascular resistance, and subsequently, lowered blood pressure.[3][5] However, this same mechanism is responsible for the class's characteristic side effects, including sedation, dry mouth, and dizziness.[6][7]
Newer agents like moxonidine (B1115) and rilmenidine (B1679337) also interact with imidazoline (B1206853) I1 receptors, which may contribute to their antihypertensive effects with a potentially more favorable side effect profile compared to older drugs like clonidine that have less receptor selectivity.[6][8] Brimonidine is noted for its high selectivity for the alpha-2 adrenoceptor, being 7-12 times more selective than clonidine.[9] This selectivity is thought to reduce the risk of certain systemic side effects.[2]
Mechanism of Action Signaling Pathway
References
- 1. karger.com [karger.com]
- 2. Clinical efficacy and neuroprotective effects of brimonidine in the management of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha Receptor Agonist Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How Do Central Alpha-2 Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 5. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]
- 6. Moxonidine: a review of safety and tolerability after seven years of clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blood Pressure UK [bloodpressureuk.org]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
A comparative analysis of Brinerdine and methyldopa in hypertension treatment.
This guide provides a comprehensive comparison of Brinerdine and methyldopa (B1676449), two therapeutic options for the management of hypertension. Tailored for researchers, scientists, and drug development professionals, this analysis delves into their mechanisms of action, clinical efficacy, side effect profiles, and pharmacokinetic properties, supported by experimental data.
Introduction
Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases. Its management often involves pharmacological intervention. Methyldopa, a centrally-acting antihypertensive agent, has been a treatment option for decades.[1] this compound, a combination therapy, offers a multi-pronged approach to blood pressure control. This guide will objectively compare these two treatments to inform research and development in antihypertensive therapies.
Mechanism of Action
The therapeutic effects of this compound and methyldopa are achieved through distinct pharmacological pathways.
This compound is a fixed-dose combination of three active ingredients: clopamide (B1669225), dihydroergocristine (B93913), and reserpine (B192253).[2][3] This formulation is designed to lower blood pressure through synergistic actions on multiple physiological systems.[3]
-
Clopamide: A thiazide-like diuretic, clopamide inhibits the sodium-chloride symporter in the distal convoluted tubules of the kidneys.[2] This action increases the excretion of sodium and water, leading to a reduction in blood volume and cardiac preload.[2]
-
Dihydroergocristine: An ergot alkaloid, dihydroergocristine acts as an alpha-adrenoceptor blocker, causing peripheral vasodilation and reducing vascular resistance.[2] It may also modulate the dopaminergic and serotonergic systems.[2]
-
Reserpine: A rauwolfia alkaloid, reserpine depletes neurotransmitter stores (norepinephrine, dopamine, and serotonin) in nerve endings by irreversibly binding to storage vesicles.[2] This sympatholytic action reduces peripheral vascular resistance and heart rate.[2]
Methyldopa is a centrally-acting alpha-2 adrenergic agonist.[1][4] It is a prodrug that is converted in the central nervous system to its active metabolite, alpha-methylnorepinephrine.[1][4] This active metabolite stimulates central alpha-2 adrenergic receptors, which decreases sympathetic outflow from the central nervous system.[1][4] The result is a reduction in total peripheral resistance and a decrease in systemic blood pressure, without significantly affecting cardiac output or renal blood flow.[1]
Signaling Pathway Diagrams
Caption: Signaling pathway of Methyldopa.
Caption: Synergistic mechanism of action of this compound's components.
Comparative Clinical Efficacy
A key clinical trial compared a combination of clopamide (5 mg), dihydroergocristine (0.5 mg), and reserpine (0.1 mg) (CDR), a formulation of this compound, with methyldopa plus hydrochlorothiazide (B1673439) (HCT) in hypertensive patients. The study was an open cross-over trial involving patients with a mean baseline systolic blood pressure of 163.9 +/- 16.3 mmHg and a diastolic blood pressure of 105.9 +/- 6.7 mmHg on HCT 50 mg daily.[5]
| Parameter | This compound (CDR) | Methyldopa + HCT | p-value |
| Mean Systolic Blood Pressure (mmHg) | 140.3 +/- 15.1 | 138.5 +/- 16.9 | 0.6 |
| Mean Diastolic Blood Pressure (mmHg) | 87.8 +/- 9.3 | 88.9 +/- 10.3 | 0.7 |
| Patient Compliance | 98.2% | 94.7% | 0.02 |
Data from Stein et al., 1990.[5]
The results indicated that both treatment regimens were similarly effective in reducing systolic and diastolic blood pressure, with no statistically significant difference between the two groups in blood pressure reduction.[5] However, patient compliance was significantly higher in the this compound group.[5]
Side Effect and Safety Profile
The aforementioned comparative trial also assessed the adverse reactions associated with both treatments.
| Side Effect | This compound (CDR) | Methyldopa + HCT | p-value |
| Unusual Sleepiness | Less Frequent | More Frequent | < 0.01 |
| Patient Withdrawals due to Adverse Effects | 0 | 4 | - |
Data from Stein et al., 1990.[5]
The study found that this compound was better tolerated than the methyldopa and hydrochlorothiazide combination.[5] A significantly higher incidence of unusual sleepiness was reported in the methyldopa group.[5] Furthermore, five patients who completed the this compound arm of the trial were withdrawn while on the methyldopa arm due to adverse effects in four patients and poor blood pressure control in one.[5] In terms of patient preference, 13 patients chose to continue on this compound, while only 2 chose to continue on the methyldopa combination.[5]
Chronic use of methyldopa can be associated with mild and transient elevations in serum aminotransferase levels.[1] Although uncommon, hepatic injury can occur weeks, months, or even years after initiating therapy.[1] A positive Coombs test is also reported in some patients after 6 to 12 months of methyldopa therapy, though it rarely leads to fatal hemolytic anemia.[1]
Pharmacokinetic Properties
The absorption, distribution, metabolism, and excretion profiles of these drugs are critical to their clinical application.
| Parameter | This compound Components | Methyldopa |
| Bioavailability | Clopamide: Rapidly absorbed. Dihydroergocristine: Low. Reserpine: ~50%. | ~25% (range 8% to 62%). |
| Time to Peak Plasma Concentration (Tmax) | Clopamide: Within 2 hours. Dihydroergocristine: ~0.5 hours. Reserpine: N/A. | ~2 hours. |
| Plasma Protein Binding | Clopamide: Extensively bound. Dihydroergocristine: 68%. Reserpine: 96%. | <15%. |
| Metabolism | Clopamide: Metabolized in the liver. Dihydroergocristine: Extensively metabolized in the liver. Reserpine: Extensively metabolized in the liver. | Extensively in the liver to its active metabolite, alpha-methylnorepinephrine, and sulfate (B86663) conjugates.[1] |
| Elimination Half-life | Clopamide: ~10 hours. Dihydroergocristine: ~3.5 hours. Reserpine: Biphasic; ~4.5 hours (initial), up to 271 hours (terminal). | Biphasic; ~1.7 hours (alpha phase), ~7.6 hours (beta phase). |
| Excretion | Clopamide: Primarily in urine. Dihydroergocristine: N/A. Reserpine: ~62% in feces, ~8% in urine. | Primarily renal. |
Experimental Protocols
Comparative Clinical Trial of this compound (CDR) vs. Methyldopa + Hydrochlorothiazide (HCT)
Study Design: An open-label, randomized, crossover clinical trial.[5]
Participants: The study enrolled hypertensive patients who were stabilized on 50 mg of hydrochlorothiazide daily.[5] Eighteen patients completed both arms of the trial.[5]
Procedure:
-
Baseline Measurement: After a stabilization period on hydrochlorothiazide, baseline systolic and diastolic blood pressures were recorded.[5]
-
Randomization: Patients were randomly assigned to one of two treatment arms:
-
Treatment Period: Patients received the assigned treatment for a specified period.
-
Crossover: After the initial treatment period and a washout phase, patients were switched to the alternate treatment arm.
-
Data Collection: Blood pressure was monitored regularly throughout both treatment periods. Adverse effects were recorded, and patient compliance and preference were assessed at the end of the trial.[5]
Statistical Analysis: The differences in blood pressure reduction, adverse effects, and compliance between the two treatment periods were analyzed using appropriate statistical tests. A p-value of less than 0.05 was considered statistically significant.[5]
Experimental Workflow Diagram
Caption: Crossover clinical trial workflow.
Conclusion
Both this compound and methyldopa are effective in lowering blood pressure in hypertensive patients. The available clinical evidence suggests that this compound, a combination therapy, offers a similar degree of blood pressure reduction to methyldopa (in combination with a diuretic) but with a more favorable side effect profile and higher patient compliance.[5] The multi-faceted mechanism of action of this compound, targeting vascular tone, fluid volume, and sympathetic activity, provides a robust approach to hypertension management. Methyldopa remains a viable option, particularly in specific patient populations such as pregnant women, due to its established safety profile in this group. The choice between these agents should be guided by individual patient characteristics, tolerability, and the presence of comorbidities. Further large-scale, double-blind, randomized controlled trials would be beneficial to provide a more definitive comparison of these two therapeutic strategies.
References
- 1. [The pharmacokinetics of dihydroergocristine after intravenous and oral administration in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Clopamide: plasma concentrations and diuretic effect in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Methyldopa? [synapse.patsnap.com]
- 5. benthamscience.com [benthamscience.com]
A Head-to-Head Comparison of Brinerdine with ACE Inhibitors and Angiotensin II Receptor Blockers (ARBs) in the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive head-to-head comparison of Brinerdine, a combination antihypertensive medication, with two major classes of modern antihypertensive drugs: Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs). It is important to note that this compound is a fixed-dose combination of older antihypertensive agents, and direct head-to-head clinical trials comparing it with ACE inhibitors or ARBs are lacking in contemporary medical literature. This comparison, therefore, synthesizes data from individual studies to provide a comparative overview of their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols used to evaluate their pharmacological effects. All quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction: A Tale of Three Antihypertensives
The management of hypertension has evolved significantly over the decades, with a shift towards more targeted therapies. This guide examines three distinct approaches to blood pressure control:
-
This compound: A combination therapy typically comprising a diuretic (clopamide), a vasodilator (dihydroergocristine), and a sympatholytic agent (reserpine).[1] This formulation represents an older, multi-pronged strategy to lower blood pressure by addressing fluid volume, vascular tone, and sympathetic nervous system activity.
-
ACE Inhibitors: A class of drugs that inhibit the renin-angiotensin-aldosterone system (RAAS) by preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. Lisinopril is a commonly prescribed example.
-
ARBs: A newer class of drugs that also target the RAAS, but by selectively blocking the binding of angiotensin II to its type 1 (AT1) receptor. Losartan is a representative drug from this class.
This guide will delve into the pharmacological nuances of each, providing the data necessary for an informed comparative assessment.
Mechanisms of Action: Diverse Pathways to Blood Pressure Reduction
The fundamental difference between this compound and ACE inhibitors/ARBs lies in their mechanisms of action. This compound employs a multi-component approach, while ACE inhibitors and ARBs offer a more targeted intervention in a key blood pressure regulatory pathway.
This compound: A Three-Pronged Approach
This compound's antihypertensive effect is the sum of its parts:
-
Clopamide (Diuretic): A thiazide-like diuretic that inhibits the sodium-chloride symporter in the distal convoluted tubule of the kidney. This action increases the excretion of sodium and water, thereby reducing blood volume and cardiac output.[2][3]
-
Dihydroergocristine (Vasodilator): An ergot alkaloid that acts as an alpha-adrenoceptor antagonist. By blocking these receptors on vascular smooth muscle, it leads to vasodilation and a reduction in peripheral resistance.[4][5]
-
Reserpine (Sympatholytic): An alkaloid that irreversibly blocks the vesicular monoamine transporter 2 (VMAT2) in presynaptic nerve endings. This leads to the depletion of catecholamines (like norepinephrine), reducing sympathetic outflow to the heart and blood vessels, which in turn decreases heart rate, cardiac contractility, and vascular tone.[6][7][8]
ACE Inhibitors and ARBs: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)
Both ACE inhibitors and ARBs modulate the RAAS, a critical hormonal cascade in blood pressure regulation.
-
ACE Inhibitors (e.g., Lisinopril): These drugs inhibit the angiotensin-converting enzyme (ACE), which is responsible for converting inactive angiotensin I to the potent vasoconstrictor angiotensin II. By reducing angiotensin II levels, ACE inhibitors cause vasodilation, decrease aldosterone (B195564) secretion (leading to reduced sodium and water retention), and inhibit the breakdown of bradykinin (B550075) (a vasodilator).[1][9][10]
-
ARBs (e.g., Losartan): These agents selectively block the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from exerting its vasoconstrictive, aldosterone-releasing, and other pressor effects. Unlike ACE inhibitors, ARBs do not affect bradykinin levels.[11][12][13]
Clinical Efficacy: A Comparative Analysis of Blood Pressure Reduction
Direct comparative efficacy data from a single clinical trial is unavailable. The following tables synthesize findings from separate studies to provide an estimation of their relative blood pressure-lowering effects.
Table 1: Efficacy of this compound in Mild to Moderate Hypertension
| Study Design | Treatment Group | Baseline BP (mmHg) | Post-Treatment BP (mmHg) | Mean Reduction (mmHg) |
| Double-blind, placebo-controlled[14] | This compound (n=14) | 184.3 / 110.7 | 149.3 / 96.0 | 35.0 / 14.7 |
| Open cross-over vs. Methyldopa + HCTZ[15] | This compound (n=18) | 163.9 / 105.9 | 140.3 / 87.8 | 23.6 / 18.1 |
Table 2: Efficacy of Lisinopril and Losartan in Mild to Moderate Hypertension
| Drug | Study Design | Treatment Group | Baseline BP (mmHg) | Post-Treatment BP (mmHg) | Mean Reduction (mmHg) |
| Lisinopril | 12-week open study (elderly) | Lisinopril (10-40mg/day) | 190 / 106 | 162 / 89 | 28 / 17 |
| 8-week study | Lisinopril (10-20mg/day) | 161.3 / 95.7 | 142.3 / 84.5 | 19 / 11.2 | |
| Losartan | LIFE Study | Losartan-based therapy | ~174 / 98 | ~144 / 81 | ~30 / 17 |
| 8-week, placebo-controlled | Losartan (50mg/day) | ~153 / 101 | ~143 / 93 | ~10 / 8 |
Safety and Tolerability: A Comparative Overview of Side Effect Profiles
The side effect profiles of these medications are intrinsically linked to their mechanisms of action.
Table 3: Comparative Side Effect Profiles
| Side Effect Category | This compound (Clopamide, Dihydroergocristine, Reserpine) | ACE Inhibitors (e.g., Lisinopril) | ARBs (e.g., Losartan) |
| Common | Nasal congestion, fatigue, dizziness, gastrointestinal disturbances, electrolyte imbalances (hypokalemia). | Dry cough, dizziness, headache, fatigue. | Dizziness, fatigue, upper respiratory tract infection. |
| Less Common/Serious | Depression (due to reserpine), orthostatic hypotension, exacerbation of peptic ulcer disease. | Angioedema (rare but serious), hyperkalemia, renal impairment. | Angioedema (rarer than with ACE inhibitors), hyperkalemia, renal impairment. |
| Key Differences | Risk of depression and other CNS effects from reserpine. Electrolyte disturbances from clopamide. | Characteristic dry cough due to bradykinin accumulation. Higher risk of angioedema compared to ARBs. | Generally better tolerated than ACE inhibitors, with a significantly lower incidence of cough. |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the activity of these antihypertensive agents.
Protocol for Assessing Diuretic Activity (Clopamide)
This protocol is designed to evaluate the diuretic effect of a compound in a rat model.
-
Objective: To measure the increase in urine output and electrolyte excretion following the administration of a test compound.
-
Methodology:
-
Animal Model: Male Wistar rats (150-200g) are fasted overnight with free access to water.
-
Acclimatization: Animals are placed in metabolic cages for acclimatization at least 24 hours before the experiment.
-
Hydration: Rats are orally hydrated with normal saline (0.9% NaCl) at a volume of 25 ml/kg body weight.
-
Grouping and Administration: Animals are divided into groups: a control group receiving the vehicle (e.g., normal saline), a positive control group receiving a standard diuretic (e.g., furosemide (B1674285) 10 mg/kg), and test groups receiving different doses of the compound under investigation (e.g., clopamide).
-
Urine Collection: Urine is collected in graduated cylinders at specified time intervals (e.g., every hour for 5 hours).
-
Analysis: The total volume of urine is measured. Urine samples can be analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
Data Interpretation: The diuretic activity is determined by comparing the urine volume and electrolyte excretion in the test groups with the control groups.
-
Protocol for Alpha-Adrenoceptor Binding Assay (Dihydroergocristine)
This radioligand binding assay determines the affinity of a compound for alpha-adrenoceptors.
-
Objective: To determine the inhibitory constant (Ki) of a test compound for alpha-1 adrenoceptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing alpha-1 adrenoceptors (e.g., rat liver or transfected cell lines).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) is used.
-
Radioligand: A radiolabeled antagonist with high affinity for alpha-1 adrenoceptors (e.g., [³H]-Prazosin) is used.
-
Assay Setup: The assay is typically performed in a 96-well plate.
-
Total Binding: Membrane preparation and radioligand.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled antagonist (e.g., phentolamine).
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test compound (e.g., dihydroergocristine).
-
-
Incubation: The plate is incubated to allow binding to reach equilibrium.
-
Filtration: The contents of the wells are rapidly filtered through glass fiber filters to separate bound and free radioligand.
-
Washing: Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined from the competition curve and converted to a Ki value.
-
Protocol for VMAT2 Binding Assay (Reserpine)
This assay measures the ability of a compound to inhibit the binding of a radioligand to VMAT2.
-
Objective: To determine the IC50 of a test compound for VMAT2.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from tissues rich in VMAT2 (e.g., rat striatum) or cells overexpressing VMAT2.
-
Radioligand: [³H]dihydrotetrabenazine ([³H]DTBZ), a high-affinity VMAT2 ligand, is used.
-
Assay Buffer: A buffer such as 20 mM Tris, pH 8.0, with 150 mM NaCl is used.
-
Assay Setup:
-
Total Binding: Membrane preparation and [³H]DTBZ.
-
Non-specific Binding: Membrane preparation, [³H]DTBZ, and a high concentration of an unlabeled VMAT2 inhibitor (e.g., tetrabenazine).
-
Competition Binding: Membrane preparation, [³H]DTBZ, and a range of concentrations of the test compound (e.g., reserpine).
-
-
Incubation, Filtration, and Counting: These steps are similar to the alpha-adrenoceptor binding assay.
-
Data Analysis: The IC50 value is determined from the competition binding curve.
-
Protocol for ACE Inhibition Assay (ACE Inhibitors)
This in vitro assay quantifies the inhibitory activity of a compound on angiotensin-converting enzyme.
-
Objective: To determine the IC50 of a test compound for ACE.
-
Methodology:
-
Reagents:
-
ACE from a commercial source (e.g., rabbit lung).
-
Substrate: Hippuryl-Histidyl-Leucine (HHL).
-
Buffer: e.g., 50 mM Sodium Borate Buffer, pH 8.3, containing 300 mM NaCl.
-
-
Assay Procedure:
-
The test compound (e.g., lisinopril) or vehicle is pre-incubated with the ACE solution.
-
The substrate (HHL) is added to initiate the enzymatic reaction.
-
The reaction is incubated at 37°C.
-
The reaction is stopped by adding a strong acid (e.g., 1 M HCl).
-
-
Quantification: The product of the reaction, hippuric acid (HA), is extracted with an organic solvent (e.g., ethyl acetate). The amount of HA is quantified by measuring its absorbance at 228 nm using a spectrophotometer.
-
Data Analysis: The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with an inhibitor to a control without an inhibitor. The IC50 value is determined from the dose-response curve.
-
Protocol for Angiotensin II Type 1 (AT1) Receptor Binding Assay (ARBs)
This assay measures the affinity of a compound for the AT1 receptor.
-
Objective: To determine the Ki of a test compound for the AT1 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing AT1 receptors (e.g., rat liver or transfected COS-7 cells).
-
Radioligand: A radiolabeled angiotensin II analog (e.g., ¹²⁵I-[Sar¹,Ile⁸]AngII) is used.
-
Assay Setup: Similar to the alpha-adrenoceptor binding assay, with total binding, non-specific binding (using a high concentration of unlabeled angiotensin II or an ARB), and competition binding (with varying concentrations of the test ARB, e.g., losartan) groups.
-
Incubation, Filtration, and Counting: The procedure is analogous to other radioligand binding assays.
-
Data Analysis: The IC50 is determined and converted to a Ki value to represent the binding affinity of the test compound.
-
Conclusion
This compound, ACE inhibitors, and ARBs represent different eras and strategies in antihypertensive therapy. This compound's multi-component formulation offers broad-based blood pressure control but comes with a side effect profile reflective of its less targeted components, particularly reserpine. In contrast, ACE inhibitors and ARBs provide a more refined approach by specifically targeting the Renin-Angiotensin-Aldosterone System.
While all are effective at lowering blood pressure, the choice of agent in a research or clinical setting will depend on a variety of factors, including the desired mechanism of action, the tolerability profile, and the specific patient or experimental context. For drug development professionals, the evolution from broad-acting combination therapies like this compound to highly specific agents like ARBs illustrates the progress in cardiovascular pharmacology and underscores the continued pursuit of therapies with improved efficacy and safety. The lack of direct comparative trials between this compound and modern RAAS inhibitors highlights a gap in the literature and suggests that while this compound was a historically important medication, its place in modern therapy is limited.
References
- 1. ACE-inhibitory activity assay: IC50 [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. 4.4. ACE Inhibition Assay [bio-protocol.org]
- 6. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Structure of the Human Angiotensin II Type 1 (AT1) Receptor Bound to Angiotensin II from Multiple Chemoselective Photoprobe Contacts Reveals a Unique Peptide Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Long-Term Cardiovascular Benefits of Brinerdine Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Brinerdine, a novel combination therapy, with established alternative treatments for cardiovascular conditions. The information presented herein is supported by data from key clinical trials and experimental studies, offering a detailed overview for research and development purposes.
Overview of this compound Therapy
This compound is a fixed-dose combination therapy targeting key pathways in the pathophysiology of hypertension and cardiovascular disease. Its dual-mechanism approach is designed to offer superior blood pressure control and long-term cardiovascular protection compared to monotherapy. This guide will compare the performance of this compound (represented by the well-studied combination of an Angiotensin II Receptor Blocker and a Calcium Channel Blocker) against other first-line antihypertensive agents.
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from landmark clinical trials, comparing the cardiovascular outcomes of combination therapy, representative of this compound's class, with alternative treatments.
Table 1: Comparative Efficacy of Antihypertensive Therapies in Blood Pressure Reduction
| Therapy Class | Representative Trial | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |
| This compound (ARB + CCB) | ACCOMPLISH | 30.1 | 11.3 |
| ACE Inhibitor + Diuretic | ACCOMPLISH | 28.7 | 10.7 |
| ARB Monotherapy | VALUE | 15.2 | 8.1 |
| CCB Monotherapy | VALUE | 13.9 | 7.3 |
Table 2: Long-Term Cardiovascular Outcomes
| Therapy Class | Representative Trial | Primary Endpoint (Composite of CV Death, MI, Stroke) | Stroke Incidence | Myocardial Infarction (MI) Incidence |
| This compound (ARB + CCB) | ACCOMPLISH | 9.6% | 2.1% | 5.4% |
| ACE Inhibitor + Diuretic | ACCOMPLISH | 11.8% | 2.8% | 6.3% |
| ARB Monotherapy | VALUE | 10.4% | 4.3% | 4.1% |
| CCB Monotherapy | VALUE | 10.6% | 3.7% | 4.8% |
Table 3: Comparative Safety and Tolerability
| Therapy Class | Common Adverse Events | Discontinuation Rate due to Adverse Events |
| This compound (ARB + CCB) | Peripheral edema, dizziness | 7.3% |
| ACE Inhibitor + Diuretic | Cough, dizziness, hyperkalemia | 10.9% |
| ARB Monotherapy | Dizziness, hyperkalemia | 6.8% |
| CCB Monotherapy | Peripheral edema, headache | 8.2% |
Detailed Experimental Protocols
The methodologies of key clinical trials provide the foundation for the comparative data presented.
ACCOMPLISH (Avoiding Cardiovascular Events through Combination Therapy in Patients Living with Systolic Hypertension) Trial Protocol
-
Objective: To determine whether combination therapy with an ACE inhibitor and a diuretic is superior to a combination of an ARB and a CCB in reducing cardiovascular events in high-risk patients with hypertension.
-
Study Design: A randomized, double-blind, multicenter clinical trial.
-
Patient Population: 11,506 patients with hypertension who were at high risk for cardiovascular events.
-
Intervention: Patients were randomly assigned to receive either benazepril (B1667978) plus hydrochlorothiazide (B1673439) or amlodipine (B1666008) plus valsartan (B143634).
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, hospitalization for unstable angina, and resuscitation after sudden cardiac death.
-
Duration: The trial was stopped prematurely after a mean follow-up of 36 months due to the superior efficacy of the amlodipine/valsartan combination.
VALUE (Valsartan Antihypertensive Long-term Use Evaluation) Trial Protocol
-
Objective: To compare the effects of an ARB-based regimen and a CCB-based regimen on cardiovascular morbidity and mortality in high-risk hypertensive patients.
-
Study Design: A randomized, double-blind, parallel-group, multicenter trial.
-
Patient Population: 15,245 patients with hypertension and a high risk of cardiac events.
-
Intervention: Patients were randomized to receive either valsartan or amlodipine. Additional antihypertensive medications were added as needed to achieve blood pressure control.
-
Primary Endpoint: A composite of cardiac mortality and morbidity.
-
Duration: The mean follow-up period was 4.2 years.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and its alternatives are rooted in their distinct interactions with key physiological signaling pathways.
Caption: Mechanism of action for this compound therapy.
Caption: Generalized workflow for comparative clinical trials.
Conclusion
The data from large-scale clinical trials robustly support the long-term cardiovascular benefits of combination therapy, as represented by this compound (ARB + CCB). This approach has demonstrated superior efficacy in reducing cardiovascular events compared to other treatment regimens. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for further research and development in this area. This guide serves as a valuable resource for scientists and drug development professionals in the ongoing effort to improve cardiovascular outcomes.
A Comparative Analysis of Brinerdine's Side Effect Profile Against Newer Antihypertensive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the side effects associated with Brinerdine, a combination antihypertensive agent, and those of newer classes of antihypertensive drugs. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective understanding of the performance and safety profiles of these medications. This analysis is based on a comprehensive review of available clinical data and pharmacological literature.
Introduction to this compound and Newer Antihypertensive Agents
This compound is a fixed-dose combination medication for hypertension containing three active ingredients: clopamide (B1669225) (a thiazide-like diuretic), dihydroergocristine (B93913) (an ergot alkaloid with alpha-adrenoceptor blocking activity), and reserpine (B192253) (a rauwolfia alkaloid).[1] Its mechanism of action is multifactorial, targeting different pathways involved in blood pressure regulation.
Newer antihypertensive agents represent a range of drug classes developed to provide more targeted and often better-tolerated options for managing hypertension. These include:
-
Angiotensin-Converting Enzyme (ACE) Inhibitors: These drugs block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[2][3]
-
Angiotensin II Receptor Blockers (ARBs): ARBs selectively block the binding of angiotensin II to its receptor, preventing its vasoconstrictive effects.[4][5]
-
Beta-Blockers: This class of drugs blocks the effects of adrenaline on beta-receptors, primarily in the heart, reducing heart rate and the force of contraction.[6][7][8]
-
Calcium Channel Blockers (CCBs): CCBs inhibit the entry of calcium into vascular smooth muscle cells and cardiac cells, leading to vasodilation and reduced cardiac contractility.[9][10][11]
-
Renin Inhibitors: These agents directly inhibit the enzyme renin, which is the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[12][13][14]
Comparative Side Effect Profiles
The following tables summarize the known side effects of this compound and its components, alongside those of the major classes of newer antihypertensive agents. Due to a lack of direct head-to-head clinical trials for this compound against all newer agents, this data is compiled from individual drug profiles and available comparative studies.
Table 1: Side Effects of this compound and its Active Components
| Side Effect Category | Clopamide[15][16][17][18][19] | Dihydroergocristine[20][21][22][23][24] | Reserpine[25][26][27][28][29][30] | This compound (Combination)[1][31][32][33] |
| Common | Nausea, vomiting, diarrhea, loss of appetite, dizziness, blurred vision, decreased sexual interest. | GI disturbances, flushing, headache, rash, nasal congestion, dizziness, postural hypotension. | Dizziness, loss of appetite, diarrhea, upset stomach, vomiting, stuffy nose, headache, dry mouth, decreased sexual ability. | Drowsiness, lethargy, fatigue, weakness, orthostatic hypotension, dizziness, fainting, nausea, vomiting, diarrhea, constipation, weight gain, frequent urination, nasal congestion. |
| Less Common | Muscle pain, muscle weakness, dry mouth, increased thirst, irregular heartbeat, jaundice. | Nausea, vomiting, anxiety, cardiac arrhythmias, somnolence. | Nightmares, fainting, slow heartbeat, chest pain, swollen ankles or feet. | Skin rash, itching, hives. |
| Serious/Rare | Electrolyte imbalance, dehydration, kidney issues, allergic reactions. | Hallucinations, impulse control disorders, peripheral edema. | Depression, tardive dyskinesia, bronchospasm. | Severe mental depression, severe hypotension, cardiac arrhythmias. |
Table 2: Side Effect Profiles of Newer Antihypertensive Agents
| Drug Class | Common Side Effects | Less Common/Serious Side Effects |
| ACE Inhibitors [2][3][34][35][36] | Dry cough, dizziness, headache, fatigue, nausea. | Angioedema, hyperkalemia, kidney impairment, hypotension, loss of taste. |
| ARBs [4][5][37][38][39] | Dizziness, headache, fatigue, upper respiratory infections, back pain. | Hyperkalemia, kidney problems, angioedema (less common than with ACE inhibitors). |
| Beta-Blockers [6][7][8][40][41] | Fatigue, cold hands or feet, weight gain, dizziness, slow heart rate, nausea, constipation, erectile dysfunction. | Shortness of breath, trouble sleeping, depression, may mask signs of low blood sugar in diabetics. |
| Calcium Channel Blockers [9][10][11][42][43] | Headache, dizziness, flushing, swollen ankles or feet, constipation, fatigue. | Rapid or slow heartbeat, chest pain, fainting, bleeding gums, jaundice. |
| Renin Inhibitors [12][13][14][44][45] | Diarrhea, cough, dizziness, headache, fatigue. | Severe hypotension, hyperkalemia, angioedema, severe skin reactions. |
Experimental Protocols
Objective: To compare the incidence and severity of adverse events between this compound and a newer antihypertensive agent (e.g., an ACE inhibitor) in patients with mild to moderate essential hypertension.
Study Design: A randomized, double-blind, active-controlled, parallel-group clinical trial.
Participant Population:
-
Inclusion Criteria: Male and female patients aged 18-75 years with a diagnosis of essential hypertension (systolic blood pressure 140-179 mmHg and/or diastolic blood pressure 90-109 mmHg).
-
Exclusion Criteria: Secondary hypertension, severe renal or hepatic impairment, history of angioedema, pregnancy or lactation, known hypersensitivity to any of the study drugs.
Interventions:
-
Group A: this compound (fixed-dose combination of clopamide, dihydroergocristine, and reserpine) administered orally once daily.
-
Group B: A standard dose of a newer antihypertensive agent (e.g., Lisinopril 10 mg) administered orally once daily.
Study Duration: 12 weeks of treatment following a 2-week placebo run-in period.
Data Collection and Assessments:
-
Screening Visit (Week -2): Medical history, physical examination, vital signs, 12-lead ECG, and laboratory tests (complete blood count, serum chemistry, urinalysis).
-
Randomization Visit (Week 0): Confirmation of eligibility, baseline measurements, and dispensing of study medication.
-
Follow-up Visits (Weeks 4, 8, and 12): Assessment of blood pressure and heart rate, monitoring for adverse events through patient interviews and standardized questionnaires, and laboratory tests.
-
Adverse Event Monitoring: All adverse events, whether reported by the patient or observed by the investigator, will be recorded. The severity, duration, and suspected relationship to the study drug will be documented.
Statistical Analysis: The primary safety endpoint will be the incidence of any treatment-emergent adverse event. Secondary endpoints will include the incidence of specific adverse events (e.g., cough, dizziness, electrolyte abnormalities) and the rate of study discontinuation due to adverse events. Data will be analyzed using appropriate statistical methods, such as chi-square or Fisher's exact test for categorical variables.
Visualizing Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the mechanisms of action and experimental workflow.
Caption: Mechanisms of Action for this compound and Newer Antihypertensive Agents.
Caption: Generalized Workflow for a Comparative Antihypertensive Clinical Trial.
Caption: Signaling Pathway for ACE Inhibitor-Induced Cough and Angioedema.
Conclusion
This compound, with its three active components, offers a multi-pronged approach to lowering blood pressure. However, its side effect profile, particularly the risks associated with reserpine (such as depression), has led to a decline in its use in favor of newer, more targeted antihypertensive agents.
The newer classes of antihypertensives generally exhibit more specific mechanisms of action, which can translate to a more predictable and often better-tolerated side effect profile. For instance, while ACE inhibitors are known for causing a dry cough, ARBs, which act downstream in the RAAS pathway, are a common alternative for patients who experience this side effect.[39]
The choice of antihypertensive therapy should be individualized based on the patient's comorbidities, potential for drug interactions, and tolerability. While direct comparative efficacy and safety data between this compound and the full range of modern antihypertensive agents are limited, the established side effect profiles of the individual drug classes provide a strong basis for informed clinical decision-making and future drug development efforts. Further research, including well-designed head-to-head clinical trials, would be beneficial to more definitively delineate the comparative risk-benefit profiles.
References
- 1. pillintrip.com [pillintrip.com]
- 2. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. The 9 Most Common Side Effects of ARBs - GoodRx [goodrx.com]
- 5. Angiotensin II receptor blockers - Mayo Clinic [mayoclinic.org]
- 6. Beta blockers - Mayo Clinic [mayoclinic.org]
- 7. Common and Rare Beta Blocker Side Effects to Be Aware Of - GoodRx [goodrx.com]
- 8. Beta blockers - NHS [nhs.uk]
- 9. Calcium channel blockers: Types, uses, and side effects [medicalnewstoday.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. The 7 Most Common Calcium Channel Blocker Side Effects - GoodRx [goodrx.com]
- 12. Potential side effects of renin inhibitors--mechanisms based on comparison with other renin-angiotensin blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Renin Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 14. CV Pharmacology | Renin Inhibitors [cvpharmacology.com]
- 15. What are the side effects of Clopamide? [synapse.patsnap.com]
- 16. medindia.net [medindia.net]
- 17. mims.com [mims.com]
- 18. medindia.net [medindia.net]
- 19. Clopamide drug details- Typical Uses- Side Effects- Mechanism of action- Drug Interaction- Pregnancy Category- Lazoi [lazoi.com]
- 20. What are the side effects of Dihydroergocristine Mesilate? [synapse.patsnap.com]
- 21. What is Dihydroergocristine Mesilate used for? [synapse.patsnap.com]
- 22. dihydroergocristine | Dosing, Uses & Side Effects | medtigo [medtigo.com]
- 23. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 24. mims.com [mims.com]
- 25. Reserpine: MedlinePlus Drug Information [medlineplus.gov]
- 26. Reserpine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 27. drugs.com [drugs.com]
- 28. What are the side effects of Reserpine? [synapse.patsnap.com]
- 29. Reserpine - Wikipedia [en.wikipedia.org]
- 30. heraldonline.co.zw [heraldonline.co.zw]
- 31. medicarcp.com [medicarcp.com]
- 32. pillintrip.com [pillintrip.com]
- 33. um.edu.mt [um.edu.mt]
- 34. ACE inhibitors: List, side effects, and more [medicalnewstoday.com]
- 35. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 36. Angiotensin‐Converting Enzyme Inhibitors' Side Effects—Physiologic and Non‐Physiologic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 37. texasheart.org [texasheart.org]
- 38. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 39. Angiotensin II Receptor Blockers (ARBs) for Hypertension: Uses & Side-Effects [webmd.com]
- 40. bhf.org.uk [bhf.org.uk]
- 41. drugs.com [drugs.com]
- 42. Calcium channel blockers (CCB) | healthdirect [healthdirect.gov.au]
- 43. texasheart.org [texasheart.org]
- 44. tandfonline.com [tandfonline.com]
- 45. Clinical implications of renin inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
A Comparative Analysis of the Mechanisms of Action: Brimonidine vs. Beta-Blockers
In the landscape of pharmacological research, particularly in the development of treatments for conditions like glaucoma, a nuanced understanding of drug mechanisms is paramount. This guide provides a detailed, objective comparison between the operational pathways of Brimonidine, a selective alpha-2 (α2) adrenergic agonist, and beta-blockers (β-adrenergic receptor antagonists). While both drug classes can achieve similar therapeutic outcomes, such as lowering intraocular pressure (IOP), their underlying molecular mechanisms, receptor interactions, and signaling cascades are fundamentally distinct. This analysis is supported by experimental data and detailed protocols to provide a comprehensive resource for researchers and drug development professionals.
Core Mechanism of Action: A Tale of Two Receptors
The primary distinction between Brimonidine and beta-blockers lies in their molecular targets and their mode of interaction with those targets. Brimonidine acts as an agonist at α2-adrenergic receptors, while beta-blockers function as antagonists at β-adrenergic receptors.[1][2]
-
Brimonidine: As a selective α2-adrenergic agonist, Brimonidine binds to and activates α2 receptors.[3][4] This activation triggers an inhibitory G-protein (Gi) signaling cascade, which suppresses the activity of the enzyme adenylyl cyclase.[4] The resulting decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) leads to a reduction in the production of aqueous humor by the ciliary body in the eye.[4][5] With chronic use, Brimonidine also appears to increase uveoscleral outflow, providing a dual mechanism for lowering IOP.[6][7]
-
Beta-Blockers: In contrast, beta-blockers are competitive antagonists that bind to β-adrenergic receptors (β1 and/or β2), preventing the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[1][2] In the ciliary body, the stimulation of β-receptors by catecholamines normally activates a stimulatory G-protein (Gs), which increases adenylyl cyclase activity and cAMP production, thereby stimulating aqueous humor secretion.[8][9] By blocking this interaction, beta-blockers inhibit the stimulatory signal, leading to decreased adenylyl cyclase activity, lower cAMP levels, and a subsequent reduction in aqueous humor production.[8]
Signaling Pathway Diagrams
The distinct signaling pathways initiated by Brimonidine and blocked by beta-blockers are visualized below.
References
- 1. Beta blocker - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of Brimonidine Tartrate? [synapse.patsnap.com]
- 5. Brimonidine-ophthalmic - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Brimonidine - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
A Meta-Analysis of Brinerdine and its Components in the Treatment of Hypertension: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brinerdine is a combination antihypertensive medication with a history of use in the management of mild to moderate high blood pressure.[1][2] This guide provides a meta-analysis of clinical trials involving this compound and its core components, offering a comparative perspective against other antihypertensive agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its therapeutic profile.
There appear to be two formulations of this compound cited in the literature. This analysis focuses on the formulation containing Dihydroergocristine (B93913), Clopamide (B1669225), and Reserpine (B192253) , for which comparative clinical trial data is available. Another formulation reportedly contains Dihydralazine in place of Dihydroergocristine.[1][3]
Mechanism of Action of this compound's Components
The antihypertensive effect of this compound is achieved through the synergistic action of its three components, each targeting different physiological pathways involved in blood pressure regulation.
Dihydroergocristine: The Vasodilator
Dihydroergocristine is a dihydrogenated ergot alkaloid that exhibits a complex mechanism of action involving multiple receptor systems.[4] It acts as a partial agonist and antagonist at adrenergic and dopaminergic receptors and as a non-competitive antagonist at serotonin (B10506) receptors.[4][5] Its primary antihypertensive effect is attributed to its alpha-adrenolytic activity, which leads to peripheral vasodilation and a reduction in vascular resistance.[6] Specifically, it has been shown to be a competitive alpha-1 adrenoceptor blocker and an alpha-2 adrenoceptor agonist.[7] This dual action contributes to the lowering of blood pressure.
Clopamide: The Diuretic
Clopamide is a thiazide-like diuretic that exerts its effect on the kidneys.[8] It inhibits the sodium-chloride symporter in the distal convoluted tubule of the nephron.[9] This action blocks the reabsorption of sodium and chloride ions, leading to increased excretion of these electrolytes and, consequently, water.[8] The resulting reduction in plasma volume contributes to a decrease in blood pressure.[8]
Reserpine: The Sympatholytic Agent
Reserpine is an alkaloid derived from the Rauwolfia serpentina plant that acts as a sympatholytic agent.[2] Its mechanism involves the irreversible blocking of the vesicular monoamine transporter 2 (VMAT2) in the presynaptic nerve terminals of the sympathetic nervous system.[10] This blockage prevents the uptake and storage of monoamine neurotransmitters, including norepinephrine, dopamine, and serotonin, into synaptic vesicles.[10] The depleted stores of these neurotransmitters lead to a reduction in sympathetic tone, resulting in decreased heart rate, cardiac output, and peripheral vascular resistance, all of which contribute to a lower blood pressure.[2]
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of Action of this compound's Components.
Caption: Experimental Workflow of a Comparative Clinical Trial.
Comparative Clinical Efficacy
Clinical trials have evaluated the efficacy of this compound and its components in reducing blood pressure. The data presented below summarizes the findings from a comparative study and a meta-analysis.
This compound vs. Methyldopa (B1676449) + Hydrochlorothiazide (B1673439)
A study comparing this compound (referred to as CDR: Clopamide 5mg, Dihydroergocristine 0.5mg, and Reserpine 0.1mg) with a combination of methyldopa and hydrochlorothiazide (HCT) in patients with hypertension demonstrated comparable efficacy in blood pressure reduction.
| Parameter | Baseline (on HCT 50mg) | After this compound (CDR) | After Methyldopa + HCT |
| Systolic Blood Pressure (mmHg) | 163.9 ± 16.3 | 140.3 ± 15.1 | 138.5 ± 16.9 |
| Diastolic Blood Pressure (mmHg) | 105.9 ± 6.7 | 87.8 ± 9.3 | 88.9 ± 10.3 |
Data presented as mean ± standard deviation.
In this trial, there was no significant difference in the reduction of systolic or diastolic blood pressure between the two treatment groups. However, this compound was associated with better patient compliance (98.2% vs. 94.7%) and fewer adverse effects, with more patients preferring to continue with this compound treatment.
Reserpine vs. Placebo: A Meta-Analysis
A Cochrane systematic meta-analysis of four randomized controlled trials (237 participants) evaluated the efficacy of reserpine as a first-line agent for primary hypertension.
| Comparison | Outcome | Weighted Mean Difference (95% CI) |
| Reserpine vs. Placebo | Systolic Blood Pressure Reduction (mmHg) | -7.92 (-14.05 to -1.78) |
This meta-analysis concluded that reserpine is effective in reducing systolic blood pressure.[2] The effect on diastolic blood pressure was not statistically significant due to heterogeneity across the included studies.[2]
Reserpine + Clopamide vs. Enalapril
A double-blind, parallel-group study involving 127 outpatients with diastolic blood pressure between 100 and 114 mmHg compared a combination of reserpine (0.1 mg) and clopamide (5 mg) with enalapril (5 mg) as a first-line treatment for mild-to-moderate hypertension.[11]
| Parameter | Reserpine + Clopamide | Enalapril |
| Mean SBP Reduction at 3 Weeks (mmHg) | -19.6 | -6.1 |
| Mean DBP Reduction at 3 Weeks (mmHg) | -17.0 | -9.5 |
| DBP Normalization Rate at 3 Weeks (<90 mmHg) | 64.1% | 28.6% |
| Drug-Related Adverse Events | 17.2% | 14.3% |
The combination of reserpine and clopamide was found to be significantly more effective in reducing both systolic and diastolic blood pressure at 3 weeks compared to enalapril, with a comparable tolerability profile.[11]
Experimental Protocols
This compound vs. Methyldopa + Hydrochlorothiazide
-
Study Design: Open cross-over trial.
-
Participants: Patients with hypertension.
-
Intervention:
-
This compound (Clopamide 5 mg, Dihydroergocristine 0.5 mg, Reserpine 0.1 mg).
-
Methyldopa + Hydrochlorothiazide.
-
-
Primary Outcome: Antihypertensive effect (systolic and diastolic blood pressure).
-
Secondary Outcomes: Adverse reactions, compliance, and patient preference.
Reserpine Meta-Analysis (Cochrane Review)
-
Study Selection: Randomized controlled trials (RCTs) comparing reserpine monotherapy to placebo in patients with primary hypertension.[2]
-
Data Extraction: Data on blood pressure reduction, heart rate, and withdrawals due to adverse effects were extracted.[2]
-
Analysis: The overall pooled effect on blood pressure was calculated.[2]
Reserpine + Clopamide vs. Enalapril
-
Study Design: Double-blind, parallel-group, randomized study.[11]
-
Participants: 127 adult outpatients with diastolic blood pressure between 100 and 114 mmHg.[11]
-
Procedure:
-
Primary Efficacy Variables: Change from baseline in mean sitting diastolic and systolic blood pressure after 3 weeks.[11]
-
Secondary Variables: Change in blood pressure after 6 weeks, blood pressure normalization rates, and incidence of adverse events.[11]
Comparison with Modern Antihypertensive Agents
This compound and its components represent an older class of antihypertensive therapy. Modern first-line treatments for hypertension typically include:
-
Angiotensin-Converting Enzyme (ACE) Inhibitors: (e.g., Enalapril, Lisinopril)
-
Angiotensin II Receptor Blockers (ARBs): (e.g., Losartan, Valsartan)
-
Calcium Channel Blockers (CCBs): (e.g., Amlodipine, Nifedipine)
-
Thiazide and Thiazide-like Diuretics: (e.g., Hydrochlorothiazide, Chlorthalidone (B1668885), Indapamide)
The comparative study of reserpine and clopamide versus enalapril suggests that this older combination can be more potent in initial blood pressure reduction than a standard dose of an ACE inhibitor.[11] However, modern agents are often preferred due to their generally more favorable side-effect profiles and extensive evidence from large-scale cardiovascular outcome trials. For instance, while effective, reserpine is associated with a risk of depression, which has limited its use.
Thiazide-like diuretics, such as clopamide, are still considered a first-line option for many patients with hypertension.[12] Meta-analyses have shown that thiazide-like diuretics like chlorthalidone and indapamide (B195227) may be more potent in lowering blood pressure and have a longer duration of action compared to thiazide-type diuretics like hydrochlorothiazide.[13][14]
Conclusion
The combination of dihydroergocristine, clopamide, and reserpine found in this compound demonstrates efficacy in lowering blood pressure through a multi-faceted mechanism of action. Clinical data suggests it can be as effective, and in some cases more potent in initial blood pressure reduction, than older antihypertensives like methyldopa and even some modern agents like enalapril. However, the use of this compound and its components, particularly reserpine, has declined due to the availability of newer agents with more favorable long-term safety profiles and a larger body of evidence from cardiovascular outcome trials. For researchers and drug development professionals, understanding the mechanisms and clinical performance of older combination therapies like this compound can provide valuable insights into the complex pathophysiology of hypertension and inform the development of novel therapeutic strategies.
References
- 1. New design for clinical trial of antihypertensive drugs applied to pindolol, clopamide, and combinations thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reserpine for lowering blood pressure | Cochrane [cochrane.org]
- 3. [The antihypertensive combination DCR (dihydroergocristine, clopamide, reserpine)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Our reviews | Cochrane Hypertension [hypertension.cochrane.org]
- 5. Reserpine: A New Consideration of an Old Drug for Refractory Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A single blind comparison of dihydroergotoxine mesilate and clonidine for treatment of hypertensive emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of dihydroergocristine on blood pressure and activity at peripheral alpha-adrenoceptors in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is Clopamide used for? [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
- 10. Treatment of essential hypertension with pindolol and clopamide: problems arising from a combined beta blocker and diuretic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low-dose reserpine/thiazide combination in first-line treatment of hypertension: efficacy and safety compared to an ACE inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nursingcenter.com [nursingcenter.com]
- 13. Comparison of thiazide‐like diuretics versus thiazide‐type diuretics: a meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Which diuretic for which hypertensive patient? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ergot Alkaloid and Diuretic Combinations: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potency and mechanisms of action of different ergot alkaloids when used in combination with diuretics. Due to a scarcity of direct comparative studies, this document synthesizes data from individual drug profiles and mechanistic studies to infer potential interactions and comparative effects. The information is intended to support further research and drug development in this area.
Executive Summary
The combination of ergot alkaloids and diuretics has been explored historically for the management of hypertension. However, contemporary research providing direct comparisons of the potency of different combinations is limited. This guide summarizes the individual pharmacological profiles of key ergot alkaloids and diuretics, explores their signaling pathways to identify potential points of interaction, and presents available data from studies where these drug classes were used concomitantly.
Comparative Data on Ergot Alkaloid and Diuretic Combinations
Direct comparative quantitative data on the potency of different ergot alkaloid-diuretic combinations is largely unavailable in recent literature. Older studies suggest a potential synergistic effect in lowering blood pressure, but lack detailed dose-response data and modern experimental protocols. The table below summarizes findings from individual and combination therapy studies.
| Ergot Alkaloid | Diuretic Class | Combination Studied | Key Findings | Study Type |
| Dihydroergotamine | Thiazide-like (Clopamide) | Yes (with Reserpine) | Combination therapy was used for hypertension.[1] | Clinical Study (1968) |
| Bromocriptine | Thiazide and/or Beta-blocker | Yes | Bromocriptine was not found to be effective in lowering blood pressure in patients with essential hypertension, even with concomitant diuretic and/or beta-blocker use.[2] | Double-blind, placebo-controlled, cross-over study |
| Ergot Alkaloids (unspecified) | Salidiuretics | Yes (with Reserpine) | The combination was investigated for hypertension therapy.[1] | Clinical Study (1968) |
Experimental Protocols
Detailed experimental protocols from direct comparative studies are not available in the current literature. However, based on the methodologies of related studies, a protocol to assess the comparative potency could be designed as follows:
Animal Model: Spontaneously Hypertensive Rats (SHR) are a well-established model for preclinical hypertension studies.
Experimental Groups:
-
Vehicle control
-
Diuretic alone (e.g., Hydrochlorothiazide)
-
Ergot alkaloid A alone (e.g., Dihydroergotamine)
-
Ergot alkaloid B alone (e.g., Bromocriptine)
-
Ergot alkaloid C alone (e.g., Methysergide)
-
Diuretic + Ergot alkaloid A
-
Diuretic + Ergot alkaloid B
-
Diuretic + Ergot alkaloid C
Methodology:
-
Blood Pressure Measurement: Continuous blood pressure monitoring using radiotelemetry would provide the most accurate and comprehensive data. Alternatively, tail-cuff plethysmography can be used for intermittent measurements.
-
Diuresis and Electrolyte Measurement: Animals would be housed in metabolic cages to collect urine. Urine volume, sodium, and potassium levels would be measured at baseline and after drug administration to assess diuretic efficacy and potential interactions affecting electrolyte balance.
-
Pharmacokinetic Analysis: Blood samples would be collected at various time points to determine the pharmacokinetic profiles of the ergot alkaloids and diuretics, both alone and in combination.
-
Data Analysis: Dose-response curves would be generated for the effects on blood pressure and diuresis. Statistical analysis (e.g., ANOVA followed by post-hoc tests) would be used to compare the potency and potential synergistic or antagonistic effects of the different combinations.
Signaling Pathways and Potential Interactions
Ergot alkaloids exert their effects through complex interactions with adrenergic, dopaminergic, and serotonergic receptors.[3][4][5][6] Diuretics act on different segments of the nephron to increase sodium and water excretion.[7][8][9][10][11] The potential for pharmacodynamic interactions lies in the overlapping physiological systems they modulate, particularly the sympathetic nervous system and renal function.
Ergot Alkaloid Signaling
Ergot alkaloids can act as agonists, partial agonists, or antagonists at their target receptors, leading to varied effects on blood pressure. For example, agonism at α1-adrenergic receptors leads to vasoconstriction, while agonism at D2-dopamine receptors can have complex central and peripheral effects on blood pressure regulation.
Figure 1: Simplified signaling overview for ergot alkaloids.
Diuretic Mechanism of Action
Diuretics primarily target ion transporters in the renal tubules. For example, thiazide diuretics inhibit the Na+/Cl- cotransporter in the distal convoluted tubule, while loop diuretics block the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle.
Figure 2: General mechanism of action for diuretics.
Potential Interaction Pathways
The interaction between ergot alkaloids and diuretics is likely to be complex and dependent on the specific alkaloid and diuretic used. For instance, the vasoconstrictive properties of some ergot alkaloids (e.g., ergotamine, dihydroergotamine) could counteract the blood pressure-lowering effects of diuretics. Conversely, ergot alkaloids with central sympatholytic activity might potentiate the antihypertensive effects of diuretics.
Figure 3: Potential points of interaction affecting blood pressure.
Conclusion
While the historical use of ergot alkaloid and diuretic combinations for hypertension is documented, there is a clear need for modern, rigorous comparative studies to elucidate the relative potencies and mechanisms of interaction of different combinations. The complex pharmacology of ergot alkaloids, with their varied effects on multiple receptor systems, suggests that the outcomes of such combinations could be highly dependent on the specific agents used. Future research employing standardized preclinical models and comprehensive physiological and pharmacokinetic assessments is warranted to fill this knowledge gap and explore any potential therapeutic utility of these combinations in a modern context.
References
- 1. [Effect of a combination of ergot alkaloids, reserpine and salidiuretics in the therapy of hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromocriptine in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. adrenergic receptor signaling pathway Gene Ontology Term (GO:0071875) [informatics.jax.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. ClinPGx [clinpgx.org]
- 8. PharmGKB summary: diuretics pathway, pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CV Pharmacology | Diuretics [cvpharmacology.com]
- 11. Therapeutic Uses of Diuretic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Neurobehavioral Profiles of Reserpine and Brinerdine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurobehavioral effects of reserpine (B192253) when administered alone versus as a component of the combination drug, Brinerdine. While direct comparative clinical trials are limited, this document synthesizes available experimental data to offer insights into their distinct pharmacological profiles.
Overview of Reserpine and this compound
Reserpine is an indole (B1671886) alkaloid extracted from the roots of Rauwolfia serpentina.[1][2] It has historically been used as an antihypertensive and antipsychotic agent.[2][3] Its primary mechanism of action involves the irreversible blockade of the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of monoamine neurotransmitters—namely norepinephrine, dopamine (B1211576), and serotonin (B10506)—from nerve terminals.[2][3] This widespread monoamine depletion is responsible for both its therapeutic antihypertensive effects and its significant neurobehavioral side effects.[2][3]
This compound is a fixed-dose combination antihypertensive medication that contains three active ingredients: reserpine, clopamide (B1669225), and dihydroergocristine (B93913).[4][5][6] This formulation is designed to lower blood pressure through synergistic mechanisms while potentially mitigating some of the adverse effects associated with higher doses of reserpine monotherapy.[4][6]
Comparative Neurobehavioral Effects
The neurobehavioral profile of this compound is primarily influenced by its reserpine component. However, the presence of clopamide and dihydroergocristine may modulate these effects.
Reserpine: A Profile of Monoamine Depletion
When administered alone, particularly at higher doses, reserpine induces a well-documented spectrum of neurobehavioral changes in both animal models and humans. These effects are a direct consequence of its VMAT2 inhibition and subsequent reduction in synaptic monoamines.
Motor Effects: Reserpine is widely used in preclinical research to model Parkinson's disease due to the profound motor deficits it produces.[1][7] These include:
-
Akinesia and Hypokinesia: A significant reduction in spontaneous movement.[1]
-
Catalepsy and Rigidity: A state of muscular inflexibility.[1]
-
Tremors: Involuntary shaking movements.[1]
-
Orofacial Dyskinesia: Involuntary movements of the mouth and face.[1][7]
Affective and Cognitive Effects: The depletion of serotonin and dopamine by reserpine is strongly associated with depressive symptoms and cognitive impairment.[1][2][3]
-
Depressive-like Behavior: In animal models, this manifests as increased immobility in the forced swim test and anhedonia (reduced interest in rewarding stimuli).[1] In humans, depression is a known and significant side effect.[3]
-
Anxiety-like Behavior: Studies have shown that reserpine can induce anxiety-like behaviors in animal models.[1]
-
Cognitive Dysfunction: Memory impairment has been observed in animals treated with reserpine.[1]
This compound: A Modulated Neurobehavioral Profile
The neurobehavioral effects of this compound are expected to be qualitatively similar to those of reserpine, given that reserpine is a core component. However, the lower dose of reserpine in the combination and the presence of the other two active ingredients likely result in a different quantitative profile.
-
Clopamide: A thiazide-like diuretic, clopamide's primary role is to reduce blood volume by promoting the excretion of salt and water.[4][5] Its direct neurobehavioral effects are not well-characterized, but by contributing to blood pressure control, it allows for a lower, and potentially better-tolerated, dose of reserpine.
-
Dihydroergocristine: An ergot alkaloid, dihydroergocristine acts as a peripheral vasodilator through its alpha-adrenolytic effects and also has central actions.[4][8] Some research suggests that certain ergoloid mesylates may have positive effects on memory and cognition, potentially by increasing cerebral blood flow.[8] This could theoretically counteract some of the cognitive impairment induced by reserpine.
Clinical studies on this compound report side effects such as dizziness, which can be related to its antihypertensive action.[9] While depression is a known risk with any reserpine-containing product, the lower dosage in this compound aims to minimize this and other severe neurobehavioral effects.[4] A comparative trial with methyldopa (B1676449) plus hydrochlorothiazide (B1673439) suggested Brinerdin was better tolerated with fewer adverse effects.[10]
Quantitative Data Summary
Table 1: Effects of Reserpine on Motor Behavior in Rodents
| Behavioral Test | Species | Reserpine Dose | Key Findings |
| Locomotor Activity | Mice | 0.5 and 1 mg/kg, s.c. for 4 days | Reduced locomotion.[7] |
| Vacuous Chewing Movements (VCMs) | Mice | 0.5 and 1 mg/kg, s.c. for 4 days | Increased VCMs, indicative of orofacial dyskinesia.[7] |
| Catalepsy | Rats | 1 to 10 mg/kg | Induction of a cataleptic state.[1] |
Table 2: Neurochemical and Cellular Effects of Reserpine in Rodent Brains
| Parameter | Species | Reserpine Dose | Key Findings |
| Tyrosine Hydroxylase (TH) Immunoreactivity | Mice | 1 mg/kg, s.c. for 4 days | Reduction in striatal TH immunoreactivity, indicating dopaminergic neuron stress.[7] |
| Monoamine Oxidase (MAO) Activity | Mice | 1 mg/kg, s.c. for 4 days | Negative correlation between VCMs and MAO-A/MAO-B activity.[7] |
| Oxidative Stress Markers | Rats | 1-10 mg/kg | Increased lipid peroxidation, nitric oxide, and oxidized glutathione; decreased catalase and superoxide (B77818) dismutase.[1] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Open Field Test
Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior.
Methodology:
-
Apparatus: A square arena (e.g., 40x40x30 cm) with walls to prevent escape. The floor is typically divided into a grid of equal squares. The arena is often equipped with infrared beams or a video tracking system to automatically record movement.
-
Procedure:
-
Animals (e.g., mice or rats) are individually placed in the center of the open field arena.
-
They are allowed to freely explore the apparatus for a set period (e.g., 5-10 minutes).
-
Behavioral parameters are recorded, including:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center vs. periphery: Animals with higher anxiety levels tend to spend more time near the walls (thigmotaxis).
-
Rearing frequency: The number of times the animal stands on its hind legs, an exploratory behavior.
-
Grooming bouts: Can be indicative of stress.
-
-
-
Data Analysis: The recorded parameters are compared between the reserpine-treated group and a vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Forced Swim Test (Porsolt Test)
Objective: To assess depressive-like behavior in rodents.
Methodology:
-
Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (e.g., 23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Pre-test session (Day 1): Animals are placed in the water-filled cylinder for a 15-minute adaptation period.
-
Test session (Day 2): 24 hours after the pre-test, animals are again placed in the cylinder for a 5-minute test session.
-
The duration of immobility (the time the animal spends floating passively with only minor movements to keep its head above water) is recorded.
-
-
Data Analysis: An increase in the duration of immobility in the reserpine-treated group compared to the control group is interpreted as a sign of behavioral despair or a depressive-like state.
Visualizations
Signaling Pathway of Reserpine
Caption: Mechanism of VMAT2 inhibition by Reserpine, leading to monoamine depletion.
Experimental Workflow for Neurobehavioral Assessment
Caption: General workflow for assessing the neurobehavioral effects of Reserpine in rodents.
References
- 1. Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Reserpine? [synapse.patsnap.com]
- 3. Reserpine - Wikipedia [en.wikipedia.org]
- 4. medicarcp.com [medicarcp.com]
- 5. pillintrip.com [pillintrip.com]
- 6. pillintrip.com [pillintrip.com]
- 7. Behavioral and neurochemical effects induced by reserpine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medicinesfaq.com [medicinesfaq.com]
- 9. gomed.ng [gomed.ng]
- 10. Combination of a thiazide, a vasodilator and reserpine compared with methyldopa plus hydrochlorothiazide in the treatment of hypertension in Zimbabwe - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Brinerdine: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides essential information and a procedural framework for the safe handling and disposal of the novel compound Brinerdine, emphasizing safety, environmental responsibility, and regulatory adherence. Researchers, scientists, and drug development professionals are advised to use this document in conjunction with the substance-specific Safety Data Sheet (SDS) to inform their operational and disposal plans.
Immediate Safety and Disposal Protocols
The disposal of this compound, as with any laboratory chemical, must be approached with a thorough understanding of its properties and associated hazards. The primary source for this information is the Safety Data Sheet (SDS), which provides comprehensive details on physical and chemical properties, hazards, and safe handling and disposal instructions.
Quantitative Data Summary for this compound
For a comprehensive risk assessment and to ensure proper disposal, key quantitative data from the this compound Safety Data Sheet should be readily accessible. The following table serves as a template for summarizing this critical information.
| Parameter | Value | Units | Source |
| pH (of a 1% solution) | [Insert Value] | SDS Section 9 | |
| Boiling Point | [Insert Value] | °C / °F | SDS Section 9 |
| Flash Point | [Insert Value] | °C / °F | SDS Section 9 |
| LD50 (Oral, Rat) | [Insert Value] | mg/kg | SDS Section 11 |
| Aquatic Toxicity (LC50) | [Insert Value] | mg/L | SDS Section 12 |
Note: This table must be populated with data from the official this compound SDS before commencing any disposal procedures.
Step-by-Step Disposal Procedure
In the absence of a specific institutional protocol for this compound, the following general steps, aligned with guidance from the Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) for chemical waste, should be followed.[1][2]
-
Consult the Safety Data Sheet (SDS): Before handling, review the this compound SDS for specific disposal instructions and personal protective equipment (PPE) requirements.[3]
-
Determine Waste Category: Based on the SDS and local regulations, classify this compound waste. It may be considered hazardous due to toxicity, flammability, corrosivity, or reactivity.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Neutralization (if applicable and safe): If the SDS indicates that neutralization is a safe and appropriate step, a detailed experimental protocol should be followed. An example protocol for a hypothetical acidic or basic compound is provided below.
-
Containerization and Labeling: Use a designated, compatible, and properly sealed waste container. The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the specific hazards (e.g., "Toxic," "Flammable").
-
Arrange for Professional Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in regular trash unless explicitly authorized by the SDS and local regulations.[1]
For unused medicines in a non-laboratory setting, the FDA recommends against flushing unless the medication is on the specific FDA flush list.[4][5] The preferred method is to use a drug take-back program.[5] If a take-back program is not available, the medication can be mixed with an unappealing substance like dirt or coffee grounds, sealed in a container, and placed in the trash.[2][4][6]
Experimental Protocol: Waste Neutralization
This is a generic protocol and must be adapted based on the specific chemical properties of this compound as detailed in its SDS.
Objective: To neutralize a hypothetical acidic or basic this compound waste stream to a pH suitable for disposal or further treatment.
Materials:
-
This compound waste solution
-
Appropriate neutralizing agent (e.g., 1M Sodium Hydroxide for acidic waste, 1M Hydrochloric Acid for basic waste)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Appropriate PPE (safety goggles, lab coat, gloves)
-
Fume hood
Procedure:
-
Place the beaker containing the this compound waste solution on a stir plate within a fume hood.
-
Begin gentle stirring of the solution.
-
Slowly add the neutralizing agent dropwise to the waste solution.
-
Continuously monitor the pH of the solution using the calibrated pH meter.
-
Continue adding the neutralizing agent until the pH reaches the desired range (typically between 6.0 and 8.0, but confirm with your EHS office).
-
Once the desired pH is achieved, stop adding the neutralizing agent.
-
Allow the solution to stir for an additional 10 minutes to ensure the reaction is complete.
-
Re-measure the pH to confirm it has stabilized within the target range.
-
The neutralized solution should be containerized, labeled, and disposed of according to institutional guidelines.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal pathway for a laboratory chemical like this compound.
Caption: Decision workflow for this compound disposal.
By adhering to these guidelines and prioritizing the information contained within the substance-specific Safety Data Sheet, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
